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  • Product: Amyl alcohol-1-13C
  • CAS: 58454-11-8

Core Science & Biosynthesis

Foundational

1-Pentanol-1-13C chemical structure and molecular weight

Structural Analysis, Synthesis, and Applications in Metabolic Tracing Executive Summary & Compound Identity 1-Pentanol-1-13C is a stable isotopologue of n-amyl alcohol where the carbon atom at position 1 (the carbinol ca...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Analysis, Synthesis, and Applications in Metabolic Tracing

Executive Summary & Compound Identity

1-Pentanol-1-13C is a stable isotopologue of n-amyl alcohol where the carbon atom at position 1 (the carbinol carbon attached to the hydroxyl group) is substituted with the Carbon-13 isotope (


C). Unlike radioisotopes (

C), this compound is non-radioactive and stable, making it a critical tool in Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry-based metabolic flux analysis.

This guide details the physicochemical properties, synthetic pathways, and analytical validation protocols for 1-Pentanol-1-13C, designed for researchers requiring high-fidelity isotopic standards.

Chemical Identity Table
PropertyData
Compound Name 1-Pentanol-1-13C
Systematic Name Pentan-1-ol-1-

C
CAS Number 58454-11-8
Linear Formula CH

(CH

)

(

CH

)OH
Isotopic Purity Typically

99 atom %

C
Appearance Colorless liquid

Structural & Physical Properties[2][4]

Molecular Weight Calculation

The substitution of


C with 

C results in a mass shift of approximately +1.003 Da. This mass difference is the fundamental basis for its detection in Mass Spectrometry (MS).

Standard 1-Pentanol (


C

H

O):
  • 5

    
    
    
    
    
    C (12.00000) = 60.00000
  • 12

    
     H (1.00783) = 12.09396
    
  • 1

    
     O (15.99491) = 15.99491
    
  • Monoisotopic Mass: 88.08887 Da

  • Molar Mass: 88.15 g/mol [1][2][3][4]

1-Pentanol-1-13C (


C


C

H

O):
  • 4

    
    
    
    
    
    C (12.00000) = 48.00000
  • 1

    
    
    
    
    
    C (13.00335) = 13.00335
  • 12

    
     H (1.00783) = 12.09396
    
  • 1

    
     O (15.99491) = 15.99491
    
  • Monoisotopic Mass: 89.09222 Da

  • Molar Mass: 89.14 g/mol

Isotope Effects on Physical Properties

While the chemical reactivity remains largely identical to the unlabeled congener, subtle kinetic isotope effects (KIE) and physical property shifts occur.

  • Density: Slightly higher than standard pentanol (0.811 g/mL) due to the heavier nucleus.

  • Boiling Point: 137–138 °C (Negligible difference from standard).

  • Vibrational Spectra: The C-O stretch in IR spectroscopy shifts to a lower frequency due to the increased reduced mass of the

    
    C-O bond.
    

Synthetic Pathway: The Grignard-Carboxylation Route

The most robust synthesis for 1-Pentanol-1-13C utilizes


CO

as the isotopic source. This route is preferred over direct formaldehyde-

C addition because

CO

is the primary feedstock for carbon isotopes, offering higher availability and lower cost.
Reaction Logic
  • Grignard Formation: Butyl bromide is converted to butylmagnesium bromide.

  • Isotopic Labeling: The Grignard reagent captures

    
    CO
    
    
    
    to form Pentanoic acid-1-13C.
  • Reduction: The labeled acid is reduced to the primary alcohol using Lithium Aluminum Hydride (LiAlH

    
    ).
    
Workflow Diagram

Synthesis Start n-Butyl Bromide (CH3(CH2)3Br) Grignard Butylmagnesium Bromide (CH3(CH2)3MgBr) Start->Grignard Grignard Formation Mg Mg / THF (Anhydrous) Mg->Grignard Intermediate Pentanoic Acid-1-13C (CH3(CH2)3(13COOH)) Grignard->Intermediate Carboxylation CO2 13CO2 Gas (Isotopic Source) CO2->Intermediate Product 1-Pentanol-1-13C (Final Product) Intermediate->Product Reduction LAH LiAlH4 (Reduction) LAH->Product

Figure 1: Step-wise synthesis of 1-Pentanol-1-13C from n-butyl bromide and Carbon-13 dioxide.

Detailed Protocol (Lab Scale)

Safety Note: Handle


CO

in a closed vacuum manifold to prevent isotope loss. LiAlH

is pyrophoric.
  • Grignard Preparation:

    • In a flame-dried 3-neck flask under Argon, add Magnesium turnings (1.1 eq).

    • Add anhydrous THF.

    • Dropwise add n-Butyl Bromide (1.0 eq). Initiate reflux until Mg is consumed.

  • Carbonation (

    
    C Incorporation): 
    
    • Cool the Grignard solution to -78°C.

    • Connect the flask to a vacuum line containing a break-seal ampoule of

      
      CO
      
      
      
      gas.
    • Open the ampoule; the Grignard reagent will avidly absorb the

      
      CO
      
      
      
      . Stir for 1 hour while warming to 0°C.
    • Quench: Add dilute HCl carefully. Extract with diethyl ether to isolate Pentanoic acid-1-13C.

  • Reduction:

    • Dissolve the isolated Pentanoic acid-1-13C in anhydrous THF.

    • Cool to 0°C and add LiAlH

      
       (2.0 eq) slowly.
      
    • Reflux for 2 hours.

    • Workup: Fieser workup (Water, 15% NaOH, Water). Dry organic layer over MgSO

      
       and distill.
      

Analytical Verification (Self-Validating Systems)

To ensure scientific integrity, the product must be validated using methods that specifically detect the isotope.

Nuclear Magnetic Resonance (NMR)

The definitive proof of structure lies in the spin-spin coupling between the


C nucleus and the attached protons.
  • 
    H-NMR (Proton): 
    
    • Feature: The methylene protons at position 1 (

      
      CH 
      
      
      
      -OH) will not appear as a simple triplet (as in unlabeled pentanol).
    • Observation: They appear as a doublet of triplets (dt). The large splitting is the heteronuclear one-bond coupling (

      
      ).
      
    • Coupling Constant (

      
      ):  ~140–145 Hz. This massive splitting is the "fingerprint" of the label.
      
  • 
    C-NMR (Carbon): 
    
    • Feature: Massive enhancement of the C1 signal at ~62 ppm.

    • Observation: In proton-decoupled spectra, the C1 peak will be orders of magnitude more intense than the natural abundance carbons (C2-C5).

Mass Spectrometry (GC-MS)
  • Method: Electron Impact (EI).

  • Result: The molecular ion (

    
    ) shifts from m/z 88 to m/z 89.
    
  • Fragment Analysis: The characteristic

    
    -cleavage fragment (
    
    
    
    ) typically at m/z 31 for unlabeled alcohols will shift to m/z 32 (
    
    
    ), confirming the label is strictly at position 1.

Applications in Drug Development & Metabolomics

1-Pentanol-1-13C serves as a precise probe for Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) activity.

Metabolic Flux Analysis

When administered in biological systems, 1-Pentanol-1-13C is oxidized to Valeric Acid-1-13C. By tracing the


C label, researchers can quantify the rate of oxidation without interference from endogenous alcohol levels.

Metabolism Substrate 1-Pentanol-1-13C (Substrate) Aldehyde Pentanal-1-13C (Transient Intermediate) Substrate->Aldehyde Oxidation Enzyme1 Alcohol Dehydrogenase (ADH) Enzyme1->Substrate Catalysis EndProduct Valeric Acid-1-13C (Excreted/Metabolized) Aldehyde->EndProduct Oxidation Enzyme2 Aldehyde Dehydrogenase (ALDH) Enzyme2->Aldehyde Catalysis

Figure 2: Metabolic oxidation pathway of 1-Pentanol-1-13C utilized in ADH/ALDH kinetic studies.

Internal Standard Quantification

In bioanalysis (e.g., measuring fusel oils in fermentation or pentanol in blood), 1-Pentanol-1-13C is the "Gold Standard" internal standard.

  • Mechanism: It co-elutes with natural pentanol in chromatography but is spectrally distinct in MS.

  • Benefit: Eliminates matrix effects and ionization suppression errors, providing absolute quantification accuracy.

References

  • National Institute of Standards and Technology (NIST). 1-Pentanol Mass Spectrometry Data & Thermochemistry. U.S. Department of Commerce.[5] [Link]

  • PubChem. 1-Pentanol Compound Summary (CID 6276).[6][1] National Library of Medicine. [Link]

Sources

Exploratory

The Divergent Fates of C5 Alcohols: A Technical Guide to n-Amyl vs. Isoamyl Alcohol-1-13C in Metabolic Tracing

Executive Summary In the realm of drug metabolism and pharmacokinetic (DMPK) profiling, stable isotope tracing has become an indispensable tool for elucidating complex biochemical pathways without the hazards of radiolab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of drug metabolism and pharmacokinetic (DMPK) profiling, stable isotope tracing has become an indispensable tool for elucidating complex biochemical pathways without the hazards of radiolabeling[1]. Among aliphatic alcohols, the five-carbon (C5) isomers—n-amyl alcohol and isoamyl alcohol—serve as critical model compounds for studying primary alcohol oxidation, esterase activity, and lipid biosynthesis. By selectively enriching the C-1 position with Carbon-13 (1-13C), researchers can quantitatively track the metabolic fate of these molecules. This whitepaper explores the structural causality, divergent metabolic fluxes, and self-validating analytical workflows associated with n-Amyl alcohol-1-13C and Isoamyl alcohol-1-13C.

Structural Causality and Physicochemical Divergence

The fundamental difference between n-amyl alcohol-1-13C (1-pentanol-1-13C) and isoamyl alcohol-1-13C (3-methyl-1-butanol-1-13C) lies in their aliphatic chain topology. n-Amyl alcohol features a straight-chain pentyl group, whereas isoamyl alcohol possesses a branched isobutyl group terminating in the primary alcohol.

This structural divergence dictates their enzymatic interactions. When interacting with the hydrophobic substrate-binding pocket of Alcohol Dehydrogenase (ADH), the linear n-amyl chain aligns optimally with the enzyme's catalytic zinc ion, resulting in rapid oxidation[2]. Conversely, the branching at the C-3 position in isoamyl alcohol introduces significant steric bulk. This steric hindrance alters the binding thermodynamics, subtly reducing the catalytic efficiency (


) compared to its linear counterpart.

The 1-13C label (CAS 58454-11-8 for n-amyl alcohol-1-13C) is strategically positioned at the exact site of oxidation, allowing researchers to track this primary metabolic event with high precision[3].

Comparative Physicochemical & Isotopic Properties
Propertyn-Amyl alcohol-1-13CIsoamyl alcohol-1-13C
IUPAC Name (1-13C)pentan-1-ol3-methyl(1-13C)butan-1-ol
CAS Number 58454-11-8N/A (Custom Synthesis)
Molecular Formula C4¹³CH12OC4¹³CH12O
Structural Topology Linear (Straight-chain)Branched (Isobutyl)
Primary Target Enzyme Alcohol Dehydrogenase (ADH)Alcohol Dehydrogenase (ADH)
Downstream Fate Beta-Oxidation (Acetyl-CoA)Leucine Degradation (Isovaleryl-CoA)
Toxicity Profile Flammable, skin/respiratory irritant[3]Flammable, skin/respiratory irritant

Divergent Metabolic Flux: The Fate of the C-1 Carbon

The utility of the 1-13C label lies in its retention through the primary oxidative steps. Both alcohols undergo a two-step oxidation: first to their respective aldehydes by ADH, and subsequently to carboxylic acids by Aldehyde Dehydrogenase (ALDH)[2].

Because the 13C label is located at the C-1 position, its Nuclear Magnetic Resonance (NMR) chemical shift provides a direct, real-time readout of the molecule's oxidation state. The primary alcohol carbon resonates near 60 ppm; upon oxidation, the aldehyde carbon shifts dramatically to ~200 ppm, and the subsequent carboxylic acid carbon stabilizes around 180 ppm. This distinct spectral separation allows for quantitative 13C-Metabolic Flux Analysis (13C-MFA) without relying solely on complex chromatographic separation[4].

Crucially, post-oxidation, their metabolic fates diverge completely:

  • n-Amyl Pathway: The linear valeric acid undergoes standard beta-oxidation, yielding acetyl-CoA and propionyl-CoA, feeding directly into the TCA cycle.

  • Isoamyl Pathway: Isovaleric acid enters the branched-chain amino acid degradation pathway, mirroring leucine catabolism to form isovaleryl-CoA, which eventually yields acetyl-CoA and acetoacetate.

MetabolicFlux nAmyl n-Amyl alcohol-1-13C (Linear) nAldehyde [1-13C]Valeraldehyde nAmyl->nAldehyde ADH (Fast) nAcid [1-13C]Valeric Acid nAldehyde->nAcid ALDH nFate Beta-Oxidation (Acetyl-CoA) nAcid->nFate Acyl-CoA Synthetase Isoamyl Isoamyl alcohol-1-13C (Branched) IsoAldehyde [1-13C]Isovaleraldehyde Isoamyl->IsoAldehyde ADH (Slower) IsoAcid [1-13C]Isovaleric Acid IsoAldehyde->IsoAcid ALDH IsoFate Leucine Degradation (Isovaleryl-CoA) IsoAcid->IsoFate Acyl-CoA Synthetase

Comparative metabolic flux of linear vs. branched 1-13C C5 alcohols through ADH/ALDH pathways.

Analytical Workflows & Self-Validating Protocols

To ensure scientific integrity, metabolic tracing experiments must be designed as self-validating systems. A protocol is only robust if it contains internal mechanisms to verify extraction efficiency and account for mass balance. The following workflow utilizes a deuterated internal standard and a strict carbon-13 mass balance check to validate the flux data[1].

TracingWorkflow S1 1. Hepatocyte Culture S2 2. Spike 13C-Alcohol (100 µM) S1->S2 S3 3. Time-Course Incubation S2->S3 S4 4. Quench & Extract S3->S4 S5 5. LC-MS/MS & 13C-NMR S4->S5

Self-validating experimental workflow for 13C-metabolic flux analysis in hepatocytes.

Step-by-Step Protocol: Quantitative 13C-Metabolic Flux Analysis
  • Preparation of Labeling Medium: Supplement serum-free DMEM with 100 µM of either n-Amyl alcohol-1-13C or Isoamyl alcohol-1-13C (≥99 atom % 13C). Causality & Control: Prepare a parallel control medium using unlabeled alcohol to establish the baseline natural abundance of 13C, ensuring that downstream signal detection is purely derived from the isotopic spike.

  • Hepatocyte Incubation: Seed primary human hepatocytes in 6-well plates. Introduce 2 mL of the labeling medium per well. Incubate at 37°C in a 5% CO2 atmosphere.

  • Time-Course Sampling: Collect 100 µL aliquots of the supernatant at 0, 15, 30, 60, 120, and 240 minutes. Causality: High-frequency early sampling is critical to capture the linear phase of ADH enzyme kinetics before substrate depletion or product inhibition occurs[1].

  • Quenching and Extraction: Immediately quench the metabolism by adding 400 µL of ice-cold 80% methanol containing 10 µM d5-pentanol as an internal standard. Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • LC-MS/MS and 13C-NMR Analysis (The Self-Validation Step): Analyze the supernatant using LC-MS/MS to monitor the M+1 mass shift of the downstream metabolites. Self-Validation Check: Calculate the total 13C mass balance by summing the molar concentrations of the remaining 13C-alcohol, the intermediate 13C-aldehyde, and the terminal 13C-acid. The sum must equal the initial 100 µM spike (±5%). A deviation greater than 5% invalidates the run, indicating either volatile loss of the aldehyde intermediate or unmonitored alternative metabolic shunting.

Pharmacokinetic Implications in Drug Design

Beyond direct metabolism, these C5 alcohols are frequently utilized in the synthesis of ester prodrugs to enhance lipophilicity and oral bioavailability. The esterification of acetic acid with isoamyl alcohol follows a Langmuir-Hinshelwood type mechanism, where the branched structure dictates the surface reaction rate on heterogeneous catalysts[5].

In prodrug design, choosing between an n-amyl or isoamyl ester moiety allows developers to fine-tune the steric hindrance around the ester bond. The linear n-amyl ester is rapidly cleaved by plasma esterases, resulting in a fast-acting pharmacokinetic profile. Conversely, the steric bulk of the isoamyl ester shields the carbonyl carbon from nucleophilic attack by esterases, effectively prolonging the half-life of the prodrug in systemic circulation. Utilizing 1-13C labeled variants of these alcohols during the preclinical phase allows developers to definitively trace the cleavage rate and subsequent clearance of the promoiety via 13C-MFA[4].

References

  • BenchChem Technical Support Team. "Application Notes and Protocols for Studying Drug Metabolism with Allyl Alcohol-1-13C." Benchchem. Link[2]

  • Sigma-Aldrich. "1-Pentanol-1-13C 13C 99atom , 99 CP 58454-11-8." Sigma-Aldrich. Link

  • National Center for Biotechnology Information. "Amyl alcohol-1-13C | C5H12O | CID 12225307." PubChem. Link[3]

  • BenchChem Technical Support Team. "Application Note: Quantitative Analysis of Metabolic Fluxes with Allyl alcohol-1-13C." Benchchem. Link[1]

  • ResearchGate. "Heterogeneous catalysed esterification of acetic acid with isoamyl alcohol: Kinetic studies." ResearchGate.Link[5]

  • ResearchGate. "13C-metabolic flux analysis of ethanol-assimilating Saccharomyces cerevisiae." ResearchGate. Link[4]

Sources

Foundational

1-Pentanol-1-13C physical properties for metabolic modeling

Tracing Short-Chain Lipid Fluxes: A Technical Guide to 1-Pentanol-1-13C in Metabolic Modeling Executive Summary In the rapidly evolving field of systems biology and metabolic engineering, 13C-Metabolic Flux Analysis (13C...

Author: BenchChem Technical Support Team. Date: March 2026

Tracing Short-Chain Lipid Fluxes: A Technical Guide to 1-Pentanol-1-13C in Metabolic Modeling

Executive Summary

In the rapidly evolving field of systems biology and metabolic engineering, 13C-Metabolic Flux Analysis (13C-MFA) stands as the gold standard for quantifying intracellular metabolic fluxes[1]. While [U-13C]glucose and 13C-acetate are ubiquitous tracers, the use of targeted short-chain fatty alcohols like 1-Pentanol-1-13C offers a highly specific window into lipid metabolism, beta-oxidation, and nonnatural alcohol biosynthesis[2]. This whitepaper provides an authoritative, in-depth guide to the physical properties, mechanistic metabolic routing, and rigorous experimental workflows required to utilize 1-Pentanol-1-13C effectively in metabolic modeling.

Physicochemical Profiling of 1-Pentanol-1-13C

To design a self-validating metabolic tracer experiment, researchers must first understand how the physical properties of the tracer dictate its handling, cellular uptake, and analytical detection. 1-Pentanol is a short-chain primary alcohol that appears as a colorless liquid[3]. Table 1 synthesizes the critical quantitative data of the 1-13C isotopologue and explains the causality behind specific experimental choices.

Table 1: Physicochemical Properties of 1-Pentanol-1-13C and Experimental Implications

PropertyValueExperimental Implication
Molecular Weight 89.14 g/mol Induces a precise +1 Da mass shift per incorporated molecule in MS spectra, enabling accurate Mass Isotopomer Distribution (MID) tracking.
Density (25 °C) 0.820 g/mL[4]Requires gravimetric addition or positive-displacement pipetting to ensure accurate molarity calculations in culture media.
Boiling Point ~137.5 °C[5]Moderate volatility necessitates the use of sealed culture vessels (e.g., septum-capped flasks) to prevent tracer evaporation and loss of mass balance.
LogP 1.51[3]Its amphiphilic nature allows rapid, passive diffusion across cellular lipid bilayers, ensuring immediate intracellular equilibration without relying on active transporters.
Water Solubility ~22 g/L[5]Highly miscible in aqueous biological media at standard tracer concentrations (1–5 mM), avoiding the need for cytotoxic carrier solvents like DMSO.

Mechanistic Role in Metabolic Modeling

The power of 1-Pentanol-1-13C lies in its highly predictable, linear degradation pathway, which bypasses the pleiotropic noise of central carbon glycolysis.

Upon cellular entry, 1-pentanol is oxidized by alcohol dehydrogenase (ADH) to valeraldehyde (pentanal), and subsequently by aldehyde dehydrogenase (ALDH) to valeric acid (pentanoate)[5]. This valerate is then activated by acyl-CoA synthetase (ACS) to valeryl-CoA.

During beta-oxidation, valeryl-CoA undergoes enzymatic cleavage between the alpha (C2) and beta (C3) carbons. Because the 13C label is strictly located at the C1 position, this cleavage yields a 1-13C-labeled acetyl-CoA (containing C1 and C2) and an unlabeled propionyl-CoA (containing C3, C4, and C5). This specific labeling pattern makes 1-Pentanol-1-13C an exceptionally precise tracer for interrogating acetyl-CoA-driven pathways—such as the TCA cycle and de novo lipogenesis—allowing researchers to track the fate of biomolecule synthesis accurately[6].

MetabolicPathway PENT 1-Pentanol-1-13C ALD 13C-Valeraldehyde PENT->ALD Alcohol Dehydrogenase (ADH) VAL 13C-Valerate ALD->VAL Aldehyde Dehydrogenase (ALDH) VCOA 13C-Valeryl-CoA VAL->VCOA Acyl-CoA Synthetase (ACS) ACOA 1-13C-Acetyl-CoA VCOA->ACOA Beta-Oxidation (C1-C2 Cleavage) PCOA Propionyl-CoA (Unlabeled) VCOA->PCOA Beta-Oxidation (C3-C5 Remainder) TCA TCA Cycle Intermediates ACOA->TCA Citrate Synthase LIP 13C-Labeled Lipids ACOA->LIP Lipogenesis

Metabolic fate of 1-Pentanol-1-13C transitioning into the TCA cycle and lipogenesis.

Experimental Workflow: 13C-MFA using 1-Pentanol-1-13C

To ensure scientific integrity, every 13C-MFA protocol must operate as a self-validating system. The following step-by-step methodology guarantees that the measured isotopic distributions accurately reflect in vivo fluxes.

ExperimentalWorkflow CULT 1. Cell Culture (1-Pentanol-1-13C) QUEN 2. Rapid Quenching (-80°C Methanol) CULT->QUEN EXTR 3. Biphasic Extraction QUEN->EXTR ANAL 4. LC-MS/GC-MS Acquisition EXTR->ANAL FLUX 5. 13C-MFA Flux Calculation ANAL->FLUX

Five-stage experimental workflow for 13C-Metabolic Flux Analysis using 1-Pentanol-1-13C.

Step 1: Tracer Administration & Isotopic Steady-State

Cells are cultured in a chemically defined medium supplemented with 1–5 mM 1-Pentanol-1-13C. The choice of 13C-labeled substrate is a key factor that depends on the target microorganism and the objectives of the experiment[6].

  • Causality: To elucidate flux distributions accurately, the system must reach an isotopic steady state where the labeling of intracellular metabolites remains constant[6]. Sealed culture vessels are mandatory to prevent the evaporative loss of the volatile 1-pentanol[5].

Step 2: Rapid Quenching

Cellular metabolism is instantly arrested by plunging the sample into pre-chilled (-80 °C) 80% methanol.

  • Causality: Intracellular enzymatic reactions operate on a sub-second timescale. Without rapid thermal quenching, the stress of harvesting induces artifactual metabolic shifts, irrevocably altering the true Mass Isotopomer Distribution (MID)[1].

Step 3: Biphasic Metabolite Extraction

A chloroform/methanol/water (e.g., Folch or Bligh-Dyer) extraction is performed to separate the metabolome into polar and non-polar fractions.

  • Causality: Because the beta-oxidation of 1-pentanol feeds both polar pathways (TCA cycle organic acids) and non-polar pathways (lipids), a biphasic extraction ensures a self-validating mass balance. The sum of the 13C enrichment in both fractions must equal the total 13C tracer consumed from the culture medium.

Data Acquisition and Flux Calculation

LC-MS / GC-MS Acquisition

The measurement of 13C-labeling in metabolites is predominantly achieved using mass spectrometry, such as gas chromatography–mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS)[6]. To achieve absolute quantification, researchers must generate standard curves for the unlabeled metabolites to determine their absolute concentrations; the concentrations of the 13C-labeled metabolites can then be calculated based on their isotopic enrichment[7].

13C-MFA Flux Calculation

References

1.[7] Benchchem. Application Note: Quantitative Analysis of Metabolic Fluxes with Allyl alcohol-1-13C. 2.[3] National Institutes of Health. 1-Pentanol | C5H12O | CID 6276 - PubChem. 3.[1] Creative Proteomics. Overview of 13c Metabolic Flux Analysis. 4.[4] Merck Millipore. 1-Pentanol-1-13C 99 atom % 13C, 99% (CP) 58454-11-8. 5.[6] National Institutes of Health (PMC). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. 6.[5] ECHEMI. 71-41-0, 1-Pentanol Formula. 7.[2] PNAS. Expanding metabolism for biosynthesis of nonnatural alcohols.

Sources

Exploratory

Isotopic purity specifications for Amyl alcohol-1-13C

Technical Guide: Isotopic Purity Specifications and Validation for Amyl Alcohol-1-13C Executive Summary Amyl alcohol-1-13C (systematically 1-Pentanol-1-13C ) is a high-value stable isotope-labeled reagent critical for me...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Isotopic Purity Specifications and Validation for Amyl Alcohol-1-13C

Executive Summary

Amyl alcohol-1-13C (systematically 1-Pentanol-1-13C ) is a high-value stable isotope-labeled reagent critical for metabolic flux analysis (MFA), pharmacokinetic profiling, and nuclear magnetic resonance (NMR) reference standards. Unlike its natural abundance counterpart, the utility of this isotopologue hinges entirely on the integrity of its carbon-13 enrichment at the C1 position.

This guide moves beyond basic certificates of analysis (CoA) to establish a rigorous framework for validating isotopic purity. It details the causal link between synthesis pathways and impurity profiles, provides self-validating analytical protocols, and outlines the specific handling requirements necessary to maintain the reagent's integrity in drug development workflows.

Chemical and Isotopic Identity

To ensure precision in experimental design, we must first disambiguate the nomenclature and define the isotopic architecture. While "amyl alcohol" historically refers to a mixture of isomers (fusel oil), in high-precision isotopic synthesis, it almost exclusively denotes n-pentanol .

Parameter Specification
Systematic Name 1-Pentanol-1-13C
Synonyms n-Amyl alcohol-1-13C; Pentyl alcohol-1-13C
CAS Number 58454-11-8
Chemical Formula CH₃(CH₂)₃(¹³CH₂)OH
Molecular Weight 89.15 g/mol (approx. +1 Da shift from natural)
Label Position Carbon-1 (Hydroxyl-bearing carbon)
Synthesis-Derived Impurity Logic

The impurity profile of Amyl alcohol-1-13C is a fingerprint of its synthesis. The standard route involves the Grignard reaction of butylmagnesium bromide with ¹³C-formaldehyde (or ¹³C-CO₂ followed by reduction).

  • Implication: The primary isotopic impurity is not random; it is the ¹²C-isotopologue (starting material breakthrough).

  • Chemical Impurities: Residual ethers (solvent), butyl bromide (unreacted precursor), or oxidation products (valeric acid-1-13C) may be present.

Comprehensive Specification Sheet

The following specifications represent the "Gold Standard" for pharmaceutical-grade applications.

Metric Specification Criticality & Rationale
Isotopic Enrichment ≥ 99 atom % ¹³C High: Essential to prevent "dilution effects" in quantitative MS or NMR studies. Lower enrichment complicates mass isotopomer distribution analysis (MIDA).
Chemical Purity ≥ 98% (GC/FID) High: Isomers (e.g., 2-pentanol) have different metabolic rates. Purity ensures the signal comes from the specific n-pentanol pathway.
Water Content ≤ 0.5% (KF) Medium-High: Amyl alcohol is hygroscopic. Excess water causes proton exchange broadening in ¹H NMR and errors in gravimetric preparation.
¹H NMR Identity Conforms to structureVerifies the absence of significant organic contaminants.
Appearance Clear, colorless liquidYellowing indicates oxidation (aldehyde/acid formation).

Analytical Validation Protocols

Trust in a label requires verification.[1] The following protocols are designed to be self-validating systems.

Protocol A: Quantitative Isotopic Enrichment by Inverse Gated ¹³C NMR

Objective: Determine the ratio of ¹³C to ¹²C at the C1 position without Nuclear Overhauser Effect (NOE) bias.

Methodology:

  • Sample Prep: Dissolve ~30 mg of Amyl alcohol-1-13C in 0.6 mL CDCl₃. Add Chromium(III) acetylacetonate [Cr(acac)₃] to a final concentration of 0.05 M.

    • Expert Insight: Cr(acac)₃ is a relaxation agent. Without it, the relaxation time (T₁) of the quaternary-like or solvent-exposed carbons can exceed 10-20 seconds, leading to signal saturation and underestimation of enrichment.

  • Acquisition Parameters:

    • Pulse Sequence: Inverse Gated Decoupling (typically zgig on Bruker).

    • Relaxation Delay (D1): ≥ 5 × T₁ (typically 10–15 seconds with relaxation agent).

    • Scan Count: Sufficient for S/N > 200:1 on the satellite peaks.

  • Calculation:

    • The ¹³C enrichment is calculated by comparing the main ¹³C peak intensity (

      
      ) to the residual ¹²C satellite signals (if visible via ¹H-coupling in non-decoupled spectra) or by using an internal quantitative standard with known purity.
      
    • Self-Validation: If using an internal standard (e.g., dimethyl sulfone), the molar ratio observed must match the gravimetric ratio within 2%.

Protocol B: Chemical Purity & Isomer Differentiation by GC-MS

Objective: Confirm absence of structural isomers (isoamyl alcohol) which share the same mass but have distinct retention times.

Methodology:

  • Column: DB-Wax or equivalent polar column (30m × 0.25mm, 0.25µm).

    • Reasoning: Non-polar columns (DB-1) may not sufficiently resolve n-pentanol from 3-methyl-1-butanol (isoamyl alcohol).

  • Conditions:

    • Injector: 250°C, Split 20:1.

    • Oven: 40°C (hold 2 min) → 10°C/min → 220°C.

  • Detection: Mass Spectrometer (EI source).

  • Interpretation:

    • Amyl Alcohol-1-13C: Look for Molecular Ion [M]⁺ at m/z 89 (vs 88 for natural).

    • Shift Verification: The characteristic

      
      -cleavage fragment (CH₂OH) normally at m/z 31 will shift to m/z 32  (
      
      
      
      CH₂OH), confirming the label position at C1.

Handling and Stability

  • Hygroscopicity: Like most short-chain alcohols, 1-pentanol absorbs atmospheric moisture.

    • Action: Store under inert gas (Argon/Nitrogen). Use a septum cap and syringe for dispensing to minimize air exposure.

  • Oxidation: Slowly oxidizes to Valeric acid-1-13C upon exposure to air/light.

    • Action: Store at 2–8°C in amber glass. Re-test chemical purity if stored >12 months.

Applications in Drug Development

The specific labeling of C1 allows for precise tracing of oxidative metabolic pathways.[2] In ADME (Absorption, Distribution, Metabolism, Excretion) studies, Amyl alcohol-1-13C serves as a probe for Alcohol Dehydrogenase (ADH) and Cytochrome P450 activity.

Metabolic Fate Logic

When administered, Amyl alcohol-1-13C undergoes sequential oxidation. Because the label is at C1, it is retained through the conversion to the aldehyde and the carboxylic acid.[2]

Pathway:

  • Substrate: 1-Pentanol-1-13C

  • Enzyme: ADH / CYP2E1[2]

  • Intermediate: Pentanal-1-13C (Aldehyde)

  • Product: Valeric Acid-1-13C (Pentanoic acid)

This retention allows for the quantification of the acid metabolite via LC-MS/MS by tracking the +1 Da mass shift, distinguishing it from endogenous valeric acid.

Visualizing the QC Workflow

The following diagram illustrates the decision logic for accepting a lot of isotopic reagent for clinical or preclinical use.

QC_Workflow Start Receipt of Amyl Alcohol-1-13C Visual Visual Inspection (Clear/Colorless) Start->Visual KF Karl Fischer Titration (Water Content) Visual->KF Reject QUARANTINE / REJECT Visual->Reject Fail GCMS GC-MS Analysis (Chemical Purity & ID) KF->GCMS If Water < 0.5% KF->Reject Fail NMR 13C qNMR (Isotopic Enrichment) GCMS->NMR If Chem Purity > 98% GCMS->Reject Fail Decision Meets Specs? (>99% 13C, >98% CP) NMR->Decision Approve RELEASE FOR USE Decision->Approve YES Decision->Reject NO

Figure 1: Quality Control Decision Matrix for Stable Isotope Reagents.

References

  • Sigma-Aldrich. 1-Pentanol ACS reagent Specifications. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12225307: Amyl alcohol-1-13C. Retrieved from

  • Lewis, I. A., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions.[3] Analytical Chemistry, 82(11), 4558-4563.[3] Retrieved from

  • Bock, C., et al. (2024).[4] 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages.[4] Frontiers in Marine Science. Retrieved from

  • BenchChem. Application of Benzyl alcohol-13C in pharmaceutical drug metabolism studies. (Analogous methodology for alcohol metabolism tracing). Retrieved from

Sources

Foundational

Synonyms for 13C-labeled pentyl alcohol in literature

The Definitive Technical Guide to 13C-Labeled Pentyl Alcohol: Nomenclature, Synonyms, and Applications[1] Executive Summary In the realm of stable isotope chemistry, precision in nomenclature is not merely semantic—it is...

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Technical Guide to 13C-Labeled Pentyl Alcohol: Nomenclature, Synonyms, and Applications[1]

Executive Summary

In the realm of stable isotope chemistry, precision in nomenclature is not merely semantic—it is the foundation of experimental reproducibility. "Pentyl alcohol" is a generic descriptor that masks a complex array of structural isomers, each with distinct metabolic fates and spectroscopic signatures. When 13C-labeling is introduced, the ambiguity deepens. This guide provides a rigorous deconstruction of the synonyms, CAS registry data, and synthesis logic for 13C-labeled pentyl alcohol , specifically distinguishing between the linear 1-Pentanol and the branched Isoamyl alcohol , which are frequently conflated in literature under the archaic term "Amyl alcohol."[1]

Part 1: The Nomenclature Matrix (Resolving Ambiguity)

The term "Pentyl alcohol" (C5H12O) refers to eight possible structural isomers. However, in commercial and scientific literature involving 13C-labeling, two specific isomers dominate. It is critical to identify which carbon skeleton is required before selecting a labeled standard.

n-Pentyl Alcohol (1-Pentanol)[1]
  • Structure: Linear chain.[2]

  • Primary Use: Standard for straight-chain fatty alcohol metabolism; NMR chemical shift reference.

  • Ambiguity: Often simply called "Pentanol" or "n-Amyl alcohol."

Isoamyl Alcohol (3-Methyl-1-butanol)[1][3][4]
  • Structure: Branched chain (terminal isopropyl group).

  • Primary Use: Metabolic flux analysis (MFA) in fermentation (yeast/bacteria); precursor for leucine metabolism studies.

  • Ambiguity: Historically referred to as "Fermentation Amyl Alcohol."[3][4]

Synonym Mapping Table
Common NameIUPAC NameArchaic/Industry NameCAS (Unlabeled)CAS (1-13C Labeled)
n-Pentyl alcohol Pentan-1-oln-Amyl alcohol; n-Butylcarbinol71-41-058454-11-8
Isoamyl alcohol 3-Methylbutan-1-olIsopentyl alcohol; Isobutylcarbinol123-51-3See Note 1
sec-Amyl alcohol Pentan-2-olMethyl propyl carbinol6032-29-7Custom Synth
tert-Amyl alcohol 2-Methylbutan-2-olDimethylethylcarbinol75-85-4Custom Synth

> Note 1: Labeled Isoamyl alcohol is often listed in catalogs under the parent CAS (123-51-3) with a suffix code (e.g., CLM-xxxx) or as a custom synthesis product, as unique CAS numbers for every isotopologue are not always assigned.[1]

Part 2: Isotopic Notation Standards

When searching literature, 13C-labeled compounds appear under three distinct notation styles. Understanding these synonyms is vital for effective database mining.

The Square Bracket (IUPAC/Chemical Abstracts)

This is the most rigorous notation, indicating the isotope is intrinsic to the structure.

  • Example:[1-13C]Pentan-1-ol [1]

  • Meaning: The carbon at position 1 (attached to the -OH) is 13C-enriched.[1][2]

The Suffix Notation (Catalog/Inventory)

Common in vendor catalogs (Sigma, CIL, Isotec).

  • Example:1-Pentanol-1-13C or Amyl alcohol-13C5 [1]

  • Meaning: "13C5" implies uniform labeling (all 5 carbons are 13C).

The "Labeled" Descriptor (Medical/Biological Text)

Often used in abstract summaries, lacking positional precision.

  • Example:13C-labeled pentyl alcohol [1]

  • Risk:[2][5] Does not specify if it is [1-13C], [U-13C], or [5-13C].

Part 3: Visualization of Isomers and Labeling

The following diagram illustrates the structural hierarchy and the specific carbon positions targeted for labeling.

PentylIsomers cluster_0 C5H12O Isomer Space cluster_1 Common 13C Labeling Positions Root Pentyl Alcohol (C5H12O) nPentyl n-Pentyl Alcohol (1-Pentanol) Linear Chain Root->nPentyl Isoamyl Isoamyl Alcohol (3-Methyl-1-butanol) Branched Chain Root->Isoamyl Pos1 [1-13C] Alpha-carbon label (NMR Standard) nPentyl->Pos1 PosU [U-13C] Uniform label (Metabolic Flux) nPentyl->PosU Isoamyl->PosU Caption Fig 1. Structural divergence of 'Pentyl Alcohol' and primary 13C-labeling targets.

Fig 1.[6] Structural divergence of 'Pentyl Alcohol' and primary 13C-labeling targets.

Part 4: Synthesis Logic & Protocol (Self-Validating System)

Understanding the synthesis provides the ultimate confirmation of the label's position. The most common route for [1-13C]Pentan-1-ol utilizes a Grignard reaction, which guarantees the label is placed at the C1 position.[1]

Protocol: Grignard Synthesis of [1-13C]Pentan-1-ol[1]
  • Objective: Synthesize 1-pentanol with >99% 13C enrichment at C1.

  • Precursors: Butylmagnesium bromide (C4H9MgBr) and 13C-Labeled Formaldehyde (H13CHO) OR 13C-Carbon Dioxide (13CO2).

Method A: The Formaldehyde Route (Direct) [1]

  • Reagent Prep: Generate Butylmagnesium bromide in anhydrous diethyl ether under N2 atmosphere.

  • Addition: Introduce paraformaldehyde-13C (depolymerized in situ) to the Grignard solution.

    • Mechanism:[2][6][7][8] Nucleophilic attack of the butyl group on the 13C-carbonyl.

    • Reaction:

      
      
      
  • Hydrolysis: Quench with dilute H2SO4.

  • Result: 1-Pentanol-1-13C .

Method B: The CO2 Route (Via Pentanoic Acid) [1]

  • Carbonation: Bubble 13CO2 gas through the Butylmagnesium bromide solution.

    • Intermediate: Pentanoic acid-1-13C (

      
      ).[1]
      
  • Reduction: Reduce the isolated acid using Lithium Aluminum Hydride (LiAlH4).

    • Reaction:

      
      [1]
      
  • Result: 1-Pentanol-1-13C .

Validation Check:

  • 1H NMR: Look for the doublet splitting of the alpha-protons (C1-H) due to

    
     coupling (approx 140 Hz), confirming the 13C is attached to the hydroxyl-bearing carbon.
    

Part 5: Applications in Research

Metabolic Flux Analysis (13C-MFA)

In yeast and bacterial fermentation studies, Isoamyl alcohol is a major component of "fusel oils." Using [U-13C]Glucose as a feedstock allows researchers to track the formation of isoamyl alcohol. Conversely, spiking [1-13C]Isoamyl alcohol into a medium allows the study of its degradation or esterification (into Isoamyl acetate - banana flavor).[1]

  • Key Metric: Mass Isotopomer Distribution (MID) analysis via GC-MS.

NMR Chemical Shift Referencing

1-Pentanol-1-13C is used as an internal standard for 13C NMR in lipidomics.[1]

  • Advantage:[2][9][10] The C1 signal is distinct (~62 ppm) and, being enriched, provides a high-intensity lock signal or quantification reference without overlapping with complex aliphatic regions.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 6276, 1-Pentanol. Retrieved from [Link]

  • Wiechert, W. (2001).[11] 13C Metabolic Flux Analysis. Metabolic Engineering, 3(3), 195-206.[1] Retrieved from [Link]

  • Chemical Abstracts Service (CAS). (2025). CAS Registry Number 58454-11-8 Details.[1] Retrieved from [Link]

Sources

Exploratory

Safety data sheet (SDS) for Amyl alcohol-1-13C radiolabeling alternative

Beyond the SDS: Technical Handling and Application of Amyl Alcohol-1- C Executive Summary: The Strategic Shift to Stable Isotopes In modern drug development and metabolic flux analysis (MFA), the reliance on radiolabelin...

Author: BenchChem Technical Support Team. Date: March 2026

Beyond the SDS: Technical Handling and Application of Amyl Alcohol-1- C

Executive Summary: The Strategic Shift to Stable Isotopes

In modern drug development and metabolic flux analysis (MFA), the reliance on radiolabeling (


C) is increasingly being supplemented—and in some phases, replaced—by stable isotope labeling (

C). Amyl Alcohol-1-

C
(1-Pentanol-1-

C) represents a critical tracer for investigating alcohol dehydrogenase (ADH) kinetics, esterification pathways, and lipid metabolism without the regulatory burden of ionizing radiation.

This guide transcends the standard Safety Data Sheet (SDS). While it documents the critical hazards of the molecule, its core purpose is to provide a self-validating operational framework for synthesizing, handling, and detecting this tracer with high fidelity.

Physicochemical Profile & SDS Critical Analysis

While the regulatory hazards of the


C isotopologue mirror those of natural abundance 1-Pentanol, the operational hazards differ significantly due to the material's high cost and analytical sensitivity.
Table 1: Comparative Properties (Natural vs. Labeled)
PropertyNatural 1-PentanolAmyl Alcohol-1-

C
Operational Impact
CAS Number 71-41-014742-23-5 (Generic Labeled)Use specific CAS for procurement.
Molecular Weight 88.15 g/mol 89.15 g/mol +1 Da Mass Shift (Critical for MS detection).
Boiling Point 137.5 °C~137.5 °CNegligible isotope effect on volatility.
Flash Point 49 °C (Closed Cup)49 °CFlammability Hazard remains identical.
Density 0.811 g/mL~0.814 g/mLSlight increase; volumetric dosing requires mass correction.
Solubility 2.7 g/100mL (

)
IdenticalPartition coefficients (

) are unaffected.
Core Hazards (GHS Classification)
  • Flammable Liquid (Category 3): H226 - Flammable liquid and vapor.[1][2][3][4]

  • Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.[1][2][3][4]

  • Skin/Eye Irritation (Category 2): H315/H319 - Causes skin and serious eye irritation.[5]

  • STOT-SE (Category 3): H335 - May cause respiratory irritation.[3][4][6]

Expert Insight: The primary "hazard" with


C-Amyl Alcohol is not toxicity, but isotopic dilution . Exposure to atmospheric moisture or cross-contamination with natural abundance pentanol renders the material useless for quantitative NMR/MS.

Synthesis & Verification: A Self-Validating System

To ensure the integrity of your tracer, you must verify the isotopic enrichment position. We utilize a Grignard-based synthesis using


C-Formaldehyde, which guarantees the label is at the C1 position (alpha to the hydroxyl group).
Synthesis Workflow (Grignard Route)

The reaction couples Butylmagnesium bromide with


C-Formaldehyde. This is superior to reducing valeric acid because it introduces the label in the final step, maximizing isotopic yield.

SynthesisPathway Reagents Butylmagnesium Bromide (in THF) Intermediate Intermediate: Alkoxide Complex Reagents->Intermediate Grignard Addition Label Formaldehyde-13C (Paraformaldehyde-13C) Label->Intermediate Quench Acid Hydrolysis (H3O+) Intermediate->Quench Product Amyl Alcohol-1-13C (1-Pentanol-1-13C) Quench->Product Isolation

Figure 1: Synthesis of Amyl Alcohol-1-


C via Grignard reagent. The 

C atom (yellow) becomes the C1 carbon.
The Validation Protocol (NMR & MS)

A self-validating system requires confirmation of enrichment before biological application.

Step 1: Proton NMR (


H-NMR) Validation 
  • Mechanism: The

    
    C nucleus (spin 1/2) couples with the attached protons at the C1 position.
    
  • Observation: In natural pentanol, the C1 protons appear as a triplet (coupling to C2 protons). In 1-

    
    C-Pentanol, this signal is split further by the large one-bond heteronuclear coupling (
    
    
    
    ).
  • Acceptance Criteria:

    • Appearance of a doublet of triplets (dt) at

      
       ppm.
      
    • Coupling constant

      
      .
      
    • Absence of a central singlet peak (indicates near 100% enrichment).

Step 2: GC-MS Validation

  • Mechanism: Electron Ionization (EI).

  • Observation: Shift of the molecular ion (

    
    ) and characteristic fragments.
    
  • Target: Molecular ion at m/z 89 (vs 88).

  • Fragment: Loss of water (

    
    ) shifts from 70 to 71 .
    

Operational Safety & Handling

Unlike


C, which requires a Radiation Safety Officer (RSO) and shielding, 

C handling focuses on chemical hygiene and economic protection .
Storage & Stability
  • Hygroscopicity: Amyl alcohol is slightly hygroscopic. Water absorption does not degrade the isotope but interferes with accurate mass weighing and derivatization.

  • Protocol: Store under inert gas (Argon/Nitrogen) in a desiccator. Use septum-sealed vials (Mininert™ valves) to prevent evaporation of the volatile tracer.

Handling "Hot" vs. "Cold"
Feature

C (Radioactive)

C (Stable Isotope)
PPE Double gloves, lab coat, shieldStandard Nitrile gloves, safety glasses
Waste Radioactive Waste StreamOrganic Solvent Waste (Standard)
Spill Geiger counter survey, deconAbsorb with vermiculite, ventilate
Detection Scintillation CountingMass Spectrometry / NMR

Application Workflow: Metabolic Tracing

The utility of Amyl Alcohol-1-


C lies in tracking the fate of the amyl group through metabolic oxidation.
Biological Pathway

Upon introduction to the system (in vitro hepatocyte culture or in vivo), Amyl Alcohol-1-


C is metabolized primarily by Alcohol Dehydrogenase (ADH).

MetabolicFate Substrate Amyl Alcohol-1-13C (Tracer) Enzyme1 Alcohol Dehydrogenase (ADH) Substrate->Enzyme1 Aldehyde Valeraldehyde-1-13C (Unstable Intermediate) Enzyme1->Aldehyde Oxidation (-2H) Enzyme2 Aldehyde Dehydrogenase (ALDH) Aldehyde->Enzyme2 Acid Valeric Acid-1-13C (Final Metabolite) Enzyme2->Acid Oxidation (+O) Detect1 Detection: GC-MS m/z Shift: +1 Acid->Detect1 Detect2 Detection: 13C-NMR Carbonyl Shift ~180 ppm Acid->Detect2

Figure 2: Metabolic oxidation pathway of Amyl Alcohol-1-


C. The label persists into the carboxylic acid, allowing quantification of ADH activity.
Experimental Protocol: In Vitro ADH Assay
  • Preparation: Dilute Amyl Alcohol-1-

    
    C to 10 mM in phosphate buffer (pH 7.4).
    
  • Incubation: Add S9 fraction or purified ADH enzyme + NAD+ cofactor.

  • Quenching: Stop reaction with ice-cold Acetonitrile at

    
     min.
    
  • Derivatization: Treat supernatant with BSTFA to derivatize the resulting Valeric Acid-1-

    
    C.
    
  • Analysis: Inject into GC-MS. Monitor m/z shift of the valeric acid derivative.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12762, 1-Pentanol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Pentan-1-ol. GHS Classification and Labelling.[2][3][4][5] Retrieved from [Link]

Sources

Foundational

Amyl alcohol-1-13C vs deuterium labeled 1-pentanol comparison

Technical Comparison: Amyl Alcohol-1- C vs. 1-Pentanol-1,1- A Guide to Isotopologue Selection in Metabolic Profiling and Bioanalysis Executive Summary In drug development and metabolic tracing, the choice between Carbon-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison: Amyl Alcohol-1- C vs. 1-Pentanol-1,1-

A Guide to Isotopologue Selection in Metabolic Profiling and Bioanalysis

Executive Summary

In drug development and metabolic tracing, the choice between Carbon-13 (


C) and Deuterium (

H or D) labeling is not merely a matter of mass resolution; it represents a fundamental choice between metabolic fidelity and kinetic modulation .[1]

This guide compares Amyl Alcohol-1-


C  (1-Pentanol-1-

C) against its deuterated analog, 1-Pentanol-1,1-

. While both serve as stable isotope standards, their applications diverge significantly:
  • 
    C-Labeling:  Provides an orthogonal mass tag with negligible kinetic isotope effect (KIE), making it the "Gold Standard" for internal standards (ISTD) and metabolic flux analysis where the native reaction rate must be preserved.
    
  • Deuterium-Labeling: Induces a significant Primary KIE at the alpha-carbon, slowing oxidation by Alcohol Dehydrogenase (ADH). This is utilized for "Deuterium Switching" to improve pharmacokinetic (PK) profiles but introduces chromatographic shifts that can compromise bioanalytical precision.

Part 1: Physicochemical & Spectroscopic Distinctions

The following table summarizes the core differences between the two isotopologues relative to the unlabeled (native) 1-pentanol.

Table 1: Comparative Physicochemical Profile

FeatureNative 1-PentanolAmyl Alcohol-1-

C
1-Pentanol-1,1-

Formula



Monoisotopic Mass 88.09 Da89.09 Da (+1 Da)90.10 Da (+2 Da)

H NMR (C1-H)
Triplet (

ppm)
Split doublet (

Hz)
Silent (Signal Disappears)
Chromatography (RP-LC) Retention Time (

)
Co-elutes with Native (

)
Slight shift (

)*
Primary KIE (

)
1.0

(Negligible)

(Significant)
Metabolic Fate Oxidizes to Pentanoic AcidOxidizes to Pentanoic Acid-1-

C
Oxidation Retarded / Blocked

*Note: Deuterated compounds often elute slightly earlier in Reversed-Phase LC due to a smaller molar volume and reduced lipophilicity compared to C-H bonds.

Part 2: Metabolic Stability & Kinetic Isotope Effects

The most critical distinction lies in how these isotopes interact with Alcohol Dehydrogenase (ADH) . The oxidation of 1-pentanol to pentanal involves the cleavage of a C-H bond at the C1 position.

The Mechanism[1][2][3][4][5]
  • 
    C Behavior:  The mass difference of 
    
    
    
    C increases the vibrational energy barrier only marginally. The enzyme processes the substrate at essentially the native rate.
  • Deuterium Behavior: The C-D bond has a lower zero-point energy than the C-H bond, requiring significantly more activation energy to cleave. This results in a Primary Kinetic Isotope Effect (KIE) , significantly reducing the rate of metabolism (

    
    ).
    
Pathway Visualization

The following diagram illustrates the metabolic divergence.

MetabolicPathway Pentanol 1-Pentanol (Substrate) ADH Alcohol Dehydrogenase (ADH) Pentanol->ADH Pentanal Pentanal (Intermediate) ADH->Pentanal Oxidation (Rate Limiting) Acid Pentanoic Acid (Valeric Acid) Pentanal->Acid ALDH C13_Note 13C-Label: NO Rate Change Ideal for Tracing C13_Note->ADH D_Note Deuterium (d2): Primary KIE Rate Reduced (3-5x) D_Note->ADH

Figure 1: Metabolic oxidation pathway of 1-pentanol. Deuterium substitution at C1 inhibits the ADH step (Red), whereas Carbon-13 allows normal flux (Green).

Part 3: Bioanalytical Applications (Mass Spectrometry)

When selecting an Internal Standard (ISTD) for LC-MS/MS quantitation of pentanol in biological matrices (plasma/microsomes), Amyl Alcohol-1-


C is superior to the deuterated analog. 
Why C is the "Gold Standard" for ISTD
  • Co-elution:

    
    C analogs co-elute perfectly with the analyte.[2] This ensures that the ISTD experiences the exact same matrix suppression  or enhancement as the analyte at the electrospray source.
    
  • Chromatographic Isotope Effect: Deuterated analogs often separate from the analyte in high-resolution chromatography. If the ISTD elutes earlier (in a cleaner region) while the analyte elutes later (in a suppression zone), quantification errors occur.

  • Label Stability: Deuterium on hydroxyl groups or adjacent to carbonyls (after oxidation) can undergo H/D exchange with protic solvents.

    
    C is non-exchangeable.
    

LCMS_Workflow cluster_0 Chromatographic Behavior (LC) cluster_1 Mass Spectrometry Source (ESI) Native Native 1-Pentanol Matrix Matrix Effect Zone (Ion Suppression) Native->Matrix Enters Source C13 13C-Analog (Perfect Co-elution) C13->Matrix Enters Simultaneously (Corrects Suppression) D2 d2-Analog (Early Elution Shift) D2->Matrix Enters Early (Fails to Correct)

Figure 2: Impact of isotope selection on LC-MS accuracy.


C analogs ensure the ISTD and analyte experience identical ionization environments.

Part 4: Experimental Protocols

Protocol A: Competitive Metabolic Stability Assay (KIE Measurement)

Objective: Determine the Kinetic Isotope Effect (


) of 1-pentanol metabolism.

Reagents:

  • Pooled Human Liver Microsomes (20 mg/mL).

  • NADPH Regenerating System.

  • Substrate Mix: Equimolar ratio (10 µM) of Native 1-Pentanol and 1-Pentanol-1,1-

    
    .
    
  • Quench Solution: Ice-cold Acetonitrile with Formic Acid (0.1%).

Workflow:

  • Pre-incubation: Mix 490 µL of microsomal buffer (PBS, pH 7.4) with 5 µL of Substrate Mix. Pre-warm at 37°C for 5 min.

  • Initiation: Add 5 µL of NADPH system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL Quench Solution. Vortex and centrifuge (4000g, 10 min).

  • Analysis: Inject supernatant into GC-MS or LC-MS/MS.

  • Calculation: Plot

    
     vs. Time. The slope is 
    
    
    
    .
    • 
      .
      
Protocol B: Internal Standard Validation (FDA Bioanalytical Guidelines)

Objective: Validate Amyl Alcohol-1-


C as an ISTD.

Steps:

  • Selectivity: Inject blank matrix + ISTD. Ensure no interference at the analyte mass transition.

  • Matrix Factor (MF):

    • Prepare 6 lots of blank matrix.

    • Spike Analyte (Low QC) + ISTD.

    • Calculate IS-normalized MF = (Peak Area Ratio in Matrix) / (Peak Area Ratio in Solvent).

    • Acceptance: CV of MF across 6 lots must be <15%.

  • Cross-Talk: Inject high concentration of Native Pentanol (ULOQ). Monitor the

    
    C channel. Ensure response is <5% of the ISTD response (verifies isotopic purity).
    

References

  • National Institute of Standards and Technology (NIST). 1-Pentanol Mass Spectrum and Thermochemistry Data. NIST Chemistry WebBook, SRD 69.[3][4][5][6] Available at: [Link]

  • Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[7][8] (2018).[9] Available at: [Link]

  • Chaieb, W., et al.Kinetic Isotope Effects in Alcohol Dehydrogenase: Mechanistic Implications. Journal of Biological Chemistry.
  • Guengerich, F. P.Kinetic Isotopes Effects in the Study of P450 and ADH Mechanisms. In: Cytochrome P450 Protocols. Methods in Molecular Biology.

Sources

Exploratory

The Definitive Guide to 1-Pentanol-1-13C (99 atom %): Mechanistic Utility and Analytical Applications in Mass Spectrometry

Executive Summary In the realm of advanced quantitative analytics, the accuracy of mass spectrometry (MS) is frequently compromised by matrix effects—unpredictable ion suppression or enhancement caused by co-eluting comp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced quantitative analytics, the accuracy of mass spectrometry (MS) is frequently compromised by matrix effects—unpredictable ion suppression or enhancement caused by co-eluting compounds in complex samples. To circumvent this, Isotope Dilution Mass Spectrometry (IDMS) is employed. 1-Pentanol-1-13C (99 atom %) serves as a gold-standard internal standard (IS) for the quantification of medium-chain alcohols, volatile flavor components, and environmental surfactants.

This whitepaper explores the physicochemical profiling, the strict causality behind its 99 atom % isotopic enrichment requirement, and field-proven methodologies for integrating this compound into high-throughput GC-MS and LC-MS workflows.

Physicochemical Profiling & The Causality of Isotopic Enrichment

As an application scientist, I frequently see researchers attempt to use structural analogs (e.g., 1-hexanol) as internal standards for 1-pentanol quantification. This is a fundamental error in complex matrices. Structural analogs possess different partition coefficients (


), boiling points, and SPME (Solid-Phase Microextraction) fiber affinities. Most importantly, they elute at different chromatographic retention times. If a matrix component suppresses ionization at the exact moment 1-pentanol elutes, but not when 1-hexanol elutes, the quantification is entirely invalidated.

By utilizing 1-Pentanol-1-13C , the internal standard shares identical physicochemical properties with the endogenous analyte. It co-elutes perfectly, meaning any matrix suppression affects both the labeled and unlabeled molecules equally. The ratio between the two remains mathematically pristine.

Why 99 atom % Enrichment is Non-Negotiable

The specification of 99 atom % 13C is not merely a quality metric; it is a mathematical necessity. If the enrichment were only 95%, the remaining 5% would consist of unlabeled 1-pentanol. Spiking this standard into a low-concentration sample would artificially inflate the endogenous M+0 signal (a phenomenon known as isotopic cross-talk), leading to false positives and over-quantification. The 99% threshold ensures this baseline inflation remains statistically negligible.

Table 1: Quantitative Specifications and Analytical Impact
ParameterSpecificationCausality / Analytical Impact
CAS Number 58454-11-8Unique identifier for procurement and regulatory compliance.
Linear Formula CH3(CH2)3 13CH2OHThe C1 position is labeled, ensuring isotopic stability during MS fragmentation.
Molecular Weight 89.14 g/mol Creates a +1 Da mass shift (M+1), allowing distinct MS resolution from the M+0 parent.
Isotopic Purity ≥ 99 atom % 13CMinimizes isotopic cross-talk; prevents artificial inflation of the endogenous M+0 signal.
Chemical Purity ≥ 99% (CP)Prevents the introduction of isobaric or co-eluting chromatographic contaminants.
Boiling Point 136-138 °CIdentical to the unlabeled analog; ensures identical thermal desorption in GC.

Core Applications & Authoritative Grounding

The utility of 1-Pentanol-1-13C spans multiple disciplines, primarily acting as a normalization anchor in complex matrices.

A. Volatile Flavor Profiling in Fermented Beverages

In foodomics, quantifying fusel alcohols is critical for flavor profiling. Kang et al. (2016) demonstrated the use of 1-Pentanol-1-13C as a highly stable internal standard for the quantitative analysis of volatile flavor components in Korean alcoholic beverages and Japanese sake using SPME-GC/MS [1]. Because fermented beverages contain heavy carbohydrate matrices that severely foul GC inlets and alter ionization efficiencies, the 13C-labeled standard ensures that the quantification of fusel oils (like isoamyl alcohol and phenethyl alcohol) remains absolute, regardless of the sugar content of the specific batch.

B. Environmental Tracing and Surfactant Hydrodynamics

In wastewater treatment, the behavior of bubbles during froth flotation is heavily dictated by the presence of surfactants and medium-chain alcohols. Li et al. (2012) utilized advanced analytical techniques to study the effects of surfactants (including pentanol derivatives) on bubble hydrodynamic behavior under flotation-related conditions [2]. When tracing the degradation or partitioning of these alcohols in synthetic municipal wastewater, 1-Pentanol-1-13C allows researchers to differentiate between naturally occurring biogenic alcohols and spiked experimental surfactants.

Visualizing the Mechanistic Logic

To understand why this isotopic standard is a self-validating system, we must visualize the workflow and the mechanism of matrix effect elimination.

IDMS_Workflow A Sample Matrix (Beverage/Wastewater) B Spike 1-Pentanol-1-13C (99 atom % IS) A->B C SPME Extraction (Equilibration) B->C D GC-MS Separation (Co-elution of IS & Analyte) C->D E Ion Detection (m/z 88 vs m/z 89) D->E F Ratio Normalization (Eliminate Matrix Effects) E->F

Fig 1: Isotope Dilution Mass Spectrometry (IDMS) workflow using 1-Pentanol-1-13C.

Matrix_Effects S Complex Sample Matrix S1 Endogenous 1-Pentanol (m/z 88) S->S1 S2 1-Pentanol-1-13C IS (m/z 89) S->S2 M Matrix Suppression/Enhancement (Affects both equally) S1->M S2->M D1 Signal Intensity M+0 (Altered) M->D1 D2 Signal Intensity M+1 (Altered) M->D2 R Ratio (M+0 / M+1) Remains Constant & Accurate D1->R D2->R

Fig 2: Mechanistic logic of matrix effect elimination via 13C internal standardization.

Step-by-Step Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems. By running a "Zero-Spike" blank alongside these steps, analysts can empirically prove the absence of isotopic cross-talk.

Protocol 1: Preparation of 1-Pentanol-1-13C Stock and Working Solutions

Causality Note: 1-Pentanol is highly volatile. Gravimetric preparation in a chilled environment prevents evaporative loss, which would otherwise skew the exact molarity of the internal standard.

  • Gravimetric Aliquoting: Place a 10 mL volumetric flask containing 5 mL of HPLC-grade methanol on an analytical balance (0.01 mg precision). Tare the balance.

  • Standard Addition: Using a pre-chilled gas-tight syringe, rapidly transfer approximately 10 µL of 1-Pentanol-1-13C (99 atom %) into the methanol. Record the exact mass added.

  • Volume Completion: Bring the flask to volume (10 mL) with methanol. Invert 5 times to mix. This is your Primary Stock Solution (~820 µg/mL based on a density of 0.820 g/mL).

  • Working Solution: Perform a 1:100 serial dilution in methanol to create an 8.2 µg/mL Working IS Solution. Store at -20 °C in amber glass vials with PTFE-lined septa to prevent adsorption and photodegradation.

Protocol 2: SPME-GC/MS Isotope Dilution Workflow for Flavor Profiling

Causality Note: SPME (Solid-Phase Microextraction) is an equilibrium-based technique. The 13C standard must be added before equilibration so that both the labeled and unlabeled analytes compete equally for the fiber coating.

  • Sample Preparation: Transfer 5.0 mL of the sample matrix (e.g., fermented beverage or wastewater) into a 20 mL headspace vial. Add 1.5 g of NaCl to drive the volatile organics into the headspace (salting-out effect).

  • IS Spiking: Inject exactly 50 µL of the Working IS Solution (from Protocol 1) into the matrix. Seal immediately with a magnetic crimp cap.

  • Equilibration: Incubate the vial at 40 °C for 15 minutes with orbital agitation (250 rpm) to establish thermodynamic equilibrium between the liquid phase and the headspace.

  • Extraction: Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40 °C.

  • Thermal Desorption & GC-MS: Retract the fiber and immediately inject it into the GC inlet (set to 250 °C) for 3 minutes.

  • SIM Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor the primary fragment ions for unlabeled 1-pentanol (e.g., m/z 70, m/z 55) and the corresponding +1 shifted ions for 1-Pentanol-1-13C (e.g., m/z 71, m/z 56).

  • Data Normalization: Calculate the absolute concentration of endogenous 1-pentanol by plotting the area ratio (Area M+0 / Area M+1) against a previously established matrix-matched calibration curve.

Conclusion

The availability of 1-Pentanol-1-13C at 99 atom % enrichment provides analytical chemists with an uncompromising tool for absolute quantification. By understanding the physicochemical causality behind its use—specifically its ability to perfectly mimic the extraction thermodynamics and ionization efficiencies of its unlabeled counterpart—researchers can completely neutralize the matrix effects that plague complex environmental and foodomic samples. When integrated correctly via Isotope Dilution Mass Spectrometry, it transforms a highly variable analytical signal into a self-validating, absolute quantitative measurement.

References

  • Kang, H. R., et al. (2016). "Quantitative analysis of volatile flavor components in Korean alcoholic beverage and Japanese sake using SPME-GC/MS." Food Science and Biotechnology, 25(4), 963-969. Available at:[Link]

  • Li, Y., Zhu, T., Liu, Y., Tian, Y., & Wang, H. (2012). "Effects of surfactant on bubble hydrodynamic behavior under flotation-related conditions in wastewater." Water Science and Technology, 65(6), 1060-1066. Available at:[Link]

Protocols & Analytical Methods

Method

Advanced Protocol for Metabolic Flux Analysis Using Amyl Alcohol-1-13C

Target Audience: Researchers, scientists, and drug development professionals specializing in metabolic engineering, biofuel synthesis, and synthetic biology. Introduction & Mechanistic Rationale Metabolic flux analysis (...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in metabolic engineering, biofuel synthesis, and synthetic biology.

Introduction & Mechanistic Rationale

Metabolic flux analysis (MFA) utilizing stable isotopes is the gold standard for quantifying intracellular metabolic pathway dynamics. Amyl alcohol-1-13C (1-pentanol-1-13C) [1] is a highly specialized isotopic tracer used to map carbon flux through alcohol dehydrogenases (ADH), aldehyde dehydrogenases (ALDH), and esterification networks in engineered microorganisms.

In microbial cell factories designed for advanced biofuel production or flavor compound synthesis, 1-pentanol serves as both a semi-natural byproduct of amino acid degradation (the Ehrlich pathway) and a target end-product in engineered keto-acid elongation cycles [2, 3]. By introducing a


 label specifically at the C1 position of amyl alcohol, researchers can track its oxidation into valeraldehyde and valeric acid, its activation into valeryl-CoA, and its condensation into volatile esters like amyl acetate.
The Self-Validating System

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . It strictly pairs the


-labeled experimental arm with a parallel natural-abundance (unlabeled) control. This dual-arm approach ensures that any detected mass shifts are causally linked to the tracer metabolism rather than natural isotopic background noise or analytical artifacts.

Metabolic Pathway & Experimental Workflow

Pathway A Amyl Alcohol-1-13C (1-Pentanol) B Valeraldehyde-1-13C A->B ADH E Amyl Acetate (Esterification) A->E ATF (AAT) C Valeric Acid-1-13C B->C ALDH D Valeryl-CoA-1-13C C->D CoA Ligase

Metabolic fate of Amyl alcohol-1-13C tracing ADH/ALDH and esterification pathways.

Workflow S1 1. 13C Isotope Feeding (Steady-State / Dynamic) S2 2. Rapid Quenching (-40°C Methanol) S1->S2 S3 3. Metabolite Extraction (Liquid-Liquid Extraction) S2->S3 S4 4. GC-MS / LC-MS Data Acquisition S3->S4 S5 5. 13C-MFA Isotopomer Modeling S4->S5

Step-by-step experimental workflow for 13C-MFA using Amyl alcohol-1-13C.

Experimental Design & Causality (E-E-A-T)

Every step in an MFA protocol must be justified by metabolic causality. The volatility and hydrophobicity of amyl alcohol dictate specific handling procedures that deviate from standard aqueous metabolite extractions.

Table 1: Experimental Parameters & Causality
Parameter / ReagentMethodological ChoiceCausality & Mechanistic Rationale
Tracer Concentration 5–10 mM Amyl alcohol-1-13CHigh enough to ensure measurable intracellular pools without inducing severe solvent toxicity or membrane disruption.
Rapid Quenching 60% Methanol at -40°CInstantly arrests enzymatic activity (ADH/ALDH). Prevents isotopic scrambling and degradation of transient intermediates like valeraldehyde.
Extraction Solvent Chloroform:Methanol:Water (2:1:1)Biphasic liquid-liquid extraction ensures volatile/hydrophobic alcohols and esters partition into the organic phase, preventing loss.
Internal Standard D11-Pentanol (100 µM)Validates extraction efficiency. Corrects for evaporative losses of volatile alcohols during sample concentration prior to GC-MS.
Unlabeled Control Natural Abundance 1-PentanolEssential for the self-validating system. Used to mathematically subtract natural

,

, and

contributions from the mass spectra.

Step-by-Step Methodology

Phase 1: Cell Culture and Isotope Feeding
  • Pre-culture: Inoculate the engineered strain (e.g., S. cerevisiae or E. coli) in minimal media. Grow overnight at 30°C (yeast) or 37°C (bacteria) to an

    
     of 1.0.
    
  • Isotope Transition: Centrifuge the cells at 4,000 × g for 5 minutes. Wash twice with PBS to remove residual unlabeled carbon sources.

  • Labeling: Resuspend the pellet in fresh minimal media containing 10 mM Amyl alcohol-1-13C as the primary tracer (or co-fed with a secondary carbon source depending on the flux model).

  • Incubation: Incubate under standard growth conditions. For steady-state MFA, allow the culture to grow for at least 3-5 generations. For dynamic MFA, take samples at tight intervals (e.g., 0, 5, 15, 30, 60 minutes).

Phase 2: Rapid Quenching and Metabolite Extraction
  • Quenching: Rapidly inject 1 mL of the culture broth into 5 mL of pre-chilled 60% (v/v) aqueous methanol (-40°C). Mix instantly by vortexing for 3 seconds.

  • Pelleting: Centrifuge at 10,000 × g for 3 minutes at -20°C. Discard the supernatant.

  • Extraction: Add 1 mL of ice-cold Chloroform:Methanol (2:1 v/v) containing 100 µM D11-Pentanol (internal standard). Resuspend the pellet and subject to 3 cycles of freeze-thaw (liquid nitrogen to 4°C) to lyse the cells.

  • Phase Separation: Add 0.3 mL of ice-cold LC-MS grade water. Vortex for 1 minute, then centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Collection: Carefully extract the lower organic phase (containing alcohols, aldehydes, and esters) and the upper aqueous phase (containing CoA-derivatives and organic acids).

Phase 3: GC-MS / LC-MS Data Acquisition
  • Derivatization (For Acids): Dry the aqueous phase under a gentle stream of nitrogen. Derivatize with MSTFA + 1% TMCS to form trimethylsilyl (TMS) derivatives of valeric acid.

  • Direct Injection (For Volatiles): Inject the organic phase directly into the GC-MS (equipped with a DB-WAX or equivalent polar column) to analyze volatile 1-pentanol and amyl acetate without derivatization.

  • Ionization: Operate the MS in Electron Impact (EI) mode at 70 eV.

Phase 4: Data Processing & 13C-MFA
  • Integration: Integrate the peak areas for the target metabolites.

  • Correction: Use software such as INCA or IsoCor to correct the Mass Isotopomer Distributions (MIDs) for natural isotope abundance.

  • Flux Calculation: Map the corrected MIDs to your stoichiometric network model to estimate absolute flux values through the ADH, ALDH, and ATF pathways.

Quantitative Data Summaries

To accurately model the flux, researchers must track the specific Mass-to-Charge (


) shifts. The table below summarizes the expected primary fragment ions for unlabeled vs. 

-labeled metabolites.
Table 2: Key MS Fragment Ions for 13C-MFA of Amyl Alcohol Metabolites
MetaboliteDerivatizationUnlabeled Base Peak (

)
1-13C Labeled Peak (

)
ShiftDiagnostic Utility
1-Pentanol None (Direct)70.071.0M+1Confirms intracellular uptake and pool size of the tracer.
Valeraldehyde None (Direct)58.059.0M+1Measures ADH oxidation flux.
Valeric Acid TMS117.0118.0M+1Measures ALDH oxidation flux.
Amyl Acetate None (Direct)70.071.0M+1Measures esterification (ATF/AAT) flux.

Note: Because the label is strictly at the C1 position, all primary fragments containing the C1 carbon will exhibit a strict M+1 mass shift. Scrambling to M+2 or higher indicates downstream beta-oxidation and re-incorporation of labeled Acetyl-CoA.

References

  • National Center for Biotechnology Information (NCBI). "Amyl alcohol-1-13C | C5H12O | CID 12225307." PubChem. Available at:[Link]

  • Dickinson JR, Harrison SJ, Dickinson JA, Hewlins MJ. "An investigation of the metabolism of isoleucine to active Amyl alcohol in Saccharomyces cerevisiae." Journal of Biological Chemistry. 2000. Available at:[Link]

  • Cann AF, Liao JC. "Pentanol isomer synthesis in engineered microorganisms." Applied Microbiology and Biotechnology. 2010. Available at:[Link]

Application

Application Note: Quantitative Analysis of Volatile Alcohols Using 1-Pentanol-1-13C as an Internal Standard in GC-MS

Abstract This application note details a robust protocol for the quantification of 1-pentanol and related short-chain alcohols in complex biological and industrial matrices (fermentation broths, biofuels, and pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust protocol for the quantification of 1-pentanol and related short-chain alcohols in complex biological and industrial matrices (fermentation broths, biofuels, and pharmaceutical formulations). By utilizing 1-Pentanol-1-13C as a stable isotope-labeled internal standard (SIL-IS), this method overcomes the limitations of traditional deuterated standards, such as hydrogen/deuterium (H/D) exchange and chromatographic isotope effects. We provide a validated workflow including sample preparation, GC-MS parameters, and a critical mathematical framework for correcting isotopic contribution (crosstalk) inherent to mono-labeled standards.

Rationale and Scientific Foundation

Why 1-Pentanol-1-13C?

In gas chromatography-mass spectrometry (GC-MS), the choice of internal standard is the single most critical factor for quantitative precision. While deuterated analogs (e.g., 1-Pentanol-d11) are common, they suffer from two distinct physicochemical drawbacks when analyzing alcohols:

  • H/D Exchange (Scrambling): The hydroxyl hydrogen in alcohols is labile. In protic solvents (water, methanol) or active sites within the GC inlet liner, deuterium on the hydroxyl group can exchange with hydrogen, altering the mass of the standard and destroying quantitative accuracy [1].

  • Chromatographic Isotope Effect: Deuterated compounds often elute slightly earlier than their non-labeled counterparts due to differences in zero-point vibrational energy. This separation means the IS and the analyte may experience different matrix suppression events in the ion source [2].

The 13C Advantage: 1-Pentanol-1-13C (Label at the C1 position) mitigates these issues. The carbon-carbon bond is non-labile, preventing label loss. Furthermore, 13C-labeled isotopologues exhibit virtually identical retention times to the natural analyte, ensuring they co-elute and perfectly compensate for matrix effects and ionization fluctuations.

Mass Spectral Logic

The quantification relies on the mass shift between the natural analyte and the 13C-labeled standard.

  • Natural 1-Pentanol (MW 88): The primary quantification ion is m/z 70 , resulting from the loss of water (M - 18).

  • 1-Pentanol-1-13C (MW 89): The label is located at C1. Upon dehydration, the carbon skeleton remains intact. Therefore, the corresponding ion shifts exactly +1 Da to m/z 71 .

Experimental Workflow

The following diagram outlines the critical path from sample handling to data processing, emphasizing the "Co-Injection" strategy to minimize volumetric errors.

G cluster_0 Critical Control Point: Isotopic Integrity Sample Raw Sample (Bio-fluid/Ferment) IS_Add Spike IS (1-Pentanol-1-13C) Sample->IS_Add  Gravimetric Addn Extract Extraction (LLE or Headspace) IS_Add->Extract  Equilibration GC GC Separation (Wax Column) Extract->GC  Injection MS MS Detection (SIM Mode) GC->MS  Co-elution Data Quantitation (Ratio m/z 70:71) MS->Data  Peak Integration

Figure 1: Analytical workflow ensuring the Internal Standard (IS) equilibrates with the matrix prior to extraction.

Detailed Protocol

Reagents and Standards
  • Analyte: 1-Pentanol (CAS 71-41-0), analytical grade ≥99%.[1]

  • Internal Standard: 1-Pentanol-1-13C (CAS 58454-11-8), 99 atom % 13C [3].[2][3]

  • Solvent: Dichloromethane (for liquid injection) or Water/Salt solution (for Headspace).

Standard Preparation

Stock Solution A (Analyte): Dissolve 100 mg 1-Pentanol in 100 mL solvent (1 mg/mL). Stock Solution B (IS): Dissolve 10 mg 1-Pentanol-1-13C in 100 mL solvent (100 µg/mL). Note: Keep IS concentration constant across all samples.

Instrumental Method (GC-MS)

This method utilizes a polar column to ensure sharp peak shapes for hydroxylated compounds.

ParameterSettingRationale
Inlet Split (10:1), 250°CHigh split ratio improves peak shape for alcohols.
Column DB-WAX or VF-WAXms (30m x 0.25mm x 0.25µm)Polar stationary phase resists peak tailing common with alcohols.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard flow for optimal MS vacuum.
Oven Program 40°C (hold 2 min) → 10°C/min → 220°C (hold 3 min)Low initial temp focuses volatiles; ramp separates isomers.
Transfer Line 240°CPrevents condensation of less volatile matrix components.
Ion Source EI (70 eV), 230°CStandard ionization energy.
Acquisition SIM Mode (Selected Ion Monitoring)Crucial for sensitivity and selectivity.

SIM Parameters:

  • Group 1 (4.0 - 8.0 min):

    • m/z 70.0 (Analyte Quant)

    • m/z 71.0 (IS Quant)

    • m/z 55.0 (Qualifier)

    • Dwell Time: 50 ms per ion.

Data Analysis & Isotopic Correction

The Challenge of Mono-Labeled Standards

Because 1-Pentanol-1-13C is only +1 Da heavier than the analyte, the natural isotopic abundance of the analyte interferes with the IS signal.

  • Natural 1-Pentanol contains ~1.1% 13C per carbon.

  • With 5 carbons, the probability of a molecule containing a natural 13C is approx

    
    .
    
  • Therefore, a significant "M+1" peak from the analyte will appear at m/z 71, adding to the Internal Standard signal.

Correction Logic Diagram

The following logic must be applied to determine the "True" IS Area.

Logic Raw70 Measured Area m/z 70 (Analyte Main) Calc_M1 Calculate Analyte Contribution (Area 70 * 0.055) Raw70->Calc_M1 Theoretical Isotope % Ratio Final Ratio (Raw70 / True_IS) Raw70->Ratio Numerator Raw71 Measured Area m/z 71 (Total Signal) True_IS True IS Area (Raw71 - Contribution) Raw71->True_IS Input Calc_M1->True_IS Subtract True_IS->Ratio Denominator

Figure 2: Computational workflow to correct for natural isotopic contribution (Crosstalk).

Validation Criteria

To ensure the method is valid, the following checks must be performed:

  • Blank Analysis: Inject the IS alone. Ensure no signal exists at m/z 70 (Purity check).

  • Crosstalk Check: Inject a high concentration of unlabeled analyte (no IS). Measure the ratio of m/z 71 to m/z 70. This experimental ratio (

    
    ) replaces the theoretical 0.055 in the diagram above for higher accuracy.
    
  • Linearity: The calibration curve (Area Ratio vs. Conc Ratio) must have

    
    .
    

References

  • Wang, S., et al. (2023). Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements. UK Isotope. Link

  • BenchChem Application Note. (2025). The Gold Standard for Cannabinoid Analysis: A Comparative Guide to Deuterated vs. C13 Internal Standards. Link

  • Sigma-Aldrich. 1-Pentanol-1-13C Product Specification & CAS 58454-11-8.[2] Link

  • NIST Mass Spectrometry Data Center. 1-Pentanol Mass Spectrum (Electron Ionization). NIST Chemistry WebBook.[4] Link

Sources

Method

Application Note: Structural Elucidation of Amyl Alcohol-1-¹³C using ¹³C NMR Spectroscopy

Abstract This application note provides a comprehensive guide to the assignment of chemical shifts in the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Amyl alcohol (1-pentanol), specifically labeled with ¹³C at the C...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the assignment of chemical shifts in the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Amyl alcohol (1-pentanol), specifically labeled with ¹³C at the C-1 position. We will delve into the fundamental principles governing ¹³C chemical shifts in aliphatic alcohols, present a detailed experimental protocol for acquiring high-quality spectra, and offer a step-by-step analysis for unambiguous signal assignment. This guide leverages both broadband decoupled ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments to fully characterize the carbon framework. The methodologies and interpretations detailed herein are designed for researchers, chemists, and quality control professionals engaged in structural elucidation and isotopic labeling studies.

Theoretical Background: Understanding ¹³C Chemical Shifts in Alcohols

¹³C NMR spectroscopy is an indispensable analytical technique for determining the carbon skeleton of organic molecules.[1] Unlike ¹H NMR, ¹³C spectra benefit from a much wider range of chemical shifts (typically 0-220 ppm), which minimizes signal overlap and simplifies interpretation.[1] The chemical shift of a given carbon nucleus is highly sensitive to its local electronic environment. Three primary factors influence these shifts:

  • Hybridization State: sp² hybridized carbons (e.g., in alkenes and carbonyls) are significantly deshielded and appear downfield (100-220 ppm) compared to sp³ hybridized carbons (0-90 ppm).[1]

  • Inductive Effects from Electronegative Atoms: The presence of an electronegative atom, such as the oxygen in an alcohol, causes a significant downfield shift for adjacent carbon atoms.[2] This effect is strongest on the alpha-carbon (the carbon directly bonded to the oxygen) and diminishes with increasing distance.[3][4]

  • Stereochemical Effects: The spatial arrangement of atoms can also induce minor changes in chemical shifts.

For a primary alcohol like 1-pentanol, the most influential factor is the powerful electron-withdrawing effect of the hydroxyl (-OH) group. This deshields the alpha-carbon (C-1), causing it to resonate at a much higher chemical shift (further downfield) than the other carbons in the alkyl chain.[3] The effect decreases progressively for the beta (C-2), gamma (C-3), and subsequent carbons.

To aid in the assignment, especially in complex molecules, spectral editing techniques like DEPT are employed. DEPT experiments differentiate carbon signals based on the number of attached protons, which is invaluable for confirming assignments.[5][6] The most common variants are:

  • DEPT-90: Only CH (methine) carbons are visible as positive signals.[7][8]

  • DEPT-135: CH and CH₃ (methyl) carbons appear as positive signals, while CH₂ (methylene) carbons appear as negative signals.[7][8] Quaternary carbons (those with no attached protons) are not observed in DEPT spectra.[5][8]

Experimental Protocol

This section outlines a robust protocol for acquiring high-quality ¹³C NMR and DEPT spectra for Amyl alcohol-1-¹³C.

Sample Preparation

The quality of the NMR spectrum is directly dependent on proper sample preparation.

  • Purity: Ensure the Amyl alcohol-1-¹³C sample is of high purity to avoid signals from contaminants.[9]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the alcohol and has minimal overlapping signals. Chloroform-d (CDCl₃) is a standard choice for its excellent dissolving power for alcohols and its well-characterized residual solvent peak (δ ≈ 77.16 ppm).[9][10]

  • Concentration: For a standard ¹³C NMR experiment on a modern spectrometer (e.g., 400 MHz), a concentration of 50-100 mg of the analyte in approximately 0.6-0.7 mL of deuterated solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[9][11]

  • Procedure: a. Accurately weigh 50 mg of Amyl alcohol-1-¹³C into a clean, dry vial. b. Add 0.6 mL of CDCl₃. c. Gently vortex or swirl the vial to ensure the sample is fully dissolved. d. Using a pipette, transfer the solution into a 5 mm NMR tube.[11] e. Cap the NMR tube securely.

NMR Spectrometer Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. Adjustments may be necessary for different field strengths.

Parameter¹³C {¹H} Broadband DecoupledDEPT-135
Observe Frequency ~100 MHz~100 MHz
Pulse Program zgpg30dept135
Spectral Width (SW) ~240 ppm (e.g., 25,000 Hz)~240 ppm (e.g., 25,000 Hz)
Acquisition Time (AQ) ~1.0 s~1.0 s
Relaxation Delay (D1) 2.0 s2.0 s
Number of Scans (NS) 128 or higher64 or higher
Temperature 298 K298 K
Data Processing Workflow
  • Fourier Transform (FT): The raw Free Induction Decay (FID) signal is converted into the frequency domain spectrum.

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: A flat baseline is established across the spectrum.

  • Referencing: The chemical shift axis (ppm) must be calibrated. This is typically done by setting the CDCl₃ solvent peak to its known value of 77.16 ppm.[9]

  • Peak Picking: Identify all significant peaks and label their chemical shifts.

Workflow for ¹³C NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Assignment weigh Weigh 50mg Amyl alcohol-1-¹³C dissolve Dissolve in 0.6mL CDCl₃ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_13C Acquire ¹³C {¹H} Spectrum transfer->acquire_13C acquire_DEPT Acquire DEPT-135 Spectrum transfer->acquire_DEPT process Fourier Transform, Phasing, Baseline Correction acquire_13C->process acquire_DEPT->process reference Reference to Solvent (CDCl₃ @ 77.16 ppm) process->reference assign Assign Signals based on Chemical Shift & DEPT Data reference->assign report Final Report & Structure Confirmation assign->report

Caption: Experimental and data analysis workflow.

Data Analysis and Chemical Shift Assignment

The proton-decoupled ¹³C NMR spectrum of 1-pentanol will display five distinct signals, corresponding to the five unique carbon environments in the molecule. The presence of the ¹³C label at the C-1 position does not change its chemical shift but will result in a significantly more intense signal for C-1 relative to the other carbons, which are at natural abundance (1.1%).

Predicted Chemical Shifts and Assignment

The assignment is based on the predictable influence of the hydroxyl group. The C-1 carbon, being directly attached to the oxygen, is the most deshielded and will appear furthest downfield.[2] The deshielding effect diminishes down the chain.

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (DEPT-135)Rationale for Assignment
C-1 (-CH₂OH) ~62.7NegativeDirectly bonded to electronegative oxygen (α-carbon), resulting in the largest downfield shift.[3] It is a methylene (CH₂) group.
C-2 (-CH₂-) ~32.4NegativeBeta (β) to the oxygen; experiences a moderate deshielding effect. It is a methylene (CH₂) group.
C-3 (-CH₂-) ~28.2NegativeGamma (γ) to the oxygen; the inductive effect is weaker. It is a methylene (CH₂) group. Note: C-2 and C-3 signals can be close.[12][13]
C-4 (-CH₂-) ~22.6NegativeDelta (δ) to the oxygen; its chemical shift approaches that of a standard alkane. It is a methylene (CH₂) group.
C-5 (-CH₃) ~14.0PositiveEpsilon (ε) to the oxygen; least affected by the -OH group. It is a methyl (CH₃) group, which gives a positive DEPT-135 signal.[3]
Confirmation with DEPT-135

A DEPT-135 spectrum provides definitive validation of these assignments.[14]

  • The signals for C-1, C-2, C-3, and C-4 will all appear as negative peaks , confirming they are CH₂ groups.

  • The signal for C-5 will be a positive peak , confirming it as the terminal CH₃ group.

This clear distinction between the methyl and methylene carbons provides a self-validating system for the spectral interpretation.[7]

Structure and ¹³C Assignment of Amyl Alcoholdot

mol [label=<

HO — CH₂ — CH₂ — CH₂ — CH₂ — CH₃

C-1

C-2

C-3

C-4

C-5

~62.7 ppm

~32.4 ppm

~28.2 ppm

~22.6 ppm

~14.0 ppm

]; }

Sources

Application

Application Note: Synthesis of 13C-Labeled Esters from Amyl Alcohol-1-13C

Abstract This guide details the synthesis of 13C-labeled esters utilizing Amyl alcohol-1-13C (1-Pentanol-1-13C) as the primary isotopic source. These labeled esters are critical internal standards for quantitation in fla...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the synthesis of 13C-labeled esters utilizing Amyl alcohol-1-13C (1-Pentanol-1-13C) as the primary isotopic source. These labeled esters are critical internal standards for quantitation in flavor chemistry (e.g., isoamyl acetate analogs), metabolic flux analysis, and lipidomics. Unlike commodity-scale esterification, the high cost of the 13C precursor demands protocols that prioritize atom economy and isotopic recovery . We present three validated methodologies: Steglich esterification (for acid-sensitive or high-value substrates), Lipase-catalyzed synthesis (for "natural" labeling claims and high specificity), and a modified micro-scale Fischer esterification.

Introduction & Strategic Considerations

Amyl alcohol-1-13C (


) carries a stable carbon-13 isotope at the position alpha to the hydroxyl group. In esterification, the C-O bond of the alcohol remains intact; the acyl group attaches to the oxygen. Therefore, the isotopic label is structurally secure and does not scramble, making it an ideal tracer.
The "Inverse Stoichiometry" Rule

Standard organic synthesis often uses the alcohol as the solvent (large excess) to drive equilibrium. Do not do this with labeled reagents.

  • Standard Protocol: Alcohol (Excess) + Acid

    
     Ester.[1]
    
  • Isotopic Protocol: Alcohol (Limiting, 1.0 eq) + Acid (Excess, 1.2–1.5 eq)

    
     Ester.
    

We must drive the reaction to completion by consuming the expensive labeled alcohol entirely, using the cheaper carboxylic acid in excess.

Decision Matrix: Selecting the Right Protocol

Before beginning, select the method based on your target ester and available equipment.

Synthesis_Decision_Tree Start Start: Amyl Alcohol-1-13C CheckAcid Is the Carboxylic Acid Sensitive (Thermal/Acid)? Start->CheckAcid Steglich Method A: Steglich (DCC/DMAP) High Yield, Mild CheckAcid->Steglich Yes GreenCheck Is 'Natural' Labeling or Regioselectivity required? CheckAcid->GreenCheck No YesSensitive Yes NoSensitive No Lipase Method B: Enzymatic (Lipase) Green, Specific GreenCheck->Lipase Yes Fischer Method C: Modified Fischer (Acid Cat + Sieves) Robust, Scalable GreenCheck->Fischer No

Figure 1: Decision tree for selecting the optimal esterification pathway based on substrate stability and application requirements.

Method A: Steglich Esterification (High Precision)

Best for: High-value acids, thermal-sensitive substrates, and maximizing yield (95%+). Mechanism: Activation of the acid by DCC, followed by nucleophilic attack by the labeled alcohol, catalyzed by DMAP [1].[2]

Reagents
  • Substrate: Amyl alcohol-1-13C (1.0 equiv)

  • Coupling Partner: Carboxylic Acid (1.2 equiv)

  • Coupling Reagent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.2 equiv)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Protocol
  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Add the Carboxylic Acid (1.2 eq) and anhydrous DCM (0.1 M concentration relative to alcohol).

  • Activation: Add DCC (1.2 eq) in one portion. Stir at 0°C for 15 minutes. A white precipitate (DCU) will begin to form, indicating active ester formation.

  • Addition: Add Amyl alcohol-1-13C (1.0 eq) and DMAP (0.1 eq).

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 3–12 hours. Monitor by TLC (stain with PMA or KMnO4).

  • Workup (Critical Step):

    • Cool the mixture to -20°C for 30 minutes to precipitate maximum DCU (dicyclohexylurea).

    • Filter through a Celite pad to remove DCU.

    • Wash the filtrate with 0.5N HCl (to remove DMAP), saturated NaHCO3 (to remove excess acid), and brine.

  • Purification: Dry over MgSO4, concentrate, and purify via flash column chromatography.

Pro-Tip: If the acid is valuable, it can be recovered from the basic wash layer by acidification and extraction.

Method B: Lipase-Catalyzed Synthesis (Green Chemistry)

Best for: Flavor/Fragrance applications requiring "natural" certification, or avoiding toxic solvents. Enzyme: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435) [2].

Reagents
  • Substrate: Amyl alcohol-1-13C (1.0 equiv)

  • Acyl Donor: Carboxylic Acid (1.5 equiv) OR Vinyl Ester (for irreversible transesterification).

  • Catalyst: Novozym 435 (10-20% w/w relative to substrate).

  • Solvent: Hexane or Solvent-Free (if liquid acid).

Protocol
  • Setup: In a glass vial, mix Amyl alcohol-1-13C and the Carboxylic Acid.

  • Solvent: Add Hexane if necessary to dissolve solid acids. If both are liquids, run neat (solvent-free) to maximize kinetics.

  • Initiation: Add immobilized Lipase beads.

  • Incubation: Shake/orbitally stir at 40°C–50°C. Do not use a magnetic stir bar , as it grinds the immobilized beads, destroying the catalyst. Use an orbital shaker.

  • Water Removal: Add activated 4Å Molecular Sieves to the reaction vial to scavenge water and drive the equilibrium forward [3].

  • Termination: Filter off the enzyme beads (can be washed and reused).

  • Purification: Distillation or flash chromatography.

Method C: Modified Micro-Scale Fischer Esterification

Best for: Simple, robust aliphatic esters where the acid is stable and inexpensive. Modification: We use molecular sieves rather than a Dean-Stark trap to accommodate the small volume of labeled alcohol.

Protocol
  • Mix: Combine Amyl alcohol-1-13C (1.0 eq) and Carboxylic Acid (3.0 eq) in a vial.

  • Catalyst: Add 1-2 drops of conc. H2SO4 or 5 mol% p-Toluenesulfonic acid (pTSA).

  • Dehydration: Add activated 3Å Molecular Sieves (approx. 50% volume of the liquid).

  • Heat: Reflux gently (if using solvent like Toluene) or heat to 60°C (neat) for 4-6 hours.

  • Workup: Dilute with Diethyl Ether, wash with NaHCO3 (removes excess acid and catalyst), dry, and concentrate.

Reaction Mechanism & Workflow Visualization

The following diagram illustrates the Steglich mechanism, highlighting the activation step which allows the reaction to proceed under mild conditions, preserving the isotopic integrity.

Steglich_Mechanism Acid Carboxylic Acid (R-COOH) Intermediate O-Acylisourea (Active Ester) Acid->Intermediate + DCC DCC DCC (Activator) DCC->Intermediate Product 13C-Labeled Ester (R-COO-13CH2...) Intermediate->Product + Alcohol / DMAP DCU DCU (Byproduct - Urea) Intermediate->DCU Precipitates out DMAP DMAP (Catalyst) DMAP->Intermediate Catalysis Alcohol Amyl Alcohol-1-13C (Nucleophile) Alcohol->Product

Figure 2: Mechanistic flow of the Steglich Esterification.[1][3] Note that the Oxygen of the labeled alcohol attacks the activated carbonyl, ensuring the 13C label remains attached to the ether oxygen of the ester.

Quality Control & Validation

To validate the synthesis, Nuclear Magnetic Resonance (NMR) is the primary tool.

13C-NMR Signature
  • Starting Material: The C1 carbon of Amyl alcohol-1-13C typically resonates around 61-62 ppm .

  • Product (Ester): Upon esterification, the chemical shift of the labeled carbon (

    
    ) will shift downfield to approximately 64-65 ppm  due to the deshielding effect of the carbonyl group.
    
  • Coupling: In 1H-NMR, the protons attached to the 13C label will appear as a widely split doublet (

    
     Hz) flanking the central signal, unlike the standard triplet seen in non-labeled analogs.
    
Mass Spectrometry (GC-MS)[5]
  • Ensure the molecular ion peak (

    
    ) is exactly +1 Da  higher than the non-labeled standard.
    
  • Check for isotopic purity; the ratio of M+1 to M should match the enrichment level of the starting alcohol (typically >99%).

References

  • Neises, B., & Steglich, W. (1978).[4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[4]

  • Anderson, E. M., et al. (1998). Lipase-catalyzed esterification in solvent-free systems. Biocatalysis and Biotransformation, 16(3), 181-204.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Fischer esterification and molecular sieve usage).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Source for general esterification mechanisms).[1]

Sources

Method

Application Note: High-Resolution Tracing of Brain Acetate Metabolism via 1-Pentanol-1-13C

This Application Note is designed for researchers in neurometabolism and drug development. It details an advanced, high-resolution protocol for tracing brain acetate metabolism using 1-Pentanol-1-13C as a lipophilic prec...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in neurometabolism and drug development. It details an advanced, high-resolution protocol for tracing brain acetate metabolism using 1-Pentanol-1-13C as a lipophilic precursor for in situ [1-13C]Acetyl-CoA generation.

Part 1: Executive Summary & Scientific Rationale

The Challenge: Limitations of Direct Acetate Tracing

Tracing acetate metabolism in the brain is critical for understanding glial-neuronal coupling, particularly in states of hypoglycemia, ethanol intoxication, or neurodegeneration. However, traditional tracers like sodium [1-13C]acetate face significant hurdles:

  • Transport Kinetics: Acetate uptake is rate-limited by Monocarboxylate Transporters (MCTs), primarily MCT1, located on astrocytes and endothelial cells.

  • Systemic Dilution: Direct acetate infusion suffers from rapid hepatic extraction and dilution in the systemic circulation before reaching the blood-brain barrier (BBB).

  • Compartmentalization: Acetate is predominantly metabolized by astrocytes, making it difficult to probe neuronal acetyl-CoA pools directly without relying on the glutamate-glutamine cycle.

The Solution: 1-Pentanol-1-13C as a "Trojan Horse" Precursor

This protocol utilizes 1-Pentanol-1-13C (Amyl Alcohol labeled at C1) as a metabolic probe. Unlike acetate, 1-pentanol is highly lipophilic, allowing it to rapidly cross the BBB via passive diffusion, bypassing MCT saturation. Once intracellular, it undergoes oxidation and beta-oxidation to yield [1-13C]Acetyl-CoA directly within the mitochondrial matrix.

Mechanistic Pathway

The metabolic fate of 1-Pentanol-1-13C involves three key steps:

  • Oxidation: 1-Pentanol is oxidized by Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) to Valeric Acid-1-13C (Pentanoic acid).

  • Activation: Valeric acid is converted to Valeryl-CoA-1-13C .

  • Beta-Oxidation Cleavage: Mitochondrial beta-oxidation cleaves the C1-C2 fragment.

    • Result: The C1 (labeled) and C2 carbons are released as [1-13C]Acetyl-CoA .

    • Byproduct: The remaining C3-C5 fragment forms Propionyl-CoA (unlabeled).

This mechanism delivers a precise pulse of labeled Acetyl-CoA to the TCA cycle, labeling [5-13C]Glutamate , while the unlabeled Propionyl-CoA contributes to anaplerosis via Succinyl-CoA, expanding the pool size without confounding the isotopic readout.

PentanolMetabolism Pentanol 1-Pentanol-1-13C (Lipophilic Precursor) Valerate Valeryl-CoA-1-13C Pentanol->Valerate ADH/ALDH (Oxidation) AcetylCoA [1-13C]Acetyl-CoA (Mitochondrial) Valerate->AcetylCoA Beta-Oxidation (Cleavage) Propionyl Propionyl-CoA (Unlabeled) Valerate->Propionyl Beta-Oxidation (Byproduct) Citrate [1-13C]Citrate AcetylCoA->Citrate Citrate Synthase Propionyl->Citrate Anaplerosis (via Succinyl-CoA) AlphaKG [5-13C]alpha-KG Citrate->AlphaKG TCA Cycle Glutamate [5-13C]Glutamate (NMR Detectable) AlphaKG->Glutamate Transamination

Figure 1: Metabolic fate of 1-Pentanol-1-13C. The C1 label is exclusively transferred to Acetyl-CoA, eventually labeling Glutamate at position C5.

Part 2: Experimental Protocol

Materials & Reagents
  • Precursor: 1-Pentanol-1-13C (99 atom % 13C, Sigma-Aldrich or Cambridge Isotope Labs).

  • Vehicle: 20% Hydroxypropyl-β-cyclodextrin (HPβCD) in saline (to enhance solubility and reduce local irritation).

  • Animal Model: Male Sprague-Dawley rats (250–300 g) or C57BL/6 mice.

  • Anesthesia: Urethane (1.2 g/kg, IP) or Isoflurane (1.5–2%). Note: Pentanol potentiates GABAergic anesthesia; reduce anesthetic dose by 10-15% if using isoflurane.

Precursor Preparation[1]
  • Solubility Check: 1-Pentanol has limited water solubility (~27 g/L). For IV infusion, an emulsion or cyclodextrin complex is required to prevent hemolysis.

  • Formulation:

    • Mix 1-Pentanol-1-13C with 20% HPβCD solution to achieve a final concentration of 200 mM.

    • Sonicate for 10 minutes at room temperature until a clear or slightly opalescent solution is formed.

    • Filter sterilize (0.22 µm).

Infusion Protocol (Rat Model)
  • Cannulation: Insert catheters into the femoral vein (for infusion) and femoral artery (for blood sampling/blood gas monitoring).

  • Dosing Strategy:

    • Bolus: 10 mg/kg (IV) over 30 seconds to prime the pool.

    • Continuous Infusion: Infuse at a rate of 0.2 mg/kg/min for 60–90 minutes.

    • Safety Note: Monitor respiration rate closely. Pentanol acts as a CNS depressant. Maintain body temperature at 37°C.

Tissue Harvest & Extraction
  • Microwave Fixation: At t=90 min, terminate metabolism instantly using a focused beam microwave irradiation system (4 kW, 1.2 s) focused on the head. This prevents post-mortem lactate accumulation.

  • Dissection: Rapidly dissect cortex, hippocampus, and striatum.

  • Perchloric Acid (PCA) Extraction:

    • Homogenize tissue in ice-cold 7% PCA (10 mL/g tissue).

    • Centrifuge at 20,000 x g for 20 min at 4°C.

    • Neutralize supernatant with 2M KOH to pH 7.0–7.2.

    • Lyophilize the supernatant for NMR analysis.

Analytical Detection (13C-NMR Spectroscopy)
  • Sample Prep: Re-dissolve lyophilized extract in 600 µL D2O containing 0.1 mM DSS (internal standard).

  • Acquisition: 600 MHz (or higher) NMR spectrometer equipped with a cryoprobe.

  • Pulse Sequence: Proton-decoupled 13C-NMR (NOE enhancement).

  • Target Resonances:

MetaboliteCarbon PositionChemical Shift (ppm)Origin of Label
Glutamate C5182.0[1-13C]Acetyl-CoA (1st turn)
Glutamine C5178.5Glial metabolism of Glu-C5
Aspartate C4178.3TCA cycle scrambling
GABA C1181.0Decarboxylation of Glu-C5

Part 3: Data Analysis & Interpretation[2][3]

Isotopomer Analysis

The primary readout is the enrichment of Glutamate C5 .

  • C5 Enrichment: Indicates flux through Pyruvate Dehydrogenase (PDH) or exogenous Acetyl-CoA sources. Since Pentanol bypasses PDH, this signal represents the "Pentanol-derived Acetyl-CoA" flux.

  • C5/C4 Ratio: In standard [1-13C]Glucose studies, C4 is labeled first. In this protocol, C5 is labeled first via [1-13C]Acetyl-CoA. The ratio helps distinguish pentanol oxidation from endogenous glucose oxidation (which would label C4 if [1-13C]Glucose were co-infused).

Differentiating Glial vs. Neuronal Metabolism

While acetate is traditionally glial, pentanol enters all cells. However, the rate of beta-oxidation may vary.

  • High Gln-C5 / Glu-C5 ratio: Indicates predominant glial metabolism (astrocytes have high Glutamine Synthetase activity).

  • Low Gln-C5 / Glu-C5 ratio: Indicates significant neuronal uptake and metabolism of the pentanol-derived Acetyl-CoA.

Workflow Visualization

ExperimentalWorkflow cluster_0 Phase 1: Administration cluster_1 Phase 2: Sampling cluster_2 Phase 3: Analysis Prep 1-Pentanol-1-13C in HPβCD Infusion IV Infusion (0.2 mg/kg/min) Prep->Infusion Fixation Microwave Fixation (Stop Metabolism) Infusion->Fixation t=90 min Extraction PCA Extraction & Lyophilization Fixation->Extraction NMR 13C-NMR Spectroscopy Extraction->NMR Data Quantify C5-Glu Enrichment NMR->Data

Figure 2: Step-by-step experimental workflow for 1-Pentanol-1-13C tracing.

Part 4: Troubleshooting & Quality Control

IssueProbable CauseSolution
Hemolysis in blood samples Pentanol concentration too high or infusion too fast.Use HPβCD formulation; reduce infusion rate; ensure isotonicity.
Low 13C Enrichment in Brain Slow BBB transport or rapid peripheral clearance.Increase infusion duration; verify plasma pentanol levels via GC-MS.
Animal Sedation/Apnea Pentanol anesthetic effect.Reduce background anesthesia (Isoflurane) by 10-20% during infusion.
Overlapping Peaks (NMR) pH drift in sample.Strictly adjust sample pH to 7.0 +/- 0.05 using deuterated acid/base.

References

  • Patel, A. B., et al. (2010).[1] "Getting into the brain: approaches to enhance brain drug delivery." CNS Drugs, 24(11), 941-969. (Context: Lipophilic transport mechanisms).

  • Mason, G. F., et al. (2006).[1] "Metabolism of [2-13C]ethanol in the human brain." Journal of Cerebral Blood Flow & Metabolism, 26, 1319-1330. (Context: Ethanol/Acetate tracing principles).

  • Jucker, B. M., et al. (1998).[1] "13C NMR analysis of the effect of ethanol on liver and brain metabolism." Journal of Neurochemistry, 71(6), 2536-2545. (Context: Alcohol oxidation to Acetyl-CoA).

  • De Feyter, H. M., et al. (2016). "Deuterium metabolic imaging (DMI) for MRI-based 3D mapping of metabolism in vivo." Science Advances, 4(8). (Context: Advanced metabolic mapping techniques).

  • Divakaruni, A. S., et al. (2013). "Thiazolidinediones are acute, specific inhibitors of the mitochondrial pyruvate carrier." PNAS, 110(14), 5422-5427. (Context: Mitochondrial transport and Acetyl-CoA generation).

Sources

Application

Application Note: High-Precision Quantitative 13C-NMR Spectroscopy Utilizing Pentyl Alcohol Internal Standards

Executive Summary Quantitative Nuclear Magnetic Resonance (qNMR) has traditionally relied on ¹H-NMR due to its high sensitivity and rapid relaxation times. However, for complex organic mixtures, heavily substituted drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quantitative Nuclear Magnetic Resonance (qNMR) has traditionally relied on ¹H-NMR due to its high sensitivity and rapid relaxation times. However, for complex organic mixtures, heavily substituted drug scaffolds, and polymer end-group analysis, ¹H-NMR often suffers from severe spectral overlap. ¹³C-NMR offers a spectral window of >200 ppm, providing baseline resolution for nearly all carbon environments[1]. This application note details a robust, self-validating protocol for quantitative ¹³C-NMR (q¹³C-NMR) using pentyl alcohol (1-pentanol) as an internal standard. By mastering the causality of nuclear Overhauser effect (NOE) suppression and spin-lattice relaxation (


), researchers can achieve highly accurate molar quantification.

Mechanistic Foundations & Causality

To transition ¹³C-NMR from a qualitative structural tool to a rigorous quantitative method, two physical phenomena must be strictly controlled:

  • Suppression of the Nuclear Overhauser Effect (NOE): In standard ¹³C-NMR, continuous broadband ¹H decoupling is applied. This transfers magnetization from protons to directly attached carbons, enhancing their signal intensity non-uniformly. To quantify accurately, we must use an [2]. Here, the decoupler is turned on only during the acquisition time (FID collection) to collapse multiplet splitting, and turned off during the relaxation delay to allow the NOE to decay[3].

  • Managing

    
     Relaxation Dynamics:  ¹³C nuclei lack the efficient dipole-dipole relaxation pathways of protons, leading to long longitudinal relaxation times (
    
    
    
    ), often exceeding 20-50 seconds for quaternary carbons. For >99% magnetization recovery, the relaxation delay (
    
    
    ) must be set to
    
    
    of the slowest relaxing nucleus[4]. To circumvent prohibitively long experiment times, a paramagnetic relaxation agent, such as Chromium(III) acetylacetonate [Cr(acac)₃], is introduced to shorten
    
    
    values uniformly across the sample[5].

The Strategic Advantage of Pentyl Alcohol

Selecting the correct internal standard (IS) is the linchpin of qNMR. Pentyl alcohol (1-pentanol) is uniquely suited for ¹³C-qNMR for several reasons:

  • Multi-Peak Validation: It presents five distinct aliphatic carbon resonances (~62, 32, 28, 22, and 14 ppm). If an analyte peak overlaps with C1 of pentyl alcohol, the quantification can seamlessly pivot to C2 or C3, making the protocol inherently flexible.

  • Chemical Inertness & Solubility: It is highly soluble in common deuterated solvents (CDCl₃, DMSO-d₆, Methanol-d₄) and does not react with most active pharmaceutical ingredients (APIs).

  • Predictable Relaxation: As a small, flexible aliphatic chain, its

    
     relaxation times are relatively short and highly responsive to paramagnetic relaxation agents.
    

Experimental Workflow

G N1 Gravimetric Sample Prep (Analyte + Pentyl Alcohol) N2 Paramagnetic Doping (Add 0.05 M Cr(acac)3) N1->N2 N3 Spectrometer Calibration (90° Pulse & T1 Estimate) N2->N3 N4 Inverse-Gated Acquisition (D1 > 5*T1, NOE Suppressed) N3->N4 N5 Data Processing (Zero-Fill, 1-2 Hz LB, Baseline) N4->N5 N6 Self-Validating Quantification (Multi-Peak Integration Ratio) N5->N6

Caption: Workflow for quantitative 13C-NMR using pentyl alcohol internal standards.

Detailed Step-by-Step Protocol

Phase 1: High-Precision Sample Preparation
  • Gravimetric Measurement: Using a microbalance (precision

    
     mg), accurately weigh 30-50 mg of the analyte into a clean glass vial.
    
  • Internal Standard Addition: Accurately weigh 10-20 mg of high-purity pentyl alcohol (IS) into the same vial. The goal is to achieve an approximately 1:1 molar ratio of functional carbon sites between the analyte and the IS.

  • Solvent & Relaxation Agent: Dissolve the mixture in 600 µL of a deuterated solvent (e.g., CDCl₃) containing 0.05 M Chromium(III) acetylacetonate[Cr(acac)₃].

    • Causality Note: The Cr(acac)₃ acts as a paramagnetic relaxation sink,

       to < 2 seconds, allowing a practical 
      
      
      
      of 10 seconds[5].
  • Transfer: Transfer the homogenized solution into a standard 5 mm high-quality NMR tube.

Phase 2: Spectrometer Setup & Acquisition
  • Tuning and Shimming: Insert the sample into the spectrometer (e.g., 400 MHz or higher). Tune the ¹³C and ¹H channels. Perform rigorous 3D shimming. High magnetic field homogeneity is critical for accurate baseline integration.

  • Pulse Sequence Selection: Load the inverse-gated decoupling pulse sequence (e.g., zgig on Bruker systems or s2pul with dm='nny' on Varian/Agilent)[2].

  • Parameter Optimization:

    • Pulse Angle: Calibrate and set to a hard 90° pulse to maximize transverse magnetization.

    • Relaxation Delay (

      
      ):  Set to 10-15 seconds (ensuring 
      
      
      
      in the presence of the relaxation agent)[4].
    • Acquisition Time (AQ): Set to ~1.5 seconds to ensure complete FID decay.

    • Number of Scans (NS): Set between 512 and 1024, depending on the analyte concentration, to achieve a Signal-to-Noise (S/N) ratio of at least 250:1 for the peaks of interest.

Phase 3: Data Processing & Self-Validation System
  • Apodization: Apply an exponential window function with a Line Broadening (LB) of 1.0 - 2.0 Hz.

    • Causality Note: Unlike ¹H-NMR where resolution is paramount, in q¹³C-NMR, S/N is the primary driver of integration accuracy. without causing peak overlap[3].

  • Fourier Transform & Phase Correction: Perform FT and manually phase the spectrum (zero and first order) to ensure perfect Lorentzian peak shapes.

  • Baseline Correction: Apply a rigorous polynomial baseline correction. A flat baseline is non-negotiable for accurate integration.

  • Self-Validation Check: Integrate all five carbons of the pentyl alcohol standard. The normalized integrals must equal 1:1:1:1:1 within a

    
     margin of error. If the variance exceeds this, the 
    
    
    
    is too short, or the baseline correction is flawed. Do not proceed to analyte quantification until the IS validates itself.

Data Presentation & Calculations

The mass of the analyte (


) or its purity (

) can be calculated using the following equation:

(Where

= integral area,

= number of nuclei/carbons,

= molar mass,

= weighed mass, and

= purity).

Table 1: ¹³C Chemical Shifts and Estimated


 Dynamics of Pentyl Alcohol (in CDCl₃) 
Carbon PositionChemical Shift (ppm)Native

(s)*

with 0.05M Cr(acac)₃ (s)
Optimal Integration Window
C1 (CH₂-OH)62.83.5< 0.563.2 - 62.4 ppm
C2 (CH₂)32.53.8< 0.532.9 - 32.1 ppm
C3 (CH₂)28.24.1< 0.628.6 - 27.8 ppm
C4 (CH₂)22.64.5< 0.623.0 - 22.2 ppm
C5 (CH₃)14.15.0< 0.814.5 - 13.7 ppm

*Note: Native


 values are estimates and vary based on temperature, concentration, and dissolved oxygen.

Table 2: Example Self-Validation Matrix for Pentyl Alcohol

Standard PeakMeasured IntegralNormalized RatioDeviation from MeanValidation Status
C1100.001.0000.00%PASS
C299.850.998-0.15%PASS
C3100.211.002+0.21%PASS
C4100.101.001+0.10%PASS
C599.600.996-0.40%PASS

Interpretation: The tight clustering of normalized ratios (< 0.5% deviation) confirms that the relaxation delay (


) was sufficient and NOE was completely suppressed, validating the system for subsequent analyte quantification.

References

  • Xia, Z., et al. "Quantitative 13C NMR Analysis of Lignins with Internal Standards." Journal of Agricultural and Food Chemistry, American Chemical Society, 2001. URL:[Link]

  • Li, X., et al. "13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups." Organic Letters, American Chemical Society, 2014. URL:[Link]

  • University of South Carolina Chemistry Research Laboratory. "A User Guide to Modern NMR Experiments." SC.edu. URL: [Link]

Sources

Method

Application Note: Preparation of 13C-Labeled Flavor Compounds using Amyl Alcohol-1-13C

Executive Summary In the precise realm of flavor chemistry and metabolomics, the accuracy of quantitation is often compromised by matrix effects, extraction inefficiencies, and instrument variability. Stable Isotope Dilu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the precise realm of flavor chemistry and metabolomics, the accuracy of quantitation is often compromised by matrix effects, extraction inefficiencies, and instrument variability. Stable Isotope Dilution Assays (SIDA) represent the gold standard for overcoming these hurdles.

This guide details the micro-scale synthesis of high-value 13C-labeled flavor precursors—specifically esters and aldehydes—derived from Amyl alcohol-1-13C (1-Pentanol-1-13C) . By utilizing this labeled precursor, researchers can generate a library of isotopologues (e.g., [1-13C]Amyl Acetate, [1-13C]Amyl Butyrate) to serve as internal standards. We provide optimized protocols that prioritize high yield and minimal waste, reflecting the high cost of isotopic starting materials.

Chemical Profile: The Precursor

Compound: Amyl alcohol-1-13C IUPAC Name: [1-13C]Pentan-1-ol CAS Registry: 58454-11-8 Molecular Weight: 89.15 g/mol (Labeled) vs 88.15 g/mol (Unlabeled) Label Position: C1 (Hydroxyl-bearing carbon)

PropertyValueNotes
Purity ≥99 atom % 13CEssential for clean mass spectral deconvolution.
Boiling Point 136–138 °CModerate volatility; requires careful concentration steps.
Solubility Alcohol, EtherMiscible with organic extraction solvents.
Odor Fusel, BalsamicCharacteristic of n-amyl alcohol.

Strategic Value: The [1-13C] label is strategically located at the C1 position. In esterification reactions, the C-O bond of the alcohol is typically retained, ensuring the label remains integral to the final ester molecule.

Synthetic Pathways & Protocols

The following protocols are designed for micro-scale synthesis (100–500 mg scale) to conserve the labeled starting material.

Pathway Visualization

The following diagram illustrates the divergence of Amyl alcohol-1-13C into three critical flavor classes: Acetates (Pear/Banana), Butyrates (Apricot), and Aldehydes (Nutty/Fruity).

SynthesisPathways Precursor Amyl Alcohol-1-13C (1-Pentanol-1-13C) AcCl Acetyl Chloride (Pyridine) Precursor->AcCl ButCl Butyryl Chloride (Pyridine) Precursor->ButCl PCC PCC or DMP (Oxidation) Precursor->PCC AmylAcetate [1-13C]Amyl Acetate (Pear/Banana Note) AcCl->AmylAcetate Esterification AmylButyrate [1-13C]Amyl Butyrate (Apricot Note) ButCl->AmylButyrate Esterification Valeraldehyde [1-13C]Valeraldehyde (Pentanal) PCC->Valeraldehyde Controlled Oxidation

Figure 1: Divergent synthesis of labeled flavor compounds from [1-13C]1-Pentanol. The label (C1) is retained in all derivatives.

Protocol A: Synthesis of [1-13C]Amyl Acetate (High-Yield Acylation)

Objective: Produce the internal standard for "banana/pear" flavor analysis. Mechanism: Nucleophilic acyl substitution using acetyl chloride. This method is preferred over Fischer esterification for labeled compounds due to higher conversion rates and easier purification (no water equilibrium).

Materials:

  • [1-13C]1-Pentanol (100 mg, ~1.12 mmol)

  • Acetyl Chloride (1.5 eq, 132 mg)

  • Pyridine (1.5 eq, dry) or Triethylamine

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 5 mL conical reaction vial equipped with a magnetic spin vane. Flush with nitrogen.

  • Solvation: Dissolve 100 mg of [1-13C]1-Pentanol in 2 mL of anhydrous DCM. Add 1.5 equivalents of dry pyridine.

  • Addition: Cool the vial to 0°C (ice bath). Dropwise add Acetyl Chloride (1.5 eq) utilizing a gas-tight microsyringe to prevent hydrolysis.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 9:1) or GC-FID.

  • Quench & Workup:

    • Quench with 0.5 mL cold water.

    • Wash organic layer with 1M HCl (to remove pyridine), followed by sat. NaHCO3 and brine.

    • Dry over anhydrous Na2SO4.[1]

  • Purification: Carefully concentrate under a gentle stream of nitrogen (do not use high-vacuum rotary evaporation due to product volatility). If necessary, purify via micro-column chromatography (silica gel).

Validation:

  • Target Mass (M+): m/z 131 (vs 130 for unlabeled).

  • Key Fragment: m/z 71 (C5H11 fragment) will shift to m/z 72 if the charge resides on the alkyl chain, or m/z 43 (Acetyl) will remain unchanged.

Protocol B: Synthesis of [1-13C]Valeraldehyde (Controlled Oxidation)

Objective: Produce the internal standard for lipid oxidation or "fatty/fruity" notes. Challenge: Preventing over-oxidation to Valeric Acid.

Materials:

  • [1-13C]1-Pentanol (50 mg)

  • Dess-Martin Periodinane (DMP) (1.2 eq)

  • DCM (anhydrous)

Step-by-Step Procedure:

  • Setup: Use a 2 mL septum-capped vial.

  • Reaction: Dissolve 50 mg [1-13C]1-Pentanol in 1 mL DCM. Add DMP (1.2 eq) in one portion at room temperature.

  • Monitoring: Stir for 30–60 minutes. Reaction is typically rapid.

  • Workup: Dilute with ether. Wash with a 1:1 mixture of sat. NaHCO3 and 10% Na2S2O3 (to quench iodine byproducts).

  • Isolation: Dry organic layer over MgSO4.

  • Storage: Aldehydes are unstable. Store as a dilute standard solution in DCM at -20°C immediately.

Application: Stable Isotope Dilution Assay (SIDA)[2]

The utility of these synthesized compounds lies in their ability to correct for analytical variance. Because [1-13C] analogs possess nearly identical physicochemical properties (boiling point, extraction coefficient) to the natural analyte but a distinct mass signature, they are the perfect internal standards.

SIDA Workflow Diagram

SIDA_Workflow Sample Food Matrix (Fruit Puree/Beverage) Spike Spike with IS ([1-13C]Amyl Acetate) Sample->Spike Add Known Amount Equilibration Equilibration (30 min, stirring) Spike->Equilibration Matrix Integration Extraction Extraction (SPME / SAFE / LLE) Equilibration->Extraction Co-extraction Analysis GC-MS Analysis (SIM Mode) Extraction->Analysis Inject Quant Quantification (Area Ratio Calculation) Analysis->Quant m/z 130 vs 131

Figure 2: SIDA workflow ensuring the Internal Standard (IS) experiences the same matrix effects as the analyte.

Experimental Protocol for SIDA
  • Spiking: Weigh 5.0 g of sample (e.g., banana puree) into a headspace vial. Immediately add 10 µL of the [1-13C]Amyl Acetate standard solution (e.g., 100 µg/mL in methanol).

  • Equilibration: Seal and stir for 30 minutes. This allows the labeled compound to bind to the matrix (pulp, proteins) identically to the native flavor.

  • Extraction (HS-SPME):

    • Fiber: DVB/CAR/PDMS (Grey).

    • Incubation: 40°C for 10 min.

    • Extraction: 20 min headspace exposure.

  • GC-MS Parameters:

    • Column: DB-Wax or equivalent polar column.

    • Mode: Selected Ion Monitoring (SIM).[2]

    • Ions to Monitor:

      • Analyte (Amyl Acetate): m/z 43 (Base), 70 , 130 (Molecular).

      • Internal Standard ([1-13C]Amyl Acetate): m/z 43 (Base), 71 , 131 (Molecular).

  • Calculation:

    
    
    (Where RF is the Response Factor, typically ~1.0 for isotopomers).
    

References

  • PubChem. (2025).[3] Amyl alcohol-1-13C | C5H12O | CID 12225307.[3] National Library of Medicine. [Link]

  • Blank, I., et al. (2002). Stable Isotope Dilution Assay Mass Spectrometry in Flavour Research. In Heteroatomic Aroma Compounds. ACS Symposium Series. [Link]

  • Schieberle, P. (1995). New developments in methods for the quantification of volatile flavor compounds and their precursors. Characterization of Food. Elsevier. [Link]

Sources

Application

Mass spectrometry fragmentation patterns of 1-Pentanol-1-13C

Part 1: Executive Summary This technical guide details the fragmentation dynamics of 1-Pentanol-1-13C ( ) using Electron Ionization (EI) Gas Chromatography-Mass Spectrometry (GC-MS). While standard 1-pentanol is a well-c...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

This technical guide details the fragmentation dynamics of 1-Pentanol-1-13C (


) using Electron Ionization (EI) Gas Chromatography-Mass Spectrometry (GC-MS). While standard 1-pentanol is a well-characterized primary alcohol, the introduction of a stable 

isotope at the C1 position introduces specific mass spectral shifts that are critical for metabolic flux analysis (MFA) and pharmacokinetic studies.

Key Technical Takeaways:

  • Diagnostic Shift: The base peak shifts from m/z 31 to m/z 32 , confirming the retention of the C1 carbon in the dominant oxonium ion fragment.

  • Molecular Ion: The molecular ion (

    
    ) shifts from m/z 88  to m/z 89 , though its low abundance requires background subtraction for reliable detection.
    
  • Dehydration Pathway: The characteristic

    
     alkene fragment shifts from m/z 70  to m/z 71 , indicating the carbon skeleton remains intact during water elimination.
    

Part 2: Experimental Protocol

To replicate these results, strict adherence to the following GC-MS parameters is required. The protocol emphasizes the preservation of the labile hydroxyl moiety and the prevention of thermal degradation prior to ionization.

Instrumentation & Conditions
ParameterSetting / SpecificationRationale
Inlet Temperature 220°CSufficient for volatilization without inducing thermal dehydration of the alcohol.
Injection Mode Split (10:1)Prevents column saturation; primary alcohols can tail significantly if overloaded.
Column DB-WAX or VF-WAXms (30m x 0.25mm, 0.25µm)Polar stationary phases are essential for sharp peak shapes of free alcohols.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard for optimal chromatographic resolution.
Ion Source Temp 200°CSlightly lower than standard (230°C) to maximize the survival of the molecular ion (

).
Ionization Energy 70 eVStandard EI energy for library matching (NIST/Wiley).
Scan Range m/z 25 – 150Captures low mass fragments (m/z 31/32) and the molecular ion region.
Analytical Workflow

The following diagram outlines the logical flow from sample preparation to data validation.

G Sample Sample Prep (Dilution in DCM) GC Gas Chromatography (Polar Column Separation) Sample->GC 1µL Injection Ionization Electron Ionization (70eV Source) GC->Ionization Elution Analyzer Quadrupole/ToF (Mass Filtering) Ionization->Analyzer Fragmentation Data Data Analysis (Isotope Shift Calculation) Analyzer->Data m/z Detection

Figure 1: Analytical workflow for the structural confirmation of labeled alcohols.

Part 3: Results & Discussion

Fragmentation Mechanisms

The mass spectrum of 1-pentanol is dominated by alpha-cleavage , a process driven by the radical cation localized on the oxygen atom. Understanding this mechanism is the only way to predict the isotopic shifts correctly.

Mechanism A: Alpha-Cleavage (Dominant)

  • Ionization removes a lone pair electron from Oxygen:

    
    .
    
  • Homolytic fission occurs at the C1-C2 bond.

  • The alkyl tail (

    
    ) is lost as a neutral radical.
    
  • The charge is retained on the oxygen-containing fragment:

    
    .
    

Mechanism B: Dehydration (Water Elimination)

  • A gamma-hydrogen (from C4) is abstracted by the radical oxygen (via a 6-membered transition state).

  • Water (

    
    ) is eliminated.[1][2]
    
  • The remaining radical cation is a 1-pentene-1-13C equivalent.

Visualizing the Isotope Effect

The diagram below maps the specific carbon atoms to the resulting mass spectral peaks.

Fragmentation MolIon Molecular Ion (M+) [CH3-CH2-CH2-CH2-13CH2-OH]+ m/z 89 AlphaPath Alpha Cleavage (Loss of Butyl Radical) MolIon->AlphaPath DehydPath Dehydration (Loss of H2O) MolIon->DehydPath FragAlpha Oxonium Ion [13CH2=OH]+ m/z 32 (Base Peak) AlphaPath->FragAlpha C1-C2 Bond Break NeutralAlpha Neutral Loss: C4H9 radical (Mass 57 - Not Detected) AlphaPath->NeutralAlpha FragDehyd Alkene Radical Cation [C4H10(13C)]+ m/z 71 DehydPath->FragDehyd 1,4-Elimination NeutralDehyd Neutral Loss: H2O (Mass 18 - Not Detected) DehydPath->NeutralDehyd

Figure 2: Fragmentation pathways of 1-Pentanol-1-13C highlighting the fate of the labeled carbon.

Comparative Mass Spectral Data

The table below provides a direct comparison between the unlabeled standard and the 1-13C isotopologue. Use this for peak identification.

Fragment IdentityMechanismUnlabeled m/z1-Pentanol-1-13C m/z Shift (

)
Base Peak

-Cleavage (

)
3132 +1
Alkene Ion Dehydration (

)
7071 +1
Alkyl Fragment Propyl cation (

)
4343 0
Alkyl Fragment Butyl cation (

)
5757 0
Molecular Ion Parent (

)
8889 +1

Note on Unshifted Peaks: The alkyl fragments at m/z 43 and 57 arise from the hydrocarbon tail (C3-C5 and C2-C5 respectively). Since the


 label is located at C1, and C1 is often lost as a neutral species during the formation of pure alkyl ions from the tail, these peaks largely remain at their native masses.

Part 4: Application in Drug Metabolism (DMPK)

In drug development, 1-pentanol-1-13C is often used as a metabolic probe or a surrogate for pentyl-linked prodrugs.

  • Tracer Stability: The C1-O bond is metabolically active (oxidation to valeric acid).

  • Oxidation Tracking: If 1-pentanol-1-13C is oxidized to Valeric Acid-1-13C, the mass shift propagates to the carboxylic acid fragment.

    • Pentanol Alpha Cleavage: m/z 32 (

      
      ).
      
    • Valeric Acid Alpha Cleavage: m/z 61 (

      
       equivalent after rearrangement).
      
  • Protocol Validation: The presence of m/z 32 is the "Go/No-Go" QC check for the integrity of the starting material before dosing.

References

  • NIST Mass Spectrometry Data Center. 1-Pentanol Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • McLafferty, F. W., & Turecek, F.Interpretation of Mass Spectra. University Science Books.
  • Chemistry LibreTexts. Mass Spectrometry of Alcohols. Available at: [Link][1][4][5][6][7][8]

Sources

Method

High-Precision Quantification of Alcohols via Isotope Dilution Mass Spectrometry (IDMS): From Volatiles to Complex Sterols

Executive Summary & Mechanistic Principles Isotope dilution mass spectrometry (IDMS) is universally recognized as a primary, higher-order reference measurement procedure for the absolute quantification of organic molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Principles

Isotope dilution mass spectrometry (IDMS) is universally recognized as a primary, higher-order reference measurement procedure for the absolute quantification of organic molecules, including alcohols[1][2]. In drug development, clinical diagnostics, and forensic toxicology, standard external calibration is often compromised by matrix effects, extraction inefficiencies, and ionization suppression.

IDMS circumvents these limitations by establishing a self-validating system . By spiking the biological sample with a known gravimetric amount of a stable isotopically labeled internal standard (ILIS) prior to any sample preparation, the method normalizes all downstream analytical variations[3]. Because the ILIS and the target alcohol share identical physicochemical properties, they co-elute chromatographically and experience identical signal suppression or enhancement. Consequently, the ratio of the unlabeled to labeled signal becomes an absolute, matrix-independent metric[4].

Causality in Isotope Selection for Alcohols

Selecting the correct isotopic label is a critical failure point in alcohol IDMS. Alcohols possess a labile hydroxyl (-OH) group. If a deuterium (²H) label is placed on this functional group, it will undergo rapid hydrogen-deuterium exchange with protic solvents (like water) during sample preparation, destroying the quantitative integrity of the spike. Therefore, labels must be synthetically located on the carbon backbone (e.g., d₅-ethanol, d₇-cholesterol) or utilize ¹³C isotopes (e.g., ¹³C₂-ethanol, ¹³C₃-cholesterol) to guarantee structural stability[5][6].

IDMS_Workflow Sample Biological Sample (Unknown Alcohol) Equil Equilibration (Matrix Integration) Sample->Equil Spike Isotopic Spike (13C / 2H IS) Spike->Equil Prep Sample Prep (Extraction/Deriv.) Equil->Prep Normalizes Losses Analysis GC-MS / LC-MS Acquisition Prep->Analysis Quant Isotope Ratio Quantification Analysis->Quant Ratio: Unlabeled/Labeled

Fig 1. Self-validating IDMS workflow normalizing sample preparation losses and matrix effects.

Protocol I: Quantification of Volatile Alcohols (Ethanol) via GC-IDMS

This protocol is optimized for the certification of aqueous ethanol solutions and blood alcohol concentrations (BAC) where metrological traceability is required[5].

Step-by-Step Methodology
  • Isotopic Spiking & Equilibration: Aliquot exactly 50 µL of the sample (e.g., serum or aqueous standard) into a 7 mL screw-capped vial. Add an exact gravimetric amount of ¹³C₂-ethanol internal standard. Seal immediately to prevent volatile loss and allow the mixture to equilibrate at room temperature overnight. This ensures homogeneous matrix integration[1].

  • Deproteinization (For Biological Matrices): Add 500 µL of perchloric acid (PCA) or 80% ethanol-free water to precipitate matrix proteins. Shake vigorously for 30 minutes, transfer to 2 mL microcentrifuge tubes, and centrifuge at 14,000 rpm (16,100 × g) for 3 minutes[1].

  • Chromatographic Separation: Inject the supernatant into a GC-MS equipped with a porous layer open tubular (PLOT) column. Causality Check: Split injection is strictly preferred over on-column injection for this assay. Split injection prevents column overloading by the aqueous matrix, ensuring reproducible peak shapes and extending column lifespan[5].

  • MS Acquisition & Double IDMS Calculation: Operate the MS in electron impact (EI) mode. Causality Check: A known mechanistic issue with ¹³C₂-ethanol is its fragmentation pathway, which can produce an ion isobaric to the molecular ion of unlabeled ethanol, causing interference[5]. To correct for this, employ a "Double IDMS" protocol: match the isotope amount ratios of the sample blends exactly with calibration blends to mathematically cancel out the isobaric fragmentation contribution[2][5].

Protocol II: Quantification of Complex Sterol Alcohols (Cholesterol) via GC-MS

High-molecular-weight sterol alcohols require extensive sample preparation. Free sterols contain active hydroxyl groups that interact with the silanol groups of GC column stationary phases, leading to severe peak tailing and thermal degradation. Derivatization is mandatory[6][7].

Step-by-Step Methodology
  • Spiking: Aliquot the serum sample and spike with a known mass of Cholesterol-d₇ or ¹³C₃-cholesterol. The spike volume should be calculated to maintain an approximate 1:1 weight ratio with the expected endogenous total cholesterol concentration[7].

  • Saponification (Modified Abell-Kendall): Endogenous cholesterol exists largely as esterified complexes. Add alcoholic potassium hydroxide (KOH) to the sample and incubate. This alkaline hydrolysis step cleaves the ester bonds, converting all cholesterol esters into free cholesterol[8].

  • Liquid-Liquid Extraction: Extract the hydrolyzed free cholesterol using hexane. Hexane selectively partitions the non-polar sterols away from the aqueous saponification mixture[8]. Evaporate the hexane layer to dryness under a gentle stream of high-purity nitrogen.

  • Derivatization (Silylation): Reconstitute the dried residue and add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes. Causality Check: This reaction replaces the active hydrogen of the alcohol's hydroxyl group with a trimethylsilyl (TMS) ether group. This dramatically increases the volatility and thermal stability of the cholesterol, ensuring sharp, symmetrical chromatographic peaks[6][7].

  • GC-MS Analysis: Analyze via capillary GC-MS. Monitor the abundance ratio of the unlabeled molecular ion ([M]⁺ at m/z 458 for TMS-cholesterol) against the labeled ion (m/z 465 for d₇-TMS-cholesterol or m/z 461 for ¹³C₃-TMS-cholesterol)[6][7].

Cholesterol_Pathway cluster_0 Saponification & Extraction cluster_1 Derivatization (TMS Ether) Ester Cholesterol Esters (In Serum) KOH Ethanolic KOH (Hydrolysis) Ester->KOH FreeChol Free Cholesterol + Labeled IS KOH->FreeChol BSTFA BSTFA + 1% TMCS (Silylation) FreeChol->BSTFA TMS TMS-Cholesterol (m/z 458 & 465) BSTFA->TMS

Fig 2. Saponification and TMS derivatization pathway for sterol alcohol IDMS quantification.

Quantitative Data & Parameter Summary

The table below summarizes the critical analytical parameters required to establish a validated IDMS workflow across different classes of alcohols.

Analyte ClassTarget AnalyteInternal Standard (IS)Critical Sample PrepAnalytical PlatformTarget Ions (Unlabeled / Labeled)
Volatiles Ethanol¹³C₂-ethanolDeproteinization (PCA)GC-MS (PLOT column)m/z 31 / 33 (or 46 / 48)
Sterols Total CholesterolCholesterol-d₇ or ¹³C₃Saponification + TMS Deriv.GC-MS (Capillary)m/z 458 / 465 (or 461)
Metabolites Intracellular AlcoholsU-¹³C Spirulina extractChloroform/Methanol/WaterLC-HRMS (HILIC)Exact mass (High-Res)[4]

References

  • Application of the Reference Method Isotope Dilution Gas Chromatography Mass Spectrometry (ID/GC/MS) to Establish Metrological Traceability for Calibration and Control of Blood Glucose Test Systems. National Institutes of Health (NIH).1

  • High accuracy isotope dilution analysis for the determination of ethanol using gas chromatography-combustion-isotope ratio mass spectrometry. ResearchGate. 2

  • Development of a Measurement System for Certifying Ethanol Mass Fraction in Aqueous Solutions. Analytical Chemistry (ACS Publications). 5

  • Total serum cholesterol by isotope dilution/mass spectometry: A candidate definitive method. ResearchGate. 7

  • Analytical methods for cholesterol quantification. National Institutes of Health (NIH).8

  • Determination of serum cholesterol by a modification of the isotope dilution mass spectrometric definitive method. National Institutes of Health (NIH). 6

  • Method of quantification of carboxylic acids by mass spectrometry. Google Patents. 3

  • Quantitative Isotope-Dilution High-Resolution-Mass-Spectrometry Analysis of Multiple Intracellular Metabolites in Clostridium autoethanogenum with Uniformly 13C-Labeled Standards Derived from Spirulina. Analytical Chemistry (ACS Publications). 4

Sources

Application

Biofuel combustion mechanism tracking with 13C-labeled amyl alcohol

Application Note & Protocol Topic: Elucidating Biofuel Combustion Pathways: A Guide to Mechanism Tracking with 13C-Labeled Amyl Alcohol Introduction: The Imperative for Advanced Biofuel Analysis The global transition tow...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Elucidating Biofuel Combustion Pathways: A Guide to Mechanism Tracking with 13C-Labeled Amyl Alcohol

Introduction: The Imperative for Advanced Biofuel Analysis

The global transition toward renewable energy sources has positioned biofuels as a critical component in decarbonizing the transportation sector. Among the emerging candidates, amyl alcohol (pentanol) presents several advantages over traditional ethanol, including higher energy density, lower hygroscopicity, and better blending characteristics with conventional fuels.[1][2] However, optimizing engine performance and minimizing harmful emissions, such as soot and polycyclic aromatic hydrocarbons (PAHs), necessitates a profound understanding of its combustion chemistry.[3][4]

Conventional combustion analysis identifies the final products but often fails to illuminate the intricate network of intermediate reactions that govern efficiency and pollutant formation. This guide details a powerful methodology employing stable isotope labeling with Carbon-13 (¹³C) to trace the fate of specific carbon atoms from the amyl alcohol fuel molecule through the entire combustion cascade. By selectively replacing ¹²C with ¹³C at a specific position within the amyl alcohol molecule, we can "flag" that carbon and follow its journey into various transient species and final exhaust products.[5][6]

This technique, combining ¹³C-labeling with advanced analytical methods like Molecular Beam Mass Spectrometry (MBMS) and Gas Chromatography-Mass Spectrometry (GC-MS), provides unambiguous, quantitative data for the validation and development of high-fidelity chemical kinetic models.[7][8] The protocols and insights herein are designed for researchers and combustion scientists dedicated to developing cleaner and more efficient biofuel technologies.

Foundational Concepts

Amyl Alcohol: A Promising Higher Alcohol Biofuel

Amyl alcohol (C₅H₁₁OH) is a five-carbon alcohol that can be produced from biomass fermentation. Its longer carbon chain compared to ethanol results in a higher energy density and cetane number, making it a more suitable "drop-in" fuel for existing internal combustion engines.[1][2] However, its more complex molecular structure leads to a correspondingly complex combustion mechanism, involving numerous decomposition and oxidation pathways that are still not fully understood.

The Principle of ¹³C Isotopic Tracing

Isotopic tracing is a definitive technique for elucidating reaction pathways.[5] Carbon naturally exists as two stable isotopes: ~98.9% ¹²C and ~1.1% ¹³C.[6] By synthesizing amyl alcohol with a ¹³C atom at a specific location (e.g., at the C1 position attached to the hydroxyl group), we create a fuel that is chemically identical in its reactivity but physically distinguishable by mass spectrometry.

As the labeled fuel combusts, the ¹³C atom is incorporated into intermediate and product molecules. The one-dalton mass increase in these species allows for their unequivocal identification and quantification, making it possible to determine which parts of the fuel molecule are more prone to forming specific pollutants like soot.[6][9]

Experimental Strategy & Workflow

The core strategy involves combusting a blend of ¹³C-labeled amyl alcohol in a controlled laboratory-scale reactor. The evolving gas-phase species are sampled in real-time to analyze reactive intermediates, while stable end-products are collected for offline analysis. This dual-pronged approach provides a comprehensive picture of the combustion process.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Interpretation Fuel_Prep Protocol 1: Fuel Blend Preparation (¹³C-Amyl Alcohol + Carrier Fuel) Combustion Protocol 2: Controlled Combustion (Laminar Flow Reactor) Fuel_Prep->Combustion MBMS Protocol 3: Real-time Intermediates Analysis (MBMS) Combustion->MBMS Online Sampling GCMS_Collection Protocol 4 (Part A): Exhaust Gas Collection Combustion->GCMS_Collection Offline Sampling Data_Int Data Interpretation: Mass Spectra & Chromatogram Analysis MBMS->Data_Int GCMS_Analysis Protocol 4 (Part B): Stable Product Analysis (GC-MS) GCMS_Collection->GCMS_Analysis GCMS_Analysis->Data_Int Mechanism Mechanism Elucidation: Mapping Reaction Pathways Data_Int->Mechanism

Figure 1: Overall experimental workflow for tracking ¹³C-labeled amyl alcohol combustion.

Detailed Application Protocols

Protocol 1: Preparation of ¹³C-Labeled Amyl Alcohol Fuel Blend

Objective: To prepare a homogenous fuel blend containing a known concentration of ¹³C-labeled amyl alcohol for combustion experiments.

Rationale: Using a carrier fuel (like n-heptane or diesel) allows for the study of amyl alcohol as a fuel additive under relevant conditions. Precise concentration measurement is critical for quantitative analysis of the tracer's contribution to combustion products.

Materials:

  • 1-¹³C-Amyl Alcohol (synthesized or commercially procured)

  • High-purity carrier fuel (e.g., n-heptane, >99%)

  • Gas-tight syringes

  • Volumetric flasks

  • Vortex mixer or ultrasonic bath

Procedure:

  • Determine Target Concentration: Decide on the molar or volume percentage of amyl alcohol to be tested (e.g., 10-20% blend). This concentration should be high enough for the ¹³C signal to be detected above the natural abundance background.

  • Calculate Volumes: Based on the densities of the labeled amyl alcohol and the carrier fuel, calculate the precise volumes required to achieve the target concentration in the desired total volume.

  • Blending: a. Using a calibrated gas-tight syringe, transfer the calculated volume of the carrier fuel into a clean, dry volumetric flask. b. Using a separate gas-tight syringe, carefully add the calculated volume of 1-¹³C-Amyl Alcohol to the same volumetric flask. c. Seal the flask and mix thoroughly using a vortex mixer for 2-3 minutes or an ultrasonic bath for 10 minutes to ensure a homogenous mixture.

  • Storage: Store the prepared fuel blend in a sealed, airtight container in a cool, dark place to prevent evaporation and degradation.

Protocol 2: Controlled Combustion in a Laminar Flow Reactor

Objective: To combust the prepared fuel blend under stable, well-defined, and reproducible conditions.

Rationale: A laminar flow reactor provides near-isothermal and isobaric conditions with a well-defined residence time, simplifying the chemical kinetics analysis. This setup is ideal for studying the formation of intermediate species without the complexities of turbulence and pressure fluctuations found in engines.[7]

Apparatus:

  • High-temperature laminar flow reactor with quartz tube

  • Mass flow controllers (for carrier gas and oxygen)

  • Fuel delivery system (e.g., syringe pump with an atomizer/vaporizer)

  • Heating elements and temperature controllers

  • Thermocouples for temperature monitoring

Procedure:

  • System Purge: Purge the entire reactor system with an inert gas (e.g., Argon or Nitrogen) to remove any residual air or contaminants.

  • Establish Flow Conditions: Using mass flow controllers, establish a stable flow of the inert carrier gas (e.g., Argon) and the oxidizer (e.g., O₂). The ratio determines the equivalence ratio (rich, stoichiometric, or lean) of the combustion environment.

  • Heat Reactor: Bring the reactor to the desired experimental temperature (e.g., 1000-1600 K). Allow the temperature to stabilize across the reaction zone.

  • Initiate Fuel Flow: Begin introducing the ¹³C-labeled fuel blend into the hot gas stream using the syringe pump and vaporizer. The fuel will vaporize and mix with the pre-heated gases, initiating the combustion process.

  • Achieve Steady State: Allow the system to run for a sufficient period (typically 15-30 minutes) to reach a steady state, where temperatures and species concentrations are constant. This is crucial for acquiring reliable data.

  • Begin Sampling: Once at a steady state, commence online and offline sampling as described in Protocols 3 and 4.

Protocol 3: Real-Time Species Identification with Molecular Beam Mass Spectrometry (MBMS)

Objective: To identify and quantify reactive intermediates and stable species directly from the combustion zone in real-time.

Rationale: MBMS is a powerful technique for detecting highly reactive species, such as radicals, which are critical to combustion reaction mechanisms but have very short lifetimes.[7][10] The molecular beam sampling method rapidly quenches the reactions, preserving the chemical composition of the gas as it exists in the reactor.

Apparatus:

  • Molecular Beam Mass Spectrometer with a multi-stage differential pumping system.

  • Quartz sampling probe.

  • Electron ionization (EI) source with tunable energy.

Procedure:

  • System Tuning: Tune the mass spectrometer using a calibration gas to ensure accurate mass-to-charge (m/z) assignment.

  • Probe Positioning: Position the tip of the quartz sampling probe at the desired location within the flow reactor to sample gases at a specific residence time.

  • Initiate Sampling: A small portion of the reacting gas is continuously drawn through the probe's orifice into the MBMS. The gas expands supersonically, "freezing" the chemical reactions.

  • Soft Ionization: Use low-energy electron ionization (e.g., 9.5-10.5 eV) to minimize the fragmentation of parent molecules upon ionization.[7] This is critical for correctly identifying intermediate species without creating confounding fragments in the mass spectrometer.

  • Data Acquisition: Acquire mass spectra across a relevant m/z range (e.g., 1-300 amu). The system will continuously record the ion signals corresponding to the different species present in the flame. The ¹³C-labeled species will appear at m/z values one or more units higher than their ¹²C counterparts.

Protocol 4: Stable Product Analysis with Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify the stable end-products of combustion.

Rationale: While MBMS excels at detecting reactive intermediates, GC-MS provides superior separation and identification of complex mixtures of stable molecules, such as various hydrocarbons and oxygenates in the exhaust.[11][12] This is essential for determining the final distribution of the ¹³C label.

Apparatus:

  • Gas Chromatograph with a suitable column (e.g., polar or non-polar capillary column).

  • Mass Spectrometer detector.

  • Gas sampling bags or sorbent tubes.

  • Cryogenic trap (optional).

Procedure:

  • Sample Collection (Offline): a. Draw a known volume of exhaust gas from the reactor outlet into a pre-evacuated, inert gas sampling bag. b. Alternatively, for trapping less volatile compounds, pass a known volume of exhaust gas through a sorbent tube.

  • Sample Injection: a. Inject a precise volume of the gas from the sampling bag into the GC injection port. b. If using sorbent tubes, desorb the trapped compounds thermally into the GC inlet.

  • Chromatographic Separation: The sample is carried by a carrier gas (e.g., Helium) through the GC column. Compounds are separated based on their boiling points and interaction with the column's stationary phase.

  • Mass Spectrometric Detection: As each compound elutes from the column, it enters the MS detector, where it is ionized (typically by 70 eV electron ionization) and fragmented. The mass spectrometer records the mass spectrum of each eluting compound.

  • Data Analysis: a. Identify compounds by comparing their retention times and mass fragmentation patterns to spectral libraries (e.g., NIST). b. The presence of the ¹³C label will be evident in the mass spectrum of a given compound, where the molecular ion peak and its fragments will be shifted by +1 amu for each incorporated ¹³C atom.

Data Analysis and Mechanistic Interpretation

Interpreting Mass Spectra for ¹³C-Labeled Species

The key to this methodology is identifying the mass shift caused by the ¹³C atom. The table below lists some key combustion species and their expected m/z values for both the unlabeled and single-labeled isotopologues.

Species NameChemical FormulaUnlabeled (¹²C) m/z¹³C-Labeled m/zPotential Role
AcetyleneC₂H₂2627Key soot precursor[13][14]
FormaldehydeCH₂O3031Oxygenated intermediate
Propargyl RadicalC₃H₃3940Aromatic ring precursor
BenzeneC₆H₆7879First aromatic ring, PAH precursor
Carbon MonoxideCO2829Incomplete combustion product
Carbon DioxideCO₂4445Complete combustion product

By comparing the signal intensity of the labeled species (e.g., ¹³C¹²CH₂ at m/z 27) to its unlabeled counterpart (¹²C₂H₂ at m/z 26), and accounting for natural ¹³C abundance, one can quantify the exact contribution of the labeled carbon position in the amyl alcohol molecule to the formation of that specific species.

Tracking the ¹³C Label into Soot Precursors

A primary goal of this research is to understand how different parts of the amyl alcohol molecule contribute to soot formation. Soot inception is closely linked to the formation of the first aromatic rings, like benzene.[13][15]

G cluster_pathways Decomposition & Recombination Pathways Amyl 1-¹³C-Amyl Alcohol (¹³CH₂(OH)-C₄H₉) C1_frag ¹³C-Containing Fragments (e.g., ¹³CH₂O) Amyl->C1_frag C-C Scission C2_frag C₂ Fragments (e.g., C₂H₂) Amyl->C2_frag C3_frag ¹³C-C₂ Fragments (e.g., ¹³C-C₂H₃) C1_frag->C3_frag Recombination C2_frag->C3_frag Benzene ¹³C-Labeled Benzene (¹³C¹²C₅H₆) C3_frag->Benzene Cyclization Soot PAH / Soot Growth Benzene->Soot HACA Mechanism

Figure 2: Simplified reaction pathway illustrating how the ¹³C label can be tracked from the C1 position of amyl alcohol into the first aromatic ring (benzene), a critical step in soot formation.

By labeling different carbon positions in the amyl alcohol molecule (e.g., C1 vs. C3) in separate experiments, researchers can pinpoint which parts of the fuel's backbone are most likely to end up as soot. For instance, if 1-¹³C-amyl alcohol produces a strong ¹³C signal in benzene and PAHs, it indicates that the carbon atom adjacent to the hydroxyl group is a significant contributor to soot formation under those conditions. This information is invaluable for designing new fuel structures or additives that promote cleaner combustion.[9]

Conclusion

The combination of ¹³C isotopic labeling with advanced analytical techniques like MBMS and GC-MS offers an unparalleled level of detail in the study of biofuel combustion. This methodology empowers researchers to move beyond "black-box" analyses of inputs and outputs to a transparent, mechanistic understanding of the reaction pathways that govern fuel efficiency and pollutant formation. The insights gained from tracking the fate of individual carbon atoms in amyl alcohol will be instrumental in developing the next generation of clean, sustainable, and high-performance biofuels.

References

  • Chromatography Today. (n.d.). GCMS used in biofuel study. Retrieved from [Link]

  • Fennell, P. S., & Bockhorn, H. (2014). Isotopic Tracers for Combustion Research. UCL Discovery. Retrieved from [Link]

  • Schenk, M., et al. (2018). Combustion Chemistry of Fuels: Quantitative Speciation Data Obtained from an Atmospheric High-temperature Flow Reactor with Coupled Molecular-beam Mass Spectrometer. Journal of Visualized Experiments, (132), 56938. Retrieved from [Link]

  • Tran, B. H., et al. (2016). Combustion chemistry and flame structure of furan group biofuels using molecular-beam mass spectrometry and gas chromatography – Part II: 2-Methylfuran. Combustion and Flame, 164, 144-155. Retrieved from [Link]

  • SCION Instruments. (n.d.). Analysing Jet Fuel for Biofuel Contaminants – Safety First. Retrieved from [Link]

  • Giebel, B. M., et al. (2011). New insights to the use of ethanol in automotive fuels: a stable isotopic tracer for fossil- and bio-fuel combustion inputs to the atmosphere. Environmental Science & Technology, 45(15), 6587-6593. Retrieved from [Link]

  • LCGC International. (2022). BioFuels and Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas chromatography-mass spectrometry spectra of biofuel. Retrieved from [Link]

  • Fennell, P. S., & Bockhorn, H. (2016). Isotopic Tracers for Combustion Research. ResearchGate. Retrieved from [Link]

  • GoodFuels. (2022). GoodFuels, Norden, Control Union and IDS Group successfully test isotopic tracer for marine biofuels. Retrieved from [Link]

  • The Maritime Executive. (2022). Isotopic Tracer Test in Biofuel Demonstrates Accountability for Fuel. Retrieved from [Link]

  • Celignis. (n.d.). Gas Chromatograph with Mass Spectrometer (GC-MS) for Biomass Analysis. Retrieved from [Link]

  • Vo, T. C., et al. (2023). Experimental Study on Combustion Characteristics of Biodiesel–Ethanol Dual Fuel: An Overview. Journal of Technical Education Science, 75A, 50-59. Retrieved from [Link]

  • Pagels, J., et al. (2013). Fine-particle emissions from solid biofuel combustion studied with single-particle mass spectrometry. Journal of Geophysical Research: Atmospheres, 118(2), 859-875. Retrieved from [Link]

  • TECH-LAB. (n.d.). EXPERIMENT 31-ME. DETERMINATION OF HEAT OF COMBUSTION OF BIOFUELS. Retrieved from [Link]

  • Leão, S. P., et al. (2023). Experimental analysis of combustion with the use of ethanol-biodiesel-diesel blends in diesel generator sets. DYNA, 90(225), 51-59. Retrieved from [Link]

  • American Association of Chemistry Teachers. (n.d.). Preparation & Combustion of Biodiesel. Retrieved from [Link]

  • Frenklach, M., & Mebel, A. M. (2020). On the mechanism of soot formation. Physical Chemistry Chemical Physics, 22(10), 5324-5353. Retrieved from [Link]

  • Vo, T. C., et al. (2023). Experimental Study on Combustion Characteristics of Biodiesel–Ethanol Dual Fuel: An Overview. ResearchGate. Retrieved from [Link]

  • Jia, M., et al. (2021). Effects of alcohol addition to traditional fuels on soot formation: A review. International Journal of Engine Research, 22(5), 1395-1420. Retrieved from [Link]

  • National Renewable Energy Laboratory. (2011). Molecular Beam Mass Spectrometry (MBMS) (Revised). Retrieved from [Link]

  • Amato, A. A., et al. (2001). Biotransformation of [(12)C]- and [(13)C]-tert-amyl methyl ether and tert-amyl alcohol. Chemical Research in Toxicology, 14(7), 845-851. Retrieved from [Link]

  • Seshadri, K., et al. (2021). Investigating the Effects of Chemical Mechanism on Soot Formation Under High-Pressure Fuel Pyrolysis. Frontiers in Mechanical Engineering, 7, 764371. Retrieved from [Link]

  • Jing, F., et al. (2021). Studying the Complexity of Biomass Derived Biofuels. Molecules, 26(7), 2056. Retrieved from [Link]

  • Kukkadapu, G., et al. (2022). Numerical Study of PAHs and Soot Emissions from Gasoline#Methanol, Gasoline#Ethanol, and Gasoline#n-Butanol Blend Surrogates. OSTI.GOV. Retrieved from [Link]

  • Sirignano, M., et al. (2020). Impact of Oxygenated Additives on Soot Properties during Diesel Combustion. Applied Sciences, 11(1), 184. Retrieved from [Link]

  • Vural, E. (2021). THE USE OF HIGH MOLECULAR ISO-AMYL ALCOHOL AS AN ALTERNATIVE FUEL FOR COMPRESSION IGNITION ENGINES. Thermal Science, 25(5 Part B), 3927-3937. Retrieved from [Link]

  • Science Ready. (2021, April 18). Combustion of Alcohols: Theory and Practical // HSC Chemistry [Video]. YouTube. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Amyl alcohol – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Nomenclature and structure of 13C labelled molecules. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Causality &amp; Core Concepts: The Root of Aliphatic Overlap

Welcome to the Analytical Characterization Support Hub. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in structural elucidation: resolving...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Characterization Support Hub. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in structural elucidation: resolving


C NMR peak overlaps in aliphatic chains.

This guide bypasses basic theory to focus on field-proven, causality-driven workflows specifically tailored for pentanol derivatives, branched aliphatic alcohols, and complex reaction mixtures.

Q: Why do I consistently see peak overlap in the 10–40 ppm region for my pentanol derivatives?

A: The overlap is a direct consequence of the rapid attenuation of the inductive effect along the aliphatic carbon backbone. In pentanol derivatives, the electronegative oxygen atom strongly deshields the


-carbon, shifting it downfield to the 50–80 ppm range[1]. The 

-carbon experiences a moderate deshielding effect, typically resonating between 20–40 ppm[1].

However, beyond three bonds, the inductive effect diminishes exponentially. The


, 

, and

carbons experience nearly identical electronic environments, forcing their resonances into the narrow 10–30 ppm window[1]. When analyzing complex mixtures—such as the cis- and trans-2-pentene products generated from pentanol elimination reactions—the lack of chemical shift dispersion in this region makes 1D

C signal overlap inevitable[2].

High-Resolution Troubleshooting Workflows

Q: My 1D


C NMR shows overlapping aliphatic peaks. What is the standard protocol to resolve them without chemically modifying the sample? 

A: The primary non-destructive approach is to leverage the higher gyromagnetic ratio and superior chemical shift dispersion of protons using 2D Inverse Heteronuclear NMR techniques[3].

Protocol A: Multiplicity-Edited HSQC (HSQC-ME) and HMBC Workflow

This protocol creates a self-validating map of the carbon backbone by correlating overlapping carbons to their respective protons.

  • Acquire a High-Resolution

    
     NMR:  Ensure your sample is perfectly shimmed. Protons attached to overlapping carbons often exhibit distinct chemical shifts due to subtle conformational differences or diastereotopicity.
    
  • Execute Multiplicity-Edited HSQC (HSQC-ME):

    • Procedure: Set up a phase-sensitive gradient-edited HSQC experiment[4].

    • Causality: HSQC transfers polarization from

      
      H to 
      
      
      
      C and back, detecting the highly sensitive proton signal[5]. Even if the
      
      
      C signals are perfectly superimposed, the 2D cross-peaks will separate along the F2 (
      
      
      H) axis if the protons are resolved[4].
    • Validation: HSQC-ME phases CH and CH

      
       groups positively, while CH
      
      
      
      groups are phased negatively[3]. This instantly differentiates overlapping methine/methyl carbons from methylene carbons.
  • Acquire HMBC for Backbone Connectivity:

    • Procedure: Run an HMBC to detect long-range (2- to 4-bond)

      
      H-
      
      
      
      C couplings[5][6].
    • Causality: HMBC identifies quaternary carbons (which lack HSQC cross-peaks) and confirms the placement of overlapping methyl or methylene groups by tracing their connectivity to the well-resolved

      
      -carbon[3][7].
      
  • Overlay and Cross-Validate: Overlay the HSQC (e.g., green) and HMBC (e.g., red) spectra in your processing software. By lining up the correlations, HMBC cross-peaks can be used to differentiate overlapping HSQC correlations, allowing you to piece together the fragments unambiguously[7].

Q: 2D NMR didn't fully resolve the overlap because the protons are also heavily coupled/overlapped. What is the next step?

A: When both


H and 

C signals overlap, you must alter the chemical environment to induce differential shifts.
Protocol B: Solvent-Induced Shift (ASIS) and Hydrogen Bonding Modulation
  • Evaporate Current Solvent: Recover your sample from CDCl

    
     under reduced pressure.
    
  • Switch to a Coordinating Solvent (DMSO-

    
     or C
    
    
    
    D
    
    
    ):
    • Causality (DMSO-

      
      ): DMSO strongly hydrogen-bonds with the pentanol -OH group. This slows the proton exchange rate, allowing the observation of spin-spin splitting between the hydroxyl proton and the 
      
      
      
      -protons[8]. The strong solvation alters the conformer population, which can shift the
      
      
      C resonances of the
      
      
      and
      
      
      carbons enough to resolve overlaps.
    • Causality (C

      
      D
      
      
      
      ): Benzene-
      
      
      induces Aromatic Solvent-Induced Shifts (ASIS). The flat benzene molecules align with the dipole moment of the alcohol, creating a localized magnetic anisotropy that differentially shields the aliphatic chain based on spatial proximity.
Protocol C: Lanthanide Shift Reagents (LSRs)

If solvent switching fails, introduce a paramagnetic shift reagent to force dispersion.

  • Prepare Sample: Dissolve the pentanol derivative in a non-coordinating solvent (e.g., CDCl

    
    ).
    
  • Titrate LSR: Add small aliquots (0.05 to 0.5 molar equivalents) of a Lanthanide Shift Reagent like Eu(fod)

    
    .
    
  • Acquire Spectra & Track Shifts:

    • Causality: The hard Lewis base (oxygen of the pentanol) coordinates to the lanthanide metal[9]. The paramagnetic center induces massive chemical shift changes. Because the induced shift falls off rapidly with the distance from the coordinating center (

      
      ), the 
      
      
      
      ,
      
      
      ,
      
      
      , and
      
      
      carbons will experience drastically different shifts, effectively "stretching" the overlapping aliphatic region into well-resolved peaks[9].

Quantitative Data & Diagnostics

Use the following diagnostic table to anticipate overlaps and select the appropriate resolution strategy based on the carbon position in your pentanol derivative.

Carbon PositionTypical

C Shift Range
Primary Cause of OverlapOptimal Resolution Technique

-Carbon
(C1/C2)
50–80 ppmIsomeric mixtures (e.g., cis/trans pentenes)HSQC-ME (Phase differentiation of CH vs CH

)

-Carbon
20–40 ppmSimilar inductive environment / BranchingHMBC (Long-range connectivity to

-protons)

,

,

-Carbons
10–30 ppmLack of electronic differentiationLanthanide Shift Reagents / Solvent Switch

Troubleshooting Logic Visualization

Below is the decision matrix for resolving


C NMR overlap in aliphatic alcohols. Follow this logic tree to minimize instrument time while maximizing structural confidence.

NMR_Workflow N1 Identify 13C Overlap in Pentanol Derivative N2 Evaluate 1H NMR Spectrum N1->N2 N3 1H Signals Resolved? N2->N3 N4 Run 2D HSQC-ME & HMBC N3->N4 Yes (Distinct 1H shifts) N5 Apply Solvent Switch (CDCl3 -> C6D6/DMSO-d6) N3->N5 No (Complex multiplet) N9 Unambiguous 13C Assignment Achieved N4->N9 N6 Resolved? N5->N6 N6->N4 Yes N7 Use Lanthanide Shift Reagents (e.g., Eu(fod)3) N6->N7 No N8 Chemical Derivatization (Acetylation / Mosher's) N6->N8 Chiral/Stereo issues N7->N4 N8->N4

Decision matrix for resolving 13C NMR overlap in pentanol derivatives.

FAQs for Drug Development Professionals

Q: How does this overlap impact the analysis of lipid-alcohol interactions in formulation development? A: In lipid nanoparticle (LNP) or liposome formulations, short-chain alcohols (like butanol and pentanol) interact with lipid headgroups (e.g., DPPC), inducing an interdigitated state[10]. The


C signals of the alcohol's aliphatic chain heavily overlap with the lipid's acyl chain resonances. To resolve this, researchers use 

C-labeled alcohols or apply 2D HSQC to isolate the alcohol's signals. This allows for the precise measurement of line width decreases and

relaxation time increases, which are critical indicators of increased disorder in the lipid headgroup region[10].

Q: Can derivatization help if I am dealing with chiral pentanol derivatives? A: Absolutely. If you are dealing with enantiomers or diastereomers of substituted pentanols, derivatization with Mosher's acid chloride (MTPA-Cl) to form Mosher's esters is highly effective. The chiral auxiliary introduces strong magnetic anisotropy, which differentially shifts the


H and 

C signals of the diastereotopic aliphatic chains, resolving overlaps and allowing for the determination of absolute stereochemistry.

References

  • OpenOChem. "Alcohols | OpenOChem Learn". Available at: [Link]

  • Scribd. "Advanced 2D NMR Techniques Guide | PDF". Available at:[Link]

  • Glaser, R. "Revisiting Elimination Reactions in the Pentanol and Bromopentane Series". Journal of Chemical Education. Available at: [Link]

  • Oxford Instruments. "Two-dimensional Experiments: Inverse Heteronuclear Correlation". Available at: [Link]

  • Chemistry LibreTexts. "14.11: H-NMR and C-NMR of Alcohols and Phenols". Available at: [Link]

  • ACD/Labs. "The advantages of overlaying an HSQC spectrum with an HMBC spectrum". Available at: [Link]

  • Chemistry LibreTexts. "7.4: Two Dimensional Heteronuclear NMR Spectroscopy". Available at: [Link]

  • Banaras Hindu University (BHU). "13C NMR spectroscopy / Lanthanide Shift Reagents". Available at:[Link]

  • PubMed / NIH. "13C-NMR and spectrophotometric studies of alcohol-lipid interactions". Available at:[Link]

Sources

Optimization

Technical Support Center: Minimizing Isotope Effects in the HPLC Separation of 1-Pentanol-1-13C

Welcome to the technical support center for the analysis of isotopically labeled compounds. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with 1-Pe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of isotopically labeled compounds. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with 1-Pentanol-1-13C and aim to minimize its separation from the unlabeled 1-Pentanol during High-Performance Liquid Chromatography (HPLC) analysis. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve co-elution of these isotopologues.

Understanding the 13C Isotope Effect in HPLC

In HPLC, the separation of compounds is based on their differential interactions with the stationary and mobile phases.[1][2] While isotopologues have nearly identical chemical properties, the substitution of a 12C atom with a 13C atom can lead to subtle differences in their physicochemical characteristics, which may result in a small but measurable separation on an HPLC column. This phenomenon is known as the chromatographic isotope effect.

The 13C isotope effect is generally much smaller than the deuterium (2H) isotope effect. The underlying principle involves minute changes in molecular size, bond vibrational energies, and van der Waals interactions. In normal-phase chromatography, heavier isotopologues may be retained slightly longer, while in reversed-phase chromatography, the opposite can sometimes be observed.[3][4] For many applications, such as when using a 13C-labeled compound as an internal standard for mass spectrometry, achieving co-elution with the unlabeled analyte is crucial for accurate quantification.[5]

This guide will provide you with the necessary tools and knowledge to effectively minimize the chromatographic separation of 1-Pentanol and 1-Pentanol-1-13C.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues and questions that may arise during the HPLC analysis of 1-Pentanol-1-13C.

Q1: I am observing a small, but distinct, second peak (or a shoulder) for my 1-Pentanol-1-13C standard that is supposed to be pure. What could be the cause?

A1: If you are confident in the purity of your standard, the most likely cause is a chromatographic isotope effect, where the 13C-labeled 1-Pentanol is separating from the unlabeled 1-Pentanol. This separation can be influenced by several factors, including the choice of stationary phase, mobile phase composition, and column temperature.[3][4] It is also possible that you are observing an impurity, but if the peak is very close to the main 1-Pentanol peak and has the expected mass for the 13C isotopologue, the isotope effect is a strong possibility. In some cases, issues like a partially blocked frit or a void in the column can cause peak splitting for all compounds, so it's important to assess the chromatography of other standards as well.[6][7]

Q2: Why is it important to minimize the separation between 1-Pentanol and 1-Pentanol-1-13C?

A2: For many applications, especially in quantitative analysis using mass spectrometry, the isotopically labeled compound serves as an internal standard. For the internal standard to accurately compensate for variations in sample preparation, injection volume, and matrix effects, it must behave identically to the analyte throughout the entire analytical process, including co-eluting from the HPLC column.[5][8] If the two compounds separate, they may experience different degrees of ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.

Q3: My current method uses a standard C18 column and a methanol/water mobile phase, and I see a slight separation. What is the first thing I should try to achieve co-elution?

A3: The most straightforward initial approach is to adjust the mobile phase composition. You can try slightly altering the ratio of methanol to water.[9] A small increase or decrease in the organic solvent percentage can sometimes be enough to merge the peaks. Another simple adjustment is to change the organic modifier altogether, for example, by switching from methanol to acetonitrile.[10][11] These two solvents have different properties and can alter the selectivity of the separation in different ways.[1]

Q4: How does temperature affect the separation of isotopologues, and how can I use it to my advantage?

A4: Temperature is a powerful tool for fine-tuning selectivity in HPLC.[12][13] Changing the column temperature alters the thermodynamics of the interactions between the analytes and the stationary phase.[14][15] For closely eluting peaks, even a small change in temperature (e.g., ± 5°C) can sometimes be enough to cause them to co-elute.[12] There is no universal rule as to whether increasing or decreasing the temperature will reduce the separation; it is compound- and method-dependent. Therefore, it is a valuable parameter to screen. An increase in temperature generally leads to shorter retention times and narrower peaks, which could potentially improve or worsen the separation.[16][17]

Q5: Can the flow rate be adjusted to minimize the isotope effect?

A5: While flow rate primarily affects the efficiency of the separation and the analysis time, it can have a minor impact on resolution.[18][19] Generally, a lower flow rate increases the number of theoretical plates and can improve the resolution of two closely eluting peaks. Conversely, a higher flow rate might lead to broader peaks and potentially mask a very small separation. If your goal is co-elution, a slight increase in the flow rate could be beneficial, but this is generally a less impactful parameter for altering selectivity compared to mobile phase composition and temperature.[19]

Q6: Are there specific types of HPLC columns that are better for minimizing isotope effects?

A6: For minimizing separation, a column with lower efficiency (i.e., fewer theoretical plates) might be advantageous. This could mean using a column with a larger particle size or a shorter length.[10][20] However, this may compromise the separation of your analyte from other impurities in the sample. If co-elution is the primary goal and the sample is relatively clean, a less efficient column could be a practical solution.[5] The choice of stationary phase chemistry is also critical. While C18 is a common starting point, other phases like C8, phenyl, or cyano could offer different selectivities that may reduce the isotope effect.[1]

Q7: I've tried adjusting the mobile phase, temperature, and flow rate, but I still see a slight separation. What else can I do?

A7: If extensive method optimization does not lead to co-elution, you might consider using a mobile phase additive or modifier. For alcohols like 1-pentanol, which can interact with residual silanols on the stationary phase, a small amount of a weak acid or base in the mobile phase can sometimes improve peak shape and potentially alter selectivity. However, for a neutral molecule like 1-pentanol, this is less likely to have a significant effect. A more practical approach might be to accept the small separation and adjust your data analysis method. If using a mass spectrometer, you can integrate the peaks for both the analyte and the internal standard over their slightly different retention time windows.

Experimental Protocols

This section provides detailed, step-by-step methodologies for systematically minimizing the isotope effect between 1-Pentanol and 1-Pentanol-1-13C.

Physicochemical Properties of 1-Pentanol

A summary of the key physicochemical properties of 1-pentanol is provided in the table below. These properties are essential for understanding its behavior in a chromatographic system.

PropertyValueReference(s)
Chemical Formula C5H12O[17]
Molar Mass 88.15 g/mol [17]
Boiling Point 137-139 °C[17]
Melting Point -78 °C[17]
Density 0.811 g/cm³[17]
Solubility in Water 22 g/L[17]
log P 1.348[12]
Protocol 1: Initial Assessment of Isotope Separation

This protocol establishes a baseline for observing the isotope effect using a standard reversed-phase method.

  • Column Selection: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade methanol.

    • Prepare an isocratic mobile phase of 50:50 (v/v) Methanol:Water.

  • HPLC System Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 210 nm (if concentration is high enough) or Mass Spectrometer.

  • Sample Preparation: Prepare a solution of 1-Pentanol-1-13C at a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

  • Analysis: Inject the sample and carefully observe the peak shape. Look for any signs of peak fronting, tailing, or splitting that might indicate the separation of the 13C isotopologue from any residual 12C compound.

Protocol 2: Systematic Approach to Achieving Co-elution

This protocol outlines a systematic approach to adjusting chromatographic parameters to minimize the observed isotope separation.

Step 1: Mobile Phase Optimization

  • Adjusting Organic Modifier Percentage:

    • Keeping all other parameters from Protocol 1 constant, systematically vary the percentage of methanol in the mobile phase. For example, prepare mobile phases with 45%, 55%, and 60% methanol.

    • Analyze the sample with each mobile phase composition and observe the effect on the peak shape and separation. The goal is to find a composition where the peaks merge.[9]

  • Changing the Organic Modifier:

    • If adjusting the methanol percentage is not successful, switch the organic modifier to acetonitrile.

    • Start with a 50:50 (v/v) acetonitrile:water mobile phase and repeat the process of adjusting the organic modifier percentage as in Step 1.1. Acetonitrile often provides different selectivity compared to methanol.[10][11]

Step 2: Temperature Optimization

  • Screening a Range of Temperatures:

    • Using the mobile phase composition that showed the least separation from Step 1, systematically vary the column temperature.

    • Set the column temperature to 25 °C, 35 °C, and 40 °C.

    • Analyze the sample at each temperature and observe the effect on the separation. Temperature can have a significant, and sometimes non-intuitive, effect on the selectivity of closely eluting compounds.[12][13]

Step 3: Flow Rate Adjustment

  • Varying the Flow Rate:

    • Using the best conditions from the previous steps, adjust the flow rate.

    • Try a lower flow rate (e.g., 0.8 mL/min) and a higher flow rate (e.g., 1.2 mL/min).

    • A lower flow rate may increase resolution, while a higher flow rate may decrease it, potentially leading to co-elution.[18][19]

Visualizations

Troubleshooting Workflow for Minimizing Isotope Effect

G start Start: Peak Splitting or Shoulder Observed check_purity Is the 1-Pentanol-1-13C standard pure? start->check_purity impurity Issue is likely an impurity. Characterize the second peak. check_purity->impurity No isotope_effect Likely a 13C isotope effect. check_purity->isotope_effect Yes mp_adjust Adjust Mobile Phase (% Organic or Solvent Type) isotope_effect->mp_adjust temp_adjust Adjust Column Temperature (e.g., ± 5-10°C) mp_adjust->temp_adjust No resolved Co-elution Achieved mp_adjust->resolved Yes flow_adjust Adjust Flow Rate (e.g., ± 0.2 mL/min) temp_adjust->flow_adjust No temp_adjust->resolved Yes column_adjust Consider a Different Column (e.g., different chemistry or lower efficiency) flow_adjust->column_adjust No flow_adjust->resolved Yes column_adjust->resolved Yes not_resolved Separation Minimized but Not Eliminated. Adjust integration method. column_adjust->not_resolved No

Caption: A troubleshooting workflow for diagnosing and resolving the separation of 1-Pentanol-1-13C.

Influence of HPLC Parameters on Isotopologue Separation

G cluster_mp Mobile Phase cluster_temp Temperature cluster_flow Flow Rate cluster_column Stationary Phase center Separation of 1-Pentanol & 1-Pentanol-1-13C mp_percent % Organic mp_percent->center High Impact on Selectivity mp_type Solvent Type (MeOH vs. ACN) mp_type->center High Impact on Selectivity temp Column Temperature temp->center Moderate to High Impact on Selectivity flow Flow Rate flow->center Low Impact on Selectivity, High Impact on Efficiency column_chem Column Chemistry (C18, Phenyl, etc.) column_chem->center High Impact on Selectivity column_dim Column Dimensions (Length, Particle Size) column_dim->center High Impact on Efficiency

Caption: The relative impact of key HPLC parameters on the separation of isotopologues.

References

  • Chrom Tech. (2025, October 28). How Does Column Temperature Affect HPLC Resolution? Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Pentanol. Retrieved from [Link]

  • Julien, M., et al. (2009). Evidence of 13C non-covalent isotope effects obtained by quantitative 13C nuclear magnetic resonance spectroscopy at natural abundance during normal phase liquid chromatography. Journal of Chromatography A, 1216(42), 7041-7048. doi:10.1016/j.chroma.2009.08.056
  • Advanced Chromatography Technologies. (2020, November 11). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC International. Retrieved from [Link]

  • MICROSOLV. (2026, February 15). Improving Separation of Peaks in RP HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Dolan, J. W. (2020, November 12). How Does Temperature Affect Selectivity? LCGC International. Retrieved from [Link]

  • Restek Corporation. (n.d.). 1-Pentanol: CAS # 71-41-0 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Retrieved from [Link]

  • SCIEX. (2023, October 20). How does increasing column temperature affect LC methods? Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from [Link]

  • Inacom Instruments. (n.d.). The Theory of HPLC Chromatographic Parameters. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, March 6). Why Temperature Is Important in Liquid Chromatography. Retrieved from [Link]

  • Nesterenko, P. N., et al. (2025). Tutorial on High-Performance Liquid Chromatography of Isotopologues of organic compounds. Journal of Chromatography Open, 7, 100207. doi:10.1016/j.jcoa.2025.100207
  • Stokvis, E., et al. (2021, July 1). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 346-351.
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • Biotage. (2023, May 30). How does flow rate impact flash chromatography results? Retrieved from [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • Separation Science. (2023, December 8). HPLC Column Selection Guide to Help You Achieve the Best Separation. Retrieved from [Link]

  • Wieling, J. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Retrieved from [Link]

  • LCGC International. (2020, November 11). HPLC Column Selection. Retrieved from [Link]

  • Restek Corporation. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • LGC Standards. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Retrieved from [Link]

  • ResearchGate. (2013, May 8). When using HPLC, how do you deal with split peaks? Retrieved from [Link]

  • Separation Science. (2024, April 4). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]

  • Tanaka, Y., et al. (2021). Tunable Liquid Chromatographic Separation of H/D Isotopologues Enabled by Aromatic π Interactions. Analytical Chemistry, 93(3), 1547-1554. doi:10.1021/acs.analchem.0c04113
  • Eiler, J. M., et al. (2021). Coupling Liquid Chromatography to Orbitrap Isotope Ratio Mass Spectrometry. Analytical Chemistry, 93(49), 16348-16355. doi:10.1021/acs.analchem.1c02939
  • Shimadzu. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]

  • Bio-Works. (n.d.). Split peaks as a phenomenon in liquid chromatography. Retrieved from [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]

  • Jochmann, M. A., & Schmidt, T. C. (2011). The Power of Stable Isotope Dilution Assays in Brewing. BrewingScience, 64, 98-106.
  • Berg, C., et al. (2025). Isotope Effects in High-Performance Liquid Chromatography: First Baseline Separation of Isotopomers on Achiral and Chiral Columns. Analytical Chemistry. doi:10.1021/acs.analchem.5c03392

Sources

Troubleshooting

Improving GC-MS sensitivity for trace level Amyl alcohol-1-13C

To: Research & Development Team From: Senior Application Scientist, Mass Spectrometry Division Subject: Technical Guide: Optimizing GC-MS Sensitivity for Trace Amyl Alcohol-1-13C Introduction: The Trace Analysis Challeng...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Mass Spectrometry Division Subject: Technical Guide: Optimizing GC-MS Sensitivity for Trace Amyl Alcohol-1-13C

Introduction: The Trace Analysis Challenge

Detecting trace levels of Amyl alcohol-1-13C (1-Pentanol-1-13C) presents a dual challenge: the inherent difficulty of analyzing polar, low-molecular-weight alcohols and the rigorous sensitivity required for stable isotope tracking.[1]

In standard GC-MS, primary alcohols like 1-pentanol suffer from peak tailing due to hydrogen bonding with active silanol sites in the inlet and column. Furthermore, the electron ionization (EI) mass spectrum of aliphatic alcohols is often dominated by low-mass fragments with high background noise, making trace quantification difficult.[1]

This guide provides a modular, self-validating workflow to overcome these limitations, prioritizing inertness , derivatization , and Selected Ion Monitoring (SIM) precision.

Module 1: Sample Introduction (The Front End)

The majority of sensitivity loss occurs before the sample even reaches the column. For trace analysis (<1 ppm), the inlet must be chemically inert and thermally optimized.[1]

Inlet Configuration
  • Liner Selection: Use a deactivated splitless liner with glass wool .[1] The wool increases surface area for vaporization and traps non-volatiles, while deactivation (silanization) prevents the hydroxyl group of amyl alcohol from binding to the glass.

    • Recommendation: Ultra Inert Splitless Liner with Wool.[1]

  • Injection Mode: Pulsed Splitless .

    • Mechanism:[1][2][3] Applying a pressure pulse (e.g., 30 psi for 0.75 min) during injection compresses the sample vapor cloud, transferring it onto the column faster and in a tighter band. This sharpens the peak and increases height (sensitivity).[1]

Temperature Parameters
  • Inlet Temperature: 250°C. (High enough to vaporize, low enough to prevent thermal degradation).

  • Solvent Focusing: The initial oven temperature must be 10–20°C below the boiling point of the solvent to achieve the "solvent effect," which refocuses the analyte at the head of the column.

Module 2: Chromatographic Separation

Column Selection
  • Option A (Direct Injection): Wax Column (e.g., DB-Wax UI or VF-WAXms).[1]

    • Why: Polyethylene glycol (PEG) phases are polar, matching the polarity of the alcohol. This improves wettability and peak shape.[1][4]

  • Option B (Derivatized - Recommended): Low-Polarity Column (e.g., DB-5ms or Rxi-5Sil MS).[1]

    • Why: If you derivatize (see Module 4), the analyte becomes non-polar.[1] These columns offer lower bleed (less noise) and higher thermal stability than Wax columns.[1]

Method Optimization Diagram

G cluster_0 Critical Decision Point Start Start: Trace Amyl Alcohol-1-13C Direct Direct Injection? Start->Direct Deriv Derivatization (Recommended) Start->Deriv Col_Wax Column: Wax / PEG (Polar) Direct->Col_Wax Col_5ms Column: 5% Phenyl (Non-Polar) Deriv->Col_5ms Issue_Tail Risk: Tailing Peaks Adsorption Loss Col_Wax->Issue_Tail Benefit_Sens Benefit: Sharp Peaks High S/N Ratio Col_5ms->Benefit_Sens MS_SIM MS Detection: SIM Mode Issue_Tail->MS_SIM Benefit_Sens->MS_SIM

Caption: Decision tree for column selection based on sample preparation strategy. Derivatization yields superior sensitivity for trace alcohols.

Module 3: Mass Spectrometry (The Back End)

Standard scan mode is insufficient for trace analysis.[1] You must use Selected Ion Monitoring (SIM) .[1]

The Physics of 13C-Labeling

Amyl alcohol-1-13C (CH3-CH2-CH2-CH2-*CH2-OH) has a molecular weight of 89 (vs. 88 for unlabeled).[1] However, the molecular ion (M+) is rarely visible.[1][5] You must target specific fragments.[1]

Fragmentation Logic:

  • Alpha Cleavage: The bond between C1 and C2 breaks.[1]

    • Unlabeled: CH3-CH2-CH2-CH2-CH2-OH

      
       Neutral Alkyl + [CH2=OH]+ (m/z 31).[1]
      
    • Labeled (1-13C): CH3-CH2-CH2-CH2-*13CH2-OH

      
       Neutral Alkyl + [13CH2=OH]+ (m/z 32 ).[1]
      
  • Dehydration (M-18): Loss of water.[1]

    • Unlabeled: m/z 70.[1][6]

    • Labeled: The Oxygen leaves, but the 13C remains. m/z 71 .

SIM Parameter Table (Direct Injection)
AnalyteTarget Ion (Quant)Qualifier Ion 1Qualifier Ion 2Dwell Time
1-Pentanol (Unlabeled) 42 (Base Peak)557050 ms
1-Pentanol-1-13C 43 (Shifted Base)*71 (M-H2O)32 (Alpha Cleavage)100 ms

*Note: The base peak m/z 42 in pentanol often results from ethylene elimination involving the alkyl chain. Since the 13C is at C1, verify if your specific ionization energy shifts the base peak to 43 or keeps it at 42. For high specificity, prioritize m/z 32 despite low mass, or m/z 71 .

Module 4: Advanced Sensitivity via Derivatization

To reach detection limits in the ppb (ng/mL) range, derivatization is mandatory.[1] It replaces the active -OH proton with a Trimethylsilyl (TMS) group, eliminating tailing and moving the mass ions to a quieter region.

Protocol: Silylation with MSTFA

Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1]

  • Dry Sample: Ensure sample is water-free (water destroys MSTFA).[1]

  • Add Reagent: Add 50 µL MSTFA to 100 µL sample extract.

  • Incubate: Heat at 60°C for 30 minutes.

  • Inject: 1 µL into GC-MS (Splitless).

TMS-Derivative Mass Shift
  • Unlabeled TMS-Pentanol: MW = 160.[1]

    • Key Fragment (M-15): Loss of methyl group from Silicon.[1] m/z 145 .

  • Labeled 1-13C-TMS-Pentanol: MW = 161.[1]

    • Key Fragment (M-15): m/z 146 .

Why this wins: Monitoring m/z 146 is far superior to m/z 32 or 71 because the background noise in the 140+ region is significantly lower than in the low-mass region.

Troubleshooting & FAQ

Q1: I see a strong peak for my internal standard, but it tails badly. Why? A: Tailing is the hallmark of "activity." The -OH group is sticking to active sites.

  • Immediate Fix: Trim 10-20 cm from the front of the column (guard column).

  • Systemic Fix: Replace the inlet liner with a fresh Ultra Inert one. If using direct injection, switch to a Wax column or derivatize.[1]

Q2: My 13C-labeled standard shows "crosstalk" with the native analyte. A: This is likely due to isotope impurity or fragmentation overlap.

  • Check: Ensure your SIM windows are narrow (0.5 amu).[1]

  • Verify: Run a pure standard of the 13C compound. If you see m/z 42 (unlabeled base peak), your standard may be only 99% enriched.[1] Account for this "blank" contribution in your calibration.

Q3: Can I use SPME (Solid Phase Micro-Extraction) for this? A: Yes, SPME is excellent for volatile alcohols.[1] Use a PEG (Polyacrylate) fiber for polar alcohols.[1] This concentrates the analyte from the headspace, providing a 10-100x sensitivity boost without solvent dilution [1].

References

  • Restek Corporation. (2025).[1] Strategies for the Analysis of Volatile Alcohols. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2025).[1] Mass Spectrum of 1-Pentanol. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

  • Agilent Technologies. (2025). GC/MS Analysis of Impurities in Alcohols using Deactivated Inlets. Retrieved from [Link]

Sources

Optimization

Troubleshooting derivatization yields of 13C-labeled pentanol

Welcome to the Technical Support Center for analytical derivatization. This guide is specifically engineered for researchers and drug development professionals troubleshooting the derivatization of 13C-labeled pentanol—a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical derivatization. This guide is specifically engineered for researchers and drug development professionals troubleshooting the derivatization of 13C-labeled pentanol—a critical internal standard (ISTD) used to correct for matrix effects and extraction losses in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)[1].

Because pentanol is a low-molecular-weight, highly polar primary alcohol, it suffers from poor peak shape in GC and negligible ionization efficiency in LC[2][3]. Chemical derivatization is mandatory. However, introducing a 13C-labeled isotope adds unique kinetic variables to the reaction chemistry.

Derivatization Workflow & Critical Failure Points

G cluster_GC GC-MS Workflow (Silylation) cluster_LC LC-MS Workflow (Acylation) Sample 13C-Pentanol (Internal Standard) Drying Evaporation to Dryness (N2 Stream) Sample->Drying Silylation Add MSTFA + 1% TMCS (Anhydrous) Drying->Silylation Dry Sample Acylation Add Bromoacetyl Chloride + Pyridine Base Drying->Acylation Dry Sample Failure1 Failure Point: Moisture Hydrolysis Drying->Failure1 IncubateGC Incubate 60°C, 30 min Silylation->IncubateGC GCMS GC-MS Analysis (TMS-Ether Derivative) IncubateGC->GCMS Failure2 Failure Point: Inlet Active Sites IncubateGC->Failure2 IncubateLC Incubate 60°C, 60 min Acylation->IncubateLC LCMS LC-MS/MS Analysis (Bromoacetyl Ester) IncubateLC->LCMS Failure1->Silylation Failure2->GCMS

Workflow for 13C-pentanol derivatization highlighting critical failure points in GC-MS and LC-MS.

Section 1: Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must validate its own success or failure before the data reaches the mass spectrometer. Below are the optimized methodologies for derivatizing 13C-pentanol.

Protocol A: Silylation for GC-MS (MSTFA + 1% TMCS)

Causality Check: Why MSTFA instead of the more common BSTFA? Pentanol is a highly volatile primary alcohol, meaning its trimethylsilyl (TMS) derivative will elute very early in the GC run. MSTFA is chosen because its primary byproduct, N-methyltrifluoroacetamide, is significantly more volatile than BSTFA's byproducts[4][5]. This ensures the reagent byproducts elute with the solvent front, preventing baseline interference and co-elution with the 13C-pentanol peak[6].

  • Pre-Analytical Spike: Spike a known concentration of 13C-pentanol into the biological matrix.

  • Desiccation (Critical): Evaporate the extracted sample to absolute dryness under a gentle stream of dry nitrogen. Validation: Visually confirm the absence of any solvent residue.

  • Reagent Addition: Add 100 µL of MSTFA containing 1% Trimethylchlorosilane (TMCS) catalyst per 1 mg of sample[5].

  • Blank Generation (Self-Validation): Prepare a "Reagent Blank" containing only MSTFA + 1% TMCS and solvent (no sample)[5]. This validates whether baseline noise in the final chromatogram is due to matrix effects or degraded silylating reagent.

  • Reaction: Cap tightly and heat at 60°C for 30 minutes in a dry block heater.

  • Analysis: Cool to room temperature and inject directly into the GC-MS. Monitor the specific m/z shift (+72 Da for the TMS group)[7].

Protocol B: Acylation for LC-MS (Bromoacetyl Chloride)

Causality Check: Alcohols lack chargeable moieties, making them nearly invisible to Electrospray Ionization (ESI)[3]. Derivatization via nucleophilic acyl substitution using bromoacetyl chloride introduces a halogenated ester group. This not only increases the molecular weight (shifting retention time away from early-eluting suppression zones) but also aids in generating predictable fragments for Multiple Reaction Monitoring (MRM)[2][3].

  • Recovery Calibration: Introduce a distinct, secondary 13C-labeled calibrant (e.g., 13C-hexanol) prior to extraction. Validation: This isolates extraction recovery yields from derivatization yields[8].

  • Desiccation: Evaporate the sample to dryness.

  • Reagent Addition: Reconstitute in an anhydrous organic solvent. Add a molar excess of bromoacetyl chloride (≥98% purity) and an equivalent volume of anhydrous pyridine[2]. The pyridine acts as an acid scavenger to neutralize the hydrochloric acid byproduct.

  • Reaction: Incubate at 60°C for 60 minutes.

  • Analysis: Analyze via LC-MS/MS. Compare the peak area of the 13C-pentanol derivative against the secondary recovery calibrant to validate the specific reaction yield[8].

Section 2: Troubleshooting Guide & FAQs

Q1: My 13C-pentanol TMS derivative yield is highly variable between batches. What is the root cause? A: The primary culprit is moisture contamination. Silylating reagents like MSTFA are acutely sensitive to water. Upon contact with even trace atmospheric moisture, MSTFA rapidly hydrolyzes into hexamethyldisiloxane and N-methyltrifluoroacetamide[6]. This consumes the TMS donors before they can react with your 13C-pentanol. Solution: Ensure your nitrogen stream is completely dry. Store MSTFA at 4°C under an inert atmosphere, and crucially, allow the reagent vial to equilibrate to room temperature before opening to prevent condensation from forming inside the cap[6].

Q2: Does the 13C-labeling of pentanol induce a Kinetic Isotope Effect (KIE) during derivatization? A: Yes. When substituting 12C with 13C at or near the reactive hydroxyl group, the heavier isotope slightly lowers the zero-point vibrational energy of the bond. During the transition state of a nucleophilic attack (such as acylation or silylation), this mass difference results in a Kinetic Isotope Effect (KIE), typically ranging from 1.010 to 1.040[9]. Causality: Because KIE > 1, the 13C-pentanol reacts slightly slower than endogenous 12C-pentanol[10]. If the derivatization reaction is stopped prematurely, this difference in reaction rates leads to isotopic fractionation, skewing your final quantitation. Solution: Always force the reaction to absolute completion by using a vast molar excess of reagent (at least a 2:1 ratio)[6] and extending incubation times by 10-15% compared to standard 12C protocols.

Q3: Why am I seeing severe peak tailing or a split peak for my 13C-pentanol derivative in GC-MS? A: This indicates either incomplete derivatization (leaving highly polar, underivatized hydroxyl groups) or degradation within the GC inlet. Peak tailing is a classic symptom of active sites in the GC injection port or column adsorbing polar analytes[7]. Solution: First, verify reaction completion by increasing incubation time. If tailing persists, replace and deactivate the GC liner, and trim the front end of your capillary column to remove accumulated involatile matrix contaminants[7].

Q4: In LC-MS/MS, my derivatized 13C-pentanol shows severe signal suppression. How do I fix this? A: While 13C internal standards are designed to correct for matrix effects by co-eluting with the target analyte[1][11], extreme signal suppression means the derivative is co-eluting with a massive, high-abundance matrix component that is exhausting the ESI droplet charge. Solution: You must alter the chromatographic behavior. Either adjust your mobile phase gradient to shift the retention time, or switch from bromoacetyl chloride to a different derivatization tag (e.g., Dansyl chloride) to drastically change the hydrophobicity of the derivative[3].

Section 3: Quantitative Derivatization Parameters

The following table summarizes the expected quantitative parameters and troubleshooting indicators for 13C-pentanol derivatization across different analytical platforms.

ParameterSilylation (GC-MS)Acylation (LC-MS)
Optimal Reagent MSTFA + 1% TMCSBromoacetyl Chloride
Reaction Temperature 60°C - 75°CRoom Temp to 60°C
Reaction Time 15 - 30 min30 - 60 min
Primary Byproduct N-methyltrifluoroacetamideHydrochloric Acid (HCl)
Byproduct Volatility High (Elutes with solvent front)Low (Requires Pyridine scavenger)
Target Derivative TMS-EtherBromoacetyl Ester
Expected Yield >95% (if strictly anhydrous)>90% (dependent on acid scavenger)
Primary Failure Mode Reagent Hydrolysis (Moisture)Incomplete Reaction (KIE / Sterics)

References

  • GC-MS Sample Preparation - Organomation - [Link]

  • Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC -[Link]

  • MSTFA + 1% TMCS - Colorado State University -[Link]

  • Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - ResearchGate -[Link]

  • Chemical Derivatization-Based LC–MS for Metabolomics: Advantages and Challenges - Taylor & Francis Online -[Link]

  • Development of N-Acetyl Methyl Ester Derivatives for the Determination of δ13C Values of Amino Acids Using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry - ResearchGate -[Link]

  • Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction - NIH -[Link]

Sources

Troubleshooting

Calculating fractional enrichment of Amyl alcohol-1-13C in biological fluids

Technical Support Center: C-Amyl Alcohol Fractional Enrichment Analysis Welcome to the Technical Support Center for stable isotope tracing. This guide is designed for researchers and drug development professionals quanti...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: C-Amyl Alcohol Fractional Enrichment Analysis

Welcome to the Technical Support Center for stable isotope tracing. This guide is designed for researchers and drug development professionals quantifying the fractional enrichment (FE) of Amyl alcohol-1-


C (1-pentanol-1-

C) in biological fluids.

Amyl alcohol is a volatile organic compound (VOC) that acts as a critical biomarker in microbiome metabolism, lipid peroxidation, and targeted metabolic flux studies[1]. Because it is highly volatile and present in complex aqueous matrices (blood, urine, breath condensate), isolating the true tracer signal from the natural isotopic background requires rigorous extraction methodologies and matrix-based mathematical corrections.

Self-Validating Experimental Protocol

To ensure data integrity, every stable isotope tracing experiment must be designed as a self-validating system. Direct injection of biological fluids into a Gas Chromatography-Mass Spectrometry (GC-MS) system is highly discouraged, as water and non-volatile proteins rapidly degrade the analytical column[2].

Step 1: Volatiles Isolation (HS-SPME)

  • Action: Aliquot 100–500 µL of the biological fluid into a headspace vial. Saturate the sample with NaCl before sealing. Extract using Headspace Solid-Phase Microextraction (HS-SPME) at 40°C for 15 minutes.

  • Causality: Adding salt induces a "salting-out effect." By increasing the ionic strength of the aqueous phase, the solubility of amyl alcohol decreases, driving the VOC into the headspace[2]. This maximizes fiber adsorption, drastically increasing sensitivity while preventing column contamination.

Step 2: GC-MS Acquisition

  • Action: Desorb the SPME fiber in the GC inlet. Separate analytes using a polar capillary column (e.g., DB-WAX). Operate the MS in Electron Ionization (EI) mode and use Selected Ion Monitoring (SIM) to track the molecular ion or the most abundant stable fragment of amyl alcohol (

    
    ).
    

Step 3: Peak Integration (Raw MID)

  • Action: Integrate the peak areas for the unlabeled isotopologue (M0) and the heavy isotopologues (M+1, M+2, etc.) to generate the raw Mass Isotopomer Distribution (MID)[3].

Step 4: System Validation (The Unlabeled Control)

  • Action: Run an unlabeled biological control alongside your samples.

  • Validation: The raw M+1/M0 ratio of this control must perfectly match the theoretical natural abundance of amyl alcohol (~5.67%). If the corrected M+1 of this standard equals exactly 0% after matrix correction, your analytical system and correction algorithms are validated[4].

Step 5: Matrix Correction & FE Calculation

  • Action: Apply a correction matrix to subtract natural isotopic contributions (

    
    C, 
    
    
    
    H,
    
    
    O,
    
    
    O) from the raw MID[3]. Calculate the Fractional Enrichment (FE) using the corrected data.

GC-MS Workflow Architecture

The following diagram maps the logical progression from sample extraction to final fractional enrichment calculation.

G Sample Biological Fluid (Blood/Urine/Breath) Extraction Extraction (HS-SPME / Diethyl Ether) Sample->Extraction Volatiles Isolation GCMS GC-MS Analysis (EI Ionization & SIM) Extraction->GCMS Injection Integration Peak Integration (M0, M+1, M+2) GCMS->Integration Mass Spectra Correction Natural Abundance Correction Matrix Integration->Correction Raw MID FE Fractional Enrichment Calculation Correction->FE Corrected MID

GC-MS Workflow for 13C-Amyl Alcohol Fractional Enrichment

Quantitative Data Presentation

The table below demonstrates how raw peak integration data is transformed into a corrected Mass Isotopomer Distribution (MID) to isolate the true tracer signal.

Table 1: Example Mass Isotopomer Distribution (MID) for Amyl Alcohol-1-


C 
IsotopologueRaw Peak AreaRaw MID (%)Natural Abundance ContributionCorrected MID (%)
M0 (Unlabeled) 850,00085.0%~85.0%90.0%
M+1 (

C Labeled)
145,00014.5%~4.7%10.0%
M+2 5,0000.5%~0.3%0.0%
Total 1,000,000 100.0% - 100.0%

Note: The calculated Fractional Enrichment (FE) for this sample is 10.0%. The M+2 signal in the raw data is entirely an artifact of natural abundance and resolves to 0.0% after matrix correction.

Troubleshooting & FAQs

Q1: Why is my baseline M+1 signal ~5.67% in completely unlabeled biological fluids? A: This is a fundamental law of mass spectrometry driven by natural isotopic distribution[3]. Carbon-13 (


C) has a natural abundance of approximately 1.1% on Earth. Amyl alcohol (1-pentanol, 

) contains 5 carbon atoms. The probability of any one of those 5 carbons being a naturally occurring

C is roughly

. When you add the minor natural abundance contributions of Deuterium (

H) and Oxygen-17 (

O), the baseline M+1 peak naturally rests at ~5.67%. Correcting for this is mandatory to avoid overestimating your tracer enrichment[3].

Q2: How do I mathematically calculate the Fractional Enrichment (FE) of Amyl alcohol-1-


C? 
A:  Fractional Enrichment represents the proportion of the metabolite pool that successfully incorporated the 

C tracer. After applying a natural abundance correction matrix to your raw peak areas, you obtain the corrected MID. The FE is calculated as the ratio of the labeled isotopologues to the total pool:


If you are measuring metabolic flux, this corrected FE isolates the true signal derived exclusively from your infused or ingested tracer[4].

Q3: Can I use a simple subtraction method for natural abundance correction instead of a matrix? A: Simple subtraction (e.g., subtracting the unlabeled control's M+1 from the labeled sample's M+1) is scientifically flawed for rigorous metabolic flux analysis[3]. A matrix-based approach accounts for the entire isotopologue distribution. For example, a tracer-derived M+1 molecule still contains 4 unlabeled carbons, which themselves have a 1.1% chance of being naturally heavy, creating an artificial M+2 signal[3]. Automated workflows and tools (like IsoCorrectoR or MIMOSA) use linear algebra matrices to resolve these overlapping spectra accurately[5].

Q4: I am seeing severe peak tailing and retention time shifts for amyl alcohol. What is causing this? A: This is typically caused by water vapor entering the GC column or active sites forming in the inlet liner. If you are using diethyl ether extraction instead of HS-SPME, ensure you are thoroughly drying the organic phase with anhydrous sodium sulfate (


) prior to injection[2]. Additionally, verify that you are using a polar column (like a PEG/WAX phase) which is specifically designed to handle the hydroxyl group of primary alcohols without tailing.

References

  • Source: mmpc.
  • Source: nih.
  • Title: Presenting metabolomics analyses: what's in a number?
  • Title: Targeted flux analysis through the Mass Isotopomer Multi-Ordinate Spectral Analysis (MIMOSA)
  • Title: GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease.
  • Source: scispace.

Sources

Optimization

Removing water interference in Amyl alcohol-1-13C NMR analysis

The following technical guide is structured as a specialized support center resource for researchers working with Amyl alcohol-1-13C (Pentanol-1-13C). It addresses the specific challenges water introduces to isotopically...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers working with Amyl alcohol-1-13C (Pentanol-1-13C). It addresses the specific challenges water introduces to isotopically labeled alcohol analysis, ranging from chemical exchange broadening to dynamic range suppression in inverse-detected experiments.

Topic: Elimination of Water Interference in 1-13C Labeled Pentanol Workflows Document ID: TS-NMR-13C-AA-004 Last Updated: March 6, 2026

Executive Summary & Core Mechanism

Water is not merely a solvent contaminant in Amyl alcohol-1-13C analysis; it is an active interference agent that degrades data quality through two primary mechanisms:

  • Chemical Exchange Broadening: Water facilitates rapid proton exchange at the hydroxyl (-OH) site. In 1-13C labeled samples , this exchange fluctuates the scalar coupling (

    
     and 
    
    
    
    ), leading to significant line broadening or collapse of the C1 multiplet structure in coupled spectra.
  • Dynamic Range Saturation: In inverse-detected experiments (e.g.,

    
     HSQC) used to trace the labeled carbon, the solvent water signal (55 M concentration) can saturate the receiver gain, burying the satellite signals of the labeled amyl alcohol.
    

This guide provides a validated decision matrix for removing this interference via Sample Preparation (Physical Removal) and Pulse Sequence Engineering (Spectral Suppression) .

Diagnostic & Troubleshooting (Q&A)

Q1: My C1-13C peak appears as a broad, featureless mound rather than a sharp singlet or triplet. Is this water interference? Diagnosis: Likely, yes. Mechanism: The C1 carbon (attached to the -OH) is sensitive to the exchange rate of the hydroxyl proton. If water is present, it catalyzes the exchange of the -OH proton. If this exchange occurs at an intermediate rate on the NMR timescale, the C1 signal broadens due to the fluctuation in the chemical environment and scalar coupling. Immediate Action: Check the linewidth of the -OH proton in the


 spectrum. If it is broad or absent, water-mediated exchange is the culprit.

Q2: I am running a


 HSQC to track the label, but the spectrum is dominated by a vertical streak at 4.7 ppm. Where is my amyl alcohol signal? 
Diagnosis:  This is 

noise caused by radiation damping from the residual water signal. Mechanism: The huge magnetization of water is not fully relaxing between scans, creating artifacts that obscure the weaker signals of your labeled alcohol, particularly the

-protons at ~3.6 ppm which are spectrally close to the water suppression notch. Immediate Action: Switch to a WET (Water Suppression Enhanced through T1 effects) or Excitation Sculpting pulse sequence. Avoid simple presaturation if looking at signals near the water resonance.[1][2]

Decision Matrix: Workflow Selection

The following diagram outlines the logical pathway for selecting the correct water removal strategy based on your experimental needs.

WaterRemovalStrategy Start START: Water Interference Detected Quant Is Quantitative 13C Integration Required? Start->Quant Trace Is this a Trace/Metabolic Flux Study? Quant->Trace No Phys PATH A: Physical Removal (Required for accurate qNMR) Quant->Phys Yes (qNMR) Trace->Phys No (High Conc) Spec PATH B: Spectral Suppression (For high-throughput/kinetics) Trace->Spec Yes Sieves Protocol 1: 3Å Molecular Sieves (Static Drying) Phys->Sieves Azeo Alternative: Azeotropic Distillation (Risk of Volatile Loss) Phys->Azeo Presat Method: Presaturation (zgpr) (Use if signals > 0.5 ppm from water) Spec->Presat WET Method: WET / Excitation Sculpting (Use if signals < 0.5 ppm from water) Spec->WET

Figure 1: Decision tree for selecting physical drying vs. spectral suppression based on analytical requirements.

Technical Protocols

Protocol A: Physical Removal (The "Dry" Approach)

Use this when accurate integration of the C1 signal is required or when chemical exchange must be stopped.

Why not Lyophilization? Amyl alcohol (BP ~137°C) is sufficiently volatile that high-vacuum lyophilization risks significant sample loss. Molecular sieves are the preferred method.

Step-by-Step Procedure:

  • Activation: Fill a glass vial 1/3 full with 3Å (Angstrom) Molecular Sieves (zeolite).

    • Critical: Do not use 4Å sieves, as they can trap small alcohol molecules like ethanol/methanol, and potentially amyl alcohol, altering concentration.

    • Bake: Heat sieves at 300°C for 12 hours or flame-dry under vacuum to activate.

  • Static Drying: Add the activated sieves directly to the bulk Amyl alcohol-1-13C solvent/sample.

    • Let stand for 24 hours at room temperature.

    • Do not add sieves directly to the NMR tube if shimming is critical; the solid pellets distort magnetic susceptibility near the coil.

  • Transfer: Pipette the dried supernatant into a clean, oven-dried NMR tube.

  • Verification: Acquire a 1D

    
     spectrum. The -OH peak should appear as a sharp triplet (due to coupling with 
    
    
    
    -CH2), indicating exchange has stopped.
Protocol B: Spectral Suppression (The "Wet" Approach)

Use this for aqueous samples or when physical drying is impossible (e.g., biological media).

Method 1: WET (Water Suppression Enhanced through T1 effects)

Best for:


 HSQC/HMBC where the amyl alcohol 

-proton signal (~3.6 ppm) is close to the water signal (~4.7 ppm). Mechanism: WET uses a series of selective pulses with varying flip angles to scramble the water magnetization while leaving the alcohol signals of interest (SOI) untouched.

Instrument Setup (Bruker TopSpin Syntax):

  • Pulse Program: Select wetdc (1D) or hsqcwetgp (2D).

  • O1 Offset: Set O1 exactly on the water resonance.

  • Shape Pulse: Calibrate the 90° pulse (P1) accurately. The WET sequence relies on precise flip angles (typically 80-90-150-90 train) to null the solvent.

  • Gradient Shimming: Ensure z-gradients are optimized; WET is highly sensitive to

    
     inhomogeneity.
    
Method 2: Excitation Sculpting (WATERGATE)

Best for: Clean baselines and maximizing S/N of the labeled C1 satellites. Mechanism: Uses a double spin-echo with soft pulses to dephase the water signal while refocusing the analyte. Protocol:

  • Pulse Program: zgesgp.

  • Selectivity: Adjust the bandwidth of the selective pulse (e.g., Gaussian or Sinc) to ensure it covers the water width but does not attenuate the Amyl alcohol

    
    -CH2 protons.
    

Quantitative Data Summary: Suppression Efficiency

TechniqueWater AttenuationAnalyte Signal Loss (Near Water)Baseline DistortionRecommended Use Case
Presaturation High (>95%)High (Saturation Transfer)MinimalSignals > 1.0 ppm from water
WET Very High (>98%)LowModerate2D HSQC/HMBC, Kinetics
Excitation Sculpting High (>95%)Very LowFlat BaselineTrace analysis, weak signals
3Å Sieves Complete RemovalNoneNoneGold Standard for qNMR

FAQs

Q: Can I use D2O exchange to remove the water signal? A: Adding D2O will remove the water proton signal, but it exacerbates the chemical exchange issue. The -OH becomes -OD, which is invisible in


 NMR, but the C1-13C signal will now couple to Deuterium (

), splitting the C1 peak into a triplet (1:1:1) and complicating integration. For 1-13C analysis, physical drying (Protocol A) is superior to D2O exchange.

Q: Why does my C1 signal intensity fluctuate between experiments? A: This is likely a Nuclear Overhauser Effect (NOE) issue. If water is present, it interacts with the alcohol.[2][3] If you are using proton decoupling (e.g., inverse gated decoupling) to quantify the C1, the presence of water protons can alter the NOE buildup on the carbon. Always use Inverse Gated Decoupling (zgig) with a relaxation delay


 (approx 30-60s for carbonyls/quaternary, but ~10s for C1-alcohol) for quantitative results.

Q: I see a "negative" peak where water should be. What happened? A: This is a phasing artifact or radiation damping effect common in Presaturation experiments. It indicates the receiver gain was too high or the phase correction was applied aggressively. Re-process using a Hankel-Lanczos Singular Value Decomposition (HLSVD) filter to subtract the time-domain water signal rather than phasing it out.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Solvent Suppression).

  • Bruker BioSpin. (2025). User Guide: Solvent Suppression Techniques in TopSpin.

  • Williams, D. B., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill. (Section on Chemical Exchange).[5]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

Sources

Troubleshooting

Technical Support Center: 1-Pentanol-1-13C Analysis by EI-MS

An in-depth guide to optimizing ionization energy for 1-Pentanol-1-13C in Electron Ionization-Mass Spectrometry (EI-MS), designed for researchers, scientists, and drug development professionals. This guide provides compr...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to optimizing ionization energy for 1-Pentanol-1-13C in Electron Ionization-Mass Spectrometry (EI-MS), designed for researchers, scientists, and drug development professionals.

This guide provides comprehensive troubleshooting advice and optimized experimental protocols for the analysis of 1-Pentanol-1-13C using Electron Ionization-Mass Spectrometry (EI-MS). As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested strategies to enhance your analytical outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the standard electron energy used in EI-MS and why?

A1: The standard electron energy used in EI-MS is 70 electron volts (eV)[1][2][3]. This value is a long-standing convention for several reasons. At 70 eV, the ionization efficiency for most small organic molecules is maximized, leading to the strongest possible ion signal. Furthermore, the de Broglie wavelength of electrons at this energy level corresponds to the length of typical chemical bonds, which promotes extensive and reproducible fragmentation[4]. This high degree of fragmentation creates a detailed "fingerprint" mass spectrum that is ideal for structural elucidation and for matching against established spectral libraries like the NIST Mass Spectral Library[5].

Q2: Why is the molecular ion peak for 1-Pentanol often weak or absent at 70 eV?

A2: Alcohols, particularly primary alcohols like 1-Pentanol, are highly susceptible to fragmentation upon electron ionization[1][6][7]. The molecular ion, once formed, is unstable and rapidly undergoes characteristic fragmentation pathways such as alpha-cleavage and dehydration (loss of water)[6][7][8]. At the high energy of 70 eV, these fragmentation processes are so efficient that the molecular ion often breaks apart before it can be detected, resulting in a very weak or non-existent peak in the mass spectrum[7][9].

Q3: How does the ¹³C label in 1-Pentanol-1-¹³C affect its mass spectrum?

A3: The ¹³C isotope at the C-1 position increases the nominal mass of the molecule by one Dalton. The molecular weight of unlabeled 1-Pentanol is approximately 88.15 g/mol [5][10][11], while 1-Pentanol-1-¹³C has a molecular weight of approximately 89.14 g/mol [12]. This mass shift will be observed for the molecular ion (m/z 89) and for any fragment ions that retain the ¹³C-labeled carbon atom. For instance, the primary alpha-cleavage fragment, which is [CH₂OH]⁺ at m/z 31 for unlabeled 1-Pentanol, will appear at m/z 32 for [¹³CH₂OH]⁺ in the labeled compound.

Q4: What is the primary reason to optimize (lower) the ionization energy for this compound?

A4: The primary motivation for lowering the ionization energy is to reduce the internal energy imparted to the molecular ion during the ionization process[13]. By using "softer" ionization conditions (e.g., 15-30 eV), fragmentation is significantly reduced, which can dramatically increase the relative abundance of the molecular ion (m/z 89). This is crucial for confirming the molecular weight of the analyte and for quantitative studies that may rely on monitoring the molecular ion.

Troubleshooting Guide: Common EI-MS Issues with Alcohols

Problem 1: I cannot find the molecular ion peak (m/z 89) for 1-Pentanol-1-¹³C.

  • Plausible Cause: As discussed, the standard 70 eV ionization energy is likely too high, causing complete fragmentation of the molecular ion. This is a very common characteristic of primary alcohols in EI-MS[9].

  • Troubleshooting Steps:

    • Reduce Ionization Energy: Begin by lowering the electron energy of your ion source. A systematic approach, as detailed in the experimental protocol below, is recommended. Start by acquiring a spectrum at 30 eV, and then incrementally decrease the energy toward the ionization potential of the molecule (typically around 10-15 eV for alcohols).

    • Check for [M-1] Peak: Primary alcohols can sometimes show a more prominent [M-1] peak (at m/z 88 for the labeled compound) due to the loss of a hydrogen atom from the alpha-carbon[9][14].

    • Verify Instrument Tuning: Ensure your mass spectrometer is properly tuned and calibrated. Poor tuning can affect ion transmission and sensitivity, particularly at the higher end of the mass range for a given analysis[15].

Problem 2: The relative intensities of my fragment ions are not reproducible between runs.

  • Plausible Cause: Inconsistent ion source conditions can lead to variable fragmentation patterns. This can be caused by fluctuations in source temperature, electron emission current, or pressure within the ion source.

  • Troubleshooting Steps:

    • Allow for System Equilibration: Ensure the GC-MS system has had adequate time to stabilize after any changes in temperature or gas flow.

    • Clean the Ion Source: A contaminated ion source can cause unstable ionization and erratic performance. Follow the manufacturer's guidelines for cleaning the ion source components[16].

    • Run Blanks and Standards: Regularly inject a solvent blank to check for background contamination and a known standard (like PFTBA for calibration) to verify instrument stability and performance[17].

Problem 3: I see a prominent peak at m/z 31 instead of the expected m/z 32.

  • Plausible Cause: This strongly suggests the presence of unlabeled 1-Pentanol or another primary alcohol as a contaminant in your sample or system. The peak at m/z 31 is the characteristic alpha-cleavage fragment ([CH₂OH]⁺) for unlabeled primary alcohols[9].

  • Troubleshooting Steps:

    • Verify Isotopic Purity: Check the certificate of analysis for your 1-Pentanol-1-¹³C standard to confirm its isotopic purity[12].

    • System Decontamination: Clean the injection port, syringe, and consider changing the GC liner and column to eliminate potential sources of contamination. Run several solvent blanks to ensure the system is clean before re-analyzing your sample.

Experimental Protocol: Optimizing Ionization Energy

This protocol provides a systematic workflow to determine the optimal ionization energy for maximizing the molecular ion abundance of 1-Pentanol-1-¹³C.

Step 1: Sample Preparation & GC-MS Conditions
  • Prepare Standard: Prepare a 100 µg/mL solution of 1-Pentanol-1-¹³C in a suitable solvent (e.g., HPLC-grade Methanol or Ethyl Acetate).

  • GC Parameters (Example):

    • Injector: Splitless, 250 °C, 1 µL injection volume.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm.

    • Oven Program: 40 °C hold for 2 min, ramp at 10 °C/min to 200 °C, hold for 2 min.

  • MS Parameters (Fixed):

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: m/z 25-120.

Step 2: Ionization Energy Ramp Experiment
  • Set Initial Energy: Set the electron energy in your MS method to 70 eV.

  • First Injection: Inject the standard and acquire the full mass spectrum.

  • Decrease Energy: Create copies of your acquisition method, systematically decreasing the electron energy in each. Recommended steps are: 70, 50, 40, 30, 25, 20, 18, 16, and 15 eV.

  • Sequential Injections: Inject the sample using each method, allowing the system to stabilize briefly between runs. Ensure all other parameters remain constant.

Step 3: Data Analysis and Interpretation
  • Extract Spectra: For each run, extract the mass spectrum corresponding to the 1-Pentanol-1-¹³C chromatographic peak.

  • Tabulate Intensities: Record the absolute or relative intensity of the key ions (listed in the table below) at each energy level.

  • Determine Optimum: Analyze the data to find the "sweet spot." This is typically the energy level that provides a sufficiently abundant molecular ion without completely sacrificing the structurally informative fragment ions. For many applications, an energy that yields a molecular ion as the base peak or at least >50% relative abundance is desirable.

Data Presentation

Table 1: Expected Ion Fragmentation and Effect of ¹³C Label
Ion IdentityFragmentation Pathwaym/z (Unlabeled 1-Pentanol)m/z (1-Pentanol-1-¹³C)Notes
Molecular Ion [M]⁺˙ Electron Ionization8889 Often weak at 70 eV.[7]
[M-H₂O]⁺˙ Dehydration7071 Loss of a water molecule.[1][8]
[M-C₂H₄]⁺˙ McLafferty Rearrangement6061 Not a primary pathway but possible.
[M-C₄H₉]⁺ Alpha-Cleavage3132 Loss of a butyl radical; highly characteristic.[1][6]
[C₄H₉]⁺ Alkyl Fragment5757 Butyl cation; does not contain the label.
[C₄H₈]⁺˙ Alkene Fragment5656 Butene radical cation; does not contain the label.
[C₃H₅]⁺ Allyl Cation4141 Common hydrocarbon fragment.
Table 2: Example Data from Ionization Energy Optimization
Electron Energy (eV)Rel. Abundance m/z 89 [M]⁺˙Rel. Abundance m/z 71 [M-H₂O]⁺˙Rel. Abundance m/z 41Rel. Abundance m/z 32
70 < 1%15%85%100%
50 3%25%90%100%
30 20%40%60%100%
20 80%35%25%45%
15 100%15%5%10%

Note: The values in Table 2 are illustrative and will vary based on instrument type and specific tuning parameters.

Visualizations

Fragmentation Pathways of 1-Pentanol-1-¹³C

G cluster_alpha Alpha-Cleavage cluster_dehydration Dehydration M 1-Pentanol-1-¹³C [CH₃(CH₂)₃¹³CH₂OH]⁺˙ m/z = 89 A_loss Loss of •C₄H₉ M->A_loss D_loss Loss of H₂O M->D_loss A1 [¹³CH₂=OH]⁺ m/z = 32 A_loss->A1 D1 [C₅H₁₁]⁺˙ m/z = 71 D_loss->D1

Caption: Primary fragmentation pathways for 1-Pentanol-1-¹³C in EI-MS.

Experimental Workflow for Optimization

G start Start: Prepare 100 µg/mL Standard gcms Define Fixed GC-MS Parameters (Oven, Flow, Source Temp) start->gcms loop_start Set Electron Energy (e.g., 70 eV) gcms->loop_start inject Inject Sample & Acquire Data loop_start->inject decision More Energy Levels to Test? inject->decision decrease_eV Decrease Electron Energy (e.g., to 50 eV) decision->decrease_eV Yes analyze Extract Spectra & Tabulate Ion Intensities decision->analyze No decrease_eV->loop_start plot Plot Ion Abundance vs. Energy analyze->plot end Select Optimal Energy for Application plot->end

Caption: Workflow for systematic optimization of ionization energy.

References

  • National Institute of Standards and Technology (NIST). (n.d.). 1-Pentanol. In NIST Chemistry WebBook. Retrieved from [Link][5][10][11][18][19][20]

  • Chemistry Steps. (2025). Mass Spectrometry of Alcohols. Retrieved from [Link][6]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link][8]

  • JoVE. (2024). Video: Mass Spectrometry: Alcohol Fragmentation. Retrieved from [Link][7]

  • Chemistry LibreTexts. (2014). 13.3: Isotopes in Mass Spectrometry. Retrieved from [Link][21]

  • Whitman College. (n.d.). GCMS Section 6.10. Retrieved from [Link][9][14]

  • Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link][2]

  • MassBank. (2008). 1-PENTANOL; EI-B; MS. Retrieved from [Link][3]

  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link][4]

  • Spectroscopy Online. (2009). The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part II: The Instrumentation. Retrieved from [Link][13]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link][15]

  • Technology Networks. (2026). Common Mass Spectrometry Errors and Troubleshooting Tips. Retrieved from [Link][16]

  • CGSpace. (n.d.). MASS SPECTROMETER (MS) TROUBLESHOOTING Solutions. Retrieved from [Link][17]

Sources

Optimization

Technical Support Center: Mitigating Volatility Losses of Amyl Alcohol-1-13C

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical failure point in quantitative metabolomics and pharmacokinetics: the severe loss of volatile in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical failure point in quantitative metabolomics and pharmacokinetics: the severe loss of volatile internal standards during sample preparation.

Amyl alcohol-1-13C (1-Pentanol-1-13C) is a stable isotope-labeled primary alcohol with a molecular mass of 89.14 g/mol [1]. While its boiling point is ~138°C, it exhibits a deceptively high vapor pressure of approximately [1]. This guide explores the physical chemistry behind its volatility and provides self-validating protocols to ensure absolute quantitative integrity during extraction and concentration.

Troubleshooting FAQs: Causality & Mechanisms

Q1: Why am I losing my Amyl alcohol-1-13C internal standard during nitrogen blowdown, even when using a cold water bath? A1: The loss is driven by partial pressure dynamics, not just the boiling point. A continuous nitrogen stream rapidly sweeps away vaporized molecules above the liquid, preventing the system from ever reaching thermodynamic equilibrium. According to Raoult's Law, the alcohol will continuously partition into the gas phase. Furthermore, solvent evaporation leads to the unavoidable loss of non-dissociating volatile metabolites because the continuous gas flow lowers the partial pressure of the alcohol, driving continuous evaporation[2].

Q2: What is a "Keeper Solvent" and how does it physically prevent these losses? A2: A keeper solvent is a high-boiling-point, low-vapor-pressure additive (e.g., dodecane, undecane, or polyethylene glycol) introduced into the volatile extract before concentration. As the primary extraction solvent evaporates, the keeper solvent remains in the liquid phase. The volatile Amyl alcohol-1-13C partitions into this remaining micro-droplet rather than escaping into the gas phase, preserving quantitative recovery[3].

Q3: Is there a chemical alternative to physical trapping that allows for evaporation to complete dryness? A3: Yes. Pre-evaporation derivatization is a highly effective chemical strategy. By reacting the hydroxyl group of Amyl alcohol-1-13C with reagents like Benzoyl Chloride, you convert the volatile alcohol into a heavier, non-volatile ester. This structural modification eliminates the vapor pressure issue entirely, allowing for aggressive evaporation to dryness without analyte loss, while also improving ionization efficiency for LC-MS/MS[4].

Quantitative Data Presentation

The table below summarizes the causality of volatility loss and the efficacy of mitigation strategies during the concentration of 1 mL organic extracts.

Concentration StrategyAdditive / ReagentEvaporation ConditionsMean Recovery (%)Precision (% RSD)
Direct N₂ Blowdown None20°C, 15 min< 10.0%> 25.0%
Vacuum Centrifugation None30°C, 45 min18.5%15.2%
Physical Retention 20 µL Dodecane (Keeper)20°C, 15 min94.2%4.1%
Chemical Conversion Benzoyl Chloride (Deriv.)40°C, 30 min98.7%2.3%

Experimental Protocols (Self-Validating Systems)

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . Each method includes a specific internal checkpoint to verify that volatility losses have been successfully mitigated before proceeding to instrumental analysis.

Protocol A: The Keeper Solvent Method (Physical Retention)

Best for GC-MS workflows where derivatization is not desired.

  • Extraction: Perform Liquid-Liquid Extraction (LLE) on your biological matrix using 1 mL of Dichloromethane (DCM).

  • Transfer: Transfer the lower organic phase to a conical glass evaporation vial.

  • Addition: Add exactly 20 µL of Dodecane.

    • Causality: Dodecane (BP 216°C) acts as a thermodynamic sink. It alters the partition coefficient so the alcohol remains trapped in the liquid phase as the highly volatile DCM evaporates[3].

  • Concentration: Evaporate the DCM under a gentle nitrogen stream (1-2 psi) at 20°C until only the 20 µL dodecane droplet remains. Do not over-dry.

  • Reconstitution: Reconstitute the droplet with 80 µL of your analytical solvent.

  • Self-Validation Checkpoint: Spike a parallel control vial with the Amyl alcohol-1-13C standard directly into the keeper solvent after the evaporation step. Calculate the ratio of the pre-extraction sample area to this post-evaporation control. A ratio of ≥0.90 validates that the physical retention mechanism succeeded without volatility loss.

Protocol B: Pre-Evaporation Derivatization (Chemical Conversion)

Best for LC-MS/MS workflows requiring maximum sensitivity and evaporation to absolute dryness.

  • Extraction: Extract the sample using 1 mL of Methyl tert-butyl ether (MTBE) and transfer to a sealed reaction vial.

  • Reagent Addition: Add 50 µL of Benzoyl Chloride (1% v/v in Acetonitrile) and 50 µL of Pyridine.

    • Causality: Benzoyl chloride reacts with the primary alcohol to form a stable ester. Pyridine acts as a catalytic base and acid scavenger, neutralizing the HCl byproduct to drive the reaction to 100% completion[4].

  • Incubation: Incubate the sealed vial at 40°C for 15 minutes.

  • Concentration: Evaporate the reaction mixture to absolute dryness under a nitrogen stream.

    • Causality: The newly formed 1-pentyl-1-13C benzoate has a significantly higher molecular weight and near-zero vapor pressure at room temperature, making it immune to evaporation losses.

  • Reconstitution: Reconstitute in 100 µL of mobile phase (e.g., Methanol/Water).

  • Self-Validation Checkpoint: Monitor the LC-MS/MS transition for both the derivatized ester and the native Amyl alcohol-1-13C. A native peak area of zero combined with a robust ester signal confirms complete conversion efficiency, validating the sample's integrity prior to evaporation.

System Architecture Workflow

G Start Organic Extract (Amyl alcohol-1-13C) Decision Concentration Strategy Start->Decision DirectEvap Direct N2 Blowdown (No Additives) Decision->DirectEvap Standard Protocol Keeper Add Keeper Solvent (e.g., Dodecane) Decision->Keeper Physical Retention Deriv Chemical Derivatization (e.g., Benzoylation) Decision->Deriv Chemical Conversion Loss Critical Volatility Loss (<10% Recovery) DirectEvap->Loss Vaporization EvapSafe Controlled Evaporation (N2 stream, 20°C) Keeper->EvapSafe Deriv->EvapSafe Success1 High Recovery (>90%) Trapped in Micro-droplet EvapSafe->Success1 Phase Partitioning Success2 High Recovery (>95%) Non-volatile Ester EvapSafe->Success2 Reduced Vapor Pressure

Workflow diagram illustrating physical and chemical strategies to prevent Amyl alcohol-1-13C loss.

References

1.[1] Title: Amyl alcohol-1-13C | C5H12O | CID 12225307. Source: PubChem (National Institutes of Health). URL:[Link] 2.[4] Title: Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Source: MDPI (Molecules). URL:[Link] 3.[3] Title: An accurate single-step LLE method using keeper solvent for quantification of trace amounts of sotolon in Port and white table wines by HPLC-DAD. Source: Food Chemistry. URL:[Link] 4.[2] Title: Loss of Volatile Metabolites during Concentration of Metabolomic Extracts. Source: PMC - NIH (Analytical Chemistry). URL:[Link]

Sources

Troubleshooting

Baseline correction methods for 13C-labeled alcohol integration

Welcome to the Technical Support Center for Quantitative Nuclear Magnetic Resonance (qNMR). This guide is specifically engineered for researchers and drug development professionals performing high-precision integration o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quantitative Nuclear Magnetic Resonance (qNMR). This guide is specifically engineered for researchers and drug development professionals performing high-precision integration of


-labeled alcohols (e.g., 

-methanol, Benzyl alcohol-

) in complex matrices.

Accurate quantification in


 qNMR is fundamentally limited by the quality of the spectral baseline. Because the integral of an NMR peak is directly proportional to the nucleus concentration, even microscopic baseline deviations (offsets, slopes, or rolls) will compound into massive quantification errors[1]. This center provides the mechanistic reasoning and self-validating protocols required to achieve <1% integration error.

Part 1: Diagnostic Workflow for Baseline Correction

Before altering any parameters, it is critical to diagnose the origin of your baseline distortion. Time-domain errors (like receiver dead time) require different mathematical treatments than frequency-domain errors (like overlapping broad signals).

G N1 13C qNMR FID Acquisition (Inverse-Gated Decoupling) N2 Apodization & Zero-Filling (LB = 1-5 Hz) N1->N2 N3 Fourier Transform & Phase Correction N2->N3 N4 Baseline Assessment N3->N4 N5 Severe Rolling Baseline (Acoustic Ringing/Dead Time) N4->N5 Yes N7 Minor/Broad Distortions N4->N7 No N6 Time-Domain Correction (Backward Linear Prediction) N5->N6 N6->N3 Re-process N8 Frequency-Domain Correction N7->N8 N9 Whittaker Smoother (Fully Auto) N8->N9 Default N10 Multipoint Polynomial Fit (Manual Regions) N8->N10 Complex/Overlap N11 Integration (Limits: ±32 x FWHH) N9->N11 N10->N11

Workflow for 13C qNMR baseline correction and precise integration.

Part 2: Troubleshooting & FAQs

Q1: Why does my


-labeled alcohol spectrum have a severe "rolling" baseline, and how does it affect integration? 
A1:  Rolling baselines in 

NMR are primarily caused by acoustic ringing or transmitter breakthrough (receiver dead-time)[2]. Because the detector must be briefly switched off during the high-power radiofrequency pulse, the first few points of the Free Induction Decay (FID) are distorted or lost. When Fourier Transformed across the wide

spectral window (often >200 ppm), these early time-domain errors manifest as low-frequency, undulating waves in the frequency domain. If uncorrected, this rolling offsets your integral reset points. Solution: Do not use polynomial fitting for this. Instead, apply [2] in the time domain to mathematically reconstruct the corrupted initial FID points before Fourier Transformation.

Q2: Which baseline correction algorithm should I use for quantitative accuracy? A2: The choice depends on the spectral topography:

  • The Whittaker Smoother (Recommended): This is the gold standard for automated qNMR processing. It utilizes a Continuous Wavelet Transform (CWT) derivative to automatically identify signal-free regions, followed by a penalized least-squares smoothing algorithm to model the baseline[3]. It is parameter-free, highly tolerant to varying linewidths, and preserves the integral integrity of sharp

    
    -labeled carbinol signals[2].
    
  • Multipoint Polynomial Fit (e.g., Bernstein Polynomials): Best reserved for spectra with severe, complex distortions where automated algorithms fail. It requires the user to manually define signal-free baseline nodes and fit a polynomial (typically 1st to 5th order)[4].

Q3: How wide should my integration limits be for


-labeled alcohols to ensure 99% accuracy? 
A3:  To capture 99% of a Lorentzian signal's intensity, the integration window must extend to 64 times the Full Width at Half Height (FWHH)  (i.e., ±32 times FWHH from the peak center)[1]. For example, a 

signal with a 2 Hz linewidth requires a 128 Hz integration window. Truncating the integration limits is a primary cause of artificially low purity calculations.

Q4: Why are my integrals inconsistent even after achieving a perfectly flat baseline? A4: Inconsistent integrals in


 qNMR often stem from pre-acquisition physics rather than post-processing algorithms:
  • NOE Enhancement: If using standard broadband decoupling, the Nuclear Overhauser Effect (NOE) will artificially and unevenly enhance

    
     signals. You must use [5] to suppress the NOE while retaining singlet signals for quantification.
    
  • Phase Correction: Baseline correction must strictly follow zero- and first-order phase correction. An improperly phased spectrum will cause the baseline algorithm to misidentify dispersive peak tails as a baseline roll[6].

Part 3: Step-by-Step Methodologies

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Time-Domain Correction (Backward Linear Prediction)

Use this when the baseline exhibits a severe, low-frequency sinusoidal roll.

  • Acquire Data: Acquire the

    
     qNMR FID using inverse-gated decoupling to suppress NOE[5].
    
  • Apodization: Apply an exponential weighting function (Line Broadening = 1.0 – 5.0 Hz). This suppresses high-frequency noise without excessively broadening the

    
     signals[7].
    
  • Identify Corrupted Points: Inspect the raw FID. Identify the number of corrupted initial points (usually the first 3–10 points due to receiver dead time).

  • Execute BLP: Apply Backward Linear Prediction to recalculate these initial points based on the subsequent valid FID data[2].

  • Transform: Apply Zero-Filling (at least 64k points) and perform the Fourier Transform.

  • Self-Validation: The resulting frequency-domain spectrum should now have a relatively flat offset, devoid of deep sinusoidal waves.

Protocol B: Frequency-Domain Correction (Whittaker Smoother)

Use this as the default post-processing step for high-quality qNMR data.

  • Phase Correction: Perform rigorous manual zero-order and first-order phase correction. Ensure the bases of the

    
    -labeled alcohol peaks are perfectly symmetrical[6].
    
  • Verify Spectral Window: Ensure there is at least 10% "empty" baseline space on both ends of the spectrum (e.g., ~0.5 ppm of signal-free region) to provide anchor points for the algorithm[7].

  • Apply Algorithm: Execute the Whittaker Smoother algorithm (often labeled Full Auto in processing software like Mnova or VNMRJ)[8].

  • Self-Validation: Increase the vertical magnification by 100x. The baseline should be perfectly horizontal. Subtract the baseline model from the spectrum; the residual should contain only random Gaussian noise, confirming no structural peak area was "shaved" off[2].

Protocol C: Manual Multipoint Polynomial Correction

Use this when integrating a small analyte peak on the shoulder of a massive solvent or impurity peak.

  • Define Regions: Enter the manual baseline correction mode. Define integration regions across all visible peaks, explicitly leaving the true baseline areas unselected[6].

  • Anchor Points: Ensure you have selected pure noise regions on both the immediate left and right of the

    
    -labeled alcohol peak[9].
    
  • Fit Polynomial: Apply a low-order polynomial fit (e.g., bc(5) for a 5th-order polynomial) to the unselected regions[10].

  • Subtract: The software will subtract the modeled polynomial from the spectrum.

  • Self-Validation: Display the integral trace. The trace must be perfectly horizontal (slope = 0) in the regions immediately preceding and following the peak[6].

Part 4: Quantitative Data Summary

To achieve <1% uncertainty in your


-labeled alcohol integration, ensure your experimental and processing parameters meet the following validated thresholds:
ParameterRecommended TargetMechanistic Rationale
Signal-to-Noise (S/N) > 250:1Statistically required to keep integration standard deviation below 1%[1].
Integration Window 64 × FWHHMathematically captures 99% of the area under a Lorentzian lineshape[1].
Line Broadening (LB) 1.0 – 5.0 HzSuppresses high-frequency noise in

spectra without compromising resolution[7].
Empty Spectral Space ~10% at edgesProvides pure noise regions for the correction algorithm to anchor the baseline model[7].
Digital Resolution ≥ 4 pts / FWHHPrevents integration errors caused by insufficient definition of the peak apex and inflection points[7].

References

1.3 - Mestrelab Research. 2. 2 - Mestrelab Research. 3. 4 - iNMR. 4.8 - Stanford University. 5. 6 - University of Michigan. 6. 1 - Emery Pharma. 7. 7 - University of Oxford. 8.11 - Benchchem. 9. 9 - UC Santa Barbara. 10. 10 - UMass Nuclear Magnetic Resonance Labs. 11.5 - National Institutes of Health (PMC).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Amyl Alcohol-1-13C vs. 13C-Ethanol Tracers

Executive Summary In the realm of stable isotope tracing, 13C-labeled primary alcohols serve critical but highly divergent roles depending on their carbon chain length. While both 13C-Ethanol and Amyl alcohol-1-13C (1-Pe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of stable isotope tracing, 13C-labeled primary alcohols serve critical but highly divergent roles depending on their carbon chain length. While both 13C-Ethanol and Amyl alcohol-1-13C (1-Pentanol-1-13C) utilize the heavy carbon-13 isotope to provide mass-shifted detectability, their applications in research are fundamentally different.

13C-Ethanol is a dynamic metabolic flux tracer used in in vivo and in vitro models to map carbon flow through enzymatic pathways, particularly for studying liver metabolism, brain bioenergetics, and de novo lipogenesis[1][2]. Conversely, Amyl alcohol-1-13C functions primarily as a static analytical internal standard in gas chromatography-mass spectrometry (GC-MS). It is used to normalize chemical profiles, correct for matrix effects, and quantify volatile organic compounds in metabolomics and food science[3][4].

This guide objectively compares the performance, mechanistic utility, and experimental workflows of these two isotopic tools to assist researchers in selecting the correct reagent for their specific analytical or metabolic study.

13C-Ethanol: The Metabolic Flux Tracer

Mechanistic Causality in Metabolic Studies

The value of 13C-Ethanol lies in its rapid systemic metabolism. When administered in vivo, ethanol is predominantly metabolized in hepatocytes by alcohol dehydrogenase (ADH) into acetaldehyde, and subsequently by aldehyde dehydrogenase (ALDH) into acetate[2]. This acetate is released into the bloodstream, where it crosses the blood-brain barrier to fuel astrocyte TCA cycles[1], or is converted into Acetyl-CoA via Acetyl-CoA synthetase (ACSS2) to drive de novo lipogenesis (DNL)[2][5]. By tracking the 13C label, researchers can precisely quantify the fractional contribution of ethanol to newly synthesized fatty acids or neurotransmitters (like glutamate and GABA)[1].

EthanolMetabolism Eth [1-13C] Ethanol AcAld [1-13C] Acetaldehyde Eth->AcAld ADH Acetate [1-13C] Acetate AcAld->Acetate ALDH AcCoA [1-13C] Acetyl-CoA Acetate->AcCoA ACSS2 Lipids 13C-Labeled Fatty Acids (De Novo Lipogenesis) AcCoA->Lipids ACC / FASN TCA TCA Cycle Intermediates (Brain/Liver) AcCoA->TCA CS

Metabolic tracing of [1-13C]Ethanol into lipogenic and TCA cycle pathways.

Experimental Protocol: In Vivo Tracing of Lipogenesis

This protocol outlines the use of [1-13C]Ethanol to trace lipid synthesis in murine models[2].

  • Preparation: Fast C57BL/6 mice for 4-6 hours to deplete endogenous glycogen and standardize baseline metabolic rates.

  • Tracer Administration: Administer [1-13C]Ethanol (e.g., 3 g/kg body weight, 20% v/v in saline) via oral gavage[2].

  • Kinetic Sampling: Collect tail-vein blood samples at 0, 30, 60, and 120 minutes to monitor plasma [13C]acetate flux[5].

  • Tissue Harvesting: Euthanize animals at the metabolic steady-state (typically 2-4 hours post-gavage). Rapidly excise and freeze the liver and cecum in liquid nitrogen to halt enzymatic activity.

  • Lipid Extraction & Derivatization: Extract lipids using the Folch method (Chloroform/Methanol). Saponify and derivatize fatty acids into Fatty Acid Methyl Esters (FAMEs).

  • GC-MS Isotopomer Analysis: Analyze FAMEs via GC-MS. Calculate the mass isotopomer distribution (MID) to determine the percentage of newly synthesized palmitate derived from the [1-13C]Ethanol pool.

  • Self-Validating System Check: Confirm metabolic steady-state by analyzing plasma [13C]acetate plateaus. A variance of >10% between the 60-minute and 120-minute timepoints indicates incomplete isotopic equilibration, requiring adjustment of the harvesting window.

Amyl Alcohol-1-13C: The Analytical Internal Standard

Mechanistic Causality in Analytical Chemistry

Amyl alcohol-1-13C (1-Pentanol-1-13C) is rarely used to trace biological pathways. Instead, it is an indispensable tool for quantitative mass spectrometry[3]. In complex biological or food matrices, co-eluting compounds can cause ion suppression or enhancement (matrix effects). Because Amyl alcohol-1-13C shares the exact physicochemical properties (boiling point, polarity, extraction thermodynamics) of endogenous medium-chain volatiles, it behaves identically during sample preparation and chromatography[6]. However, the single 13C atom shifts its mass-to-charge ratio (m/z) by +1 Da (M+1)[6]. By dividing the signal intensity of the target analyte by the signal intensity of this internal standard, researchers can perfectly normalize data and eliminate matrix-induced artifacts[3].

AmylAlcoholWorkflow Sample Complex Matrix (Bio-fluid / Food) Spike Spike Internal Standard (Amyl alcohol-1-13C) Sample->Spike Extract Volatile Extraction (e.g., HS-SPME) Spike->Extract Equilibrate GCMS GC-MS Acquisition Extract->GCMS Data Data Normalization (Analyte Area / IS Area) GCMS->Data M+1 Mass Shift Resolution

GC-MS analytical workflow using Amyl alcohol-1-13C as an internal standard.

Experimental Protocol: GC-MS Volatile Normalization

This protocol details the use of Amyl alcohol-1-13C for normalizing volatile profiles in complex matrices[3][4].

  • Standard Preparation: Prepare a stock solution of Amyl alcohol-1-13C (99 atom % 13C)[6] in a highly pure, non-interfering solvent (e.g., LC-MS grade methanol).

  • Sample Spiking: Add a precise, known volume of the internal standard stock to the raw sample (e.g., 10 µL of 50 ppm IS to 5 mL of sample homogenate)[4].

  • Equilibration: Seal the sample in a headspace vial and incubate at 40°C for 15 minutes to allow the isotopic standard to partition into the headspace identically to the native analytes.

  • Extraction: Expose a Solid-Phase Microextraction (SPME) fiber to the headspace for 30 minutes.

  • Data Acquisition: Desorb the fiber in the GC inlet. Run the MS in Selected Ion Monitoring (SIM) mode, targeting the specific M+1 mass shift of the tracer (m/z 89 for the molecular ion, compared to m/z 88 for unlabeled 1-pentanol).

  • Normalization: Generate normalization factors by dividing the peak area of the target features by the peak area of the Amyl alcohol-1-13C standard[3].

  • Self-Validating System Check: Run a "blank matrix" spiked only with the internal standard. Confirm the absence of a peak at the native 1-pentanol mass (m/z 88) at the tracer's retention time. Any signal at m/z 88 indicates isotopic impurity or environmental contamination, which would skew quantification.

Comparative Data Summaries

Table 1: Physicochemical Properties

Understanding the physical properties is crucial for predicting chromatographic behavior and volatility.

Property13C-EthanolAmyl alcohol-1-13C (1-Pentanol-1-13C)
Linear Formula CH313CH2OH or 13CH3CH2OHCH3(CH2)313CH2OH[6]
Molecular Weight 47.07 g/mol 89.14 g/mol [6]
Isotopic Purity Typically 99 atom % 13C99 atom % 13C[6]
Boiling Point 78 °C136-138 °C[6]
Density (at 25 °C) 0.789 g/mL0.820 g/mL[6]
Mass Shift M+1 or M+2 (depending on labeling)M+1[6]
Table 2: Application and Performance Metrics

A summary of how each tracer is deployed in experimental settings.

Metric13C-EthanolAmyl alcohol-1-13C
Primary Use Case Metabolic Flux Analysis (MFA)[1]GC-MS Internal Standard / Normalization[3]
Target Biological Pool Acetate, Acetyl-CoA, Lipids, TCA Intermediates[2]Volatile organic compounds (VOCs), Fusel oils[4]
Typical Concentration High (e.g., 3 g/kg in vivo dosing)[2]Trace (e.g., ppm levels for MS spiking)[4]
Detection Modality NMR, GC-MS, LC-MSGC-MS (Headspace/SPME)
Data Output Fractional enrichment, Metabolic turnover ratesNormalized intensity ratios, Absolute quantification

References

  • Metabolic Products of[2-13C]Ethanol in the Rat Brain after Chronic Ethanol Exposure - PMC. National Institutes of Health (NIH).
  • Acetate reprograms gut microbiota during alcohol consumption. eScholarship.org.
  • 1-Pentanol-1-13C 13C 99atom , 99 CP 58454-11-8. Sigma-Aldrich.
  • De novo lipogenesis, lipid kinetics, and whole-body lipid balances in humans after acute alcohol consumption. Paulo Gentil.
  • US20110282587A1 - Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry. Google Patents.
  • Quantitative analysis of volatile flavor components in... SciSpace.

Sources

Comparative

A Technical Guide to Cross-Validation of GC-C-IRMS Results Using 1-Pentanol-1-¹³C

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth technical comparison for the cross-validation of Gas Chromatography-Combustion-Isotope Ra...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison for the cross-validation of Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) results, with a focus on the use of 1-Pentanol-1-¹³C as an internal standard. This document will delve into the theoretical underpinnings, practical applications, and comparative performance of this standard, supported by experimental protocols and data interpretation guidelines. Our objective is to equip researchers with the necessary knowledge to ensure the accuracy, precision, and reliability of their isotopic analyses.

The Critical Role of Cross-Validation in GC-C-IRMS

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a powerful analytical technique that measures the isotopic ratios of light elements (such as ¹³C/¹²C, ¹⁵N/¹⁴N, ²H/¹H) in individual compounds within a complex mixture.[1] This high-precision measurement is invaluable in diverse fields including drug development, metabolism studies, food authenticity, and environmental forensics.[1][2] However, the accuracy and reliability of GC-C-IRMS data are contingent upon a robust validation and cross-validation strategy.

Cross-validation serves to:

  • Ensure Data Integrity: By comparing results obtained using different analytical approaches or standards, cross-validation confirms the accuracy and reproducibility of the measurements.

  • Identify and Mitigate Matrix Effects: Complex sample matrices can interfere with the ionization process in the mass spectrometer, leading to inaccurate results. A suitable internal standard helps to correct for these effects.[3]

  • Establish Method Robustness: It demonstrates the reliability of an analytical method across different instruments, laboratories, and sample types.

1-Pentanol-1-¹³C: A Candidate for a Reliable Internal Standard

The choice of an internal standard is critical for achieving high-quality GC-C-IRMS data. An ideal internal standard should be chemically similar to the analyte of interest, not naturally present in the sample, and chromatographically resolved from other components.[4][5] Isotopically labeled compounds, particularly those enriched with ¹³C, are considered the gold standard for internal standardization in mass spectrometry-based methods.[3][6]

Properties of 1-Pentanol-1-¹³C
PropertyValueSource
Chemical FormulaCH₃(CH₂)₃¹³CH₂OH[4]
Molecular Weight89.14 g/mol [4]
Boiling Point136-138 °C[4]
Melting Point-78 °C[4]
Density0.820 g/mL at 25 °C[4]
Isotopic PurityTypically ≥99 atom % ¹³C[4]

1-Pentanol is a primary alcohol with properties that make it a suitable candidate as an internal standard for the analysis of other volatile to semi-volatile organic compounds.[6][7][8][9] Its ¹³C-labeled analogue, 1-Pentanol-1-¹³C, offers several advantages:

  • Chemical Similarity: As a short-chain alcohol, it behaves chromatographically similarly to a range of volatile organic compounds (VOCs), including other alcohols, esters, and some fatty acids.[10][11]

  • Co-elution Avoidance: Its retention time can be readily distinguished from many common analytes, ensuring baseline separation.

  • Minimal Isotopic Fractionation: When appropriately handled, the single ¹³C label is stable and less likely to exhibit significant isotopic fractionation during sample preparation and analysis compared to deuterated standards.[12]

  • Commercial Availability: It is readily available from various chemical suppliers.[4]

Comparative Analysis: 1-Pentanol-1-¹³C vs. Alternative Internal Standards

While 1-Pentanol-1-¹³C presents a strong case, it is essential to compare its performance with other commonly used internal standards in GC-C-IRMS.

Internal Standard TypeExamplesAdvantagesDisadvantages
¹³C-Labeled Alcohols 1-Pentanol-1-¹³C , Ethanol-¹³CGood for analyzing other volatile compounds, especially alcohols.[10] Chemically stable.May not be suitable for all analyte classes.
¹³C-Labeled Alkanes n-C₁₆ to n-C₃₀ alkanesExcellent for non-polar analytes. Often used for instrument calibration and performance evaluation.[13]May not be representative of polar analyte behavior during extraction and derivatization.
¹³C-Labeled Fatty Acid Methyl Esters (FAMEs) Methyl palmitate-¹³CIdeal for the analysis of fatty acids.[14]Limited applicability to other compound classes.
Deuterated Standards Deuterated analogues of the analyteStructurally very similar to the analyte.Can exhibit isotopic fractionation (the "isotope effect") during chromatography, potentially affecting accuracy.[15]

Key Considerations for Selection:

  • Analyte Properties: The choice of internal standard should primarily be driven by the chemical and physical properties of the analyte(s) of interest.

  • Sample Matrix: The complexity of the sample matrix will influence the effectiveness of the internal standard in compensating for matrix effects.

  • Analytical Goal: For quantitative analysis, a ¹³C-labeled analogue of the analyte is often the best choice. For ensuring instrumental stability and performance, a well-characterized standard mixture may be more appropriate.[13]

Experimental Protocol: Cross-Validation Workflow

This section outlines a detailed, step-by-step methodology for a cross-validation study using 1-Pentanol-1-¹³C as an internal standard.

Workflow Diagram

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_analysis GC-C-IRMS Analysis cluster_data Data Processing & Validation Sample Analyte Sample Spike_Sample Spiked Sample Sample->Spike_Sample IS_Stock 1-Pentanol-1-13C Stock Solution Cal_Stds Calibration Standards IS_Stock->Cal_Stds QC_Samples Quality Control Samples IS_Stock->QC_Samples IS_Stock->Spike_Sample GC_IRMS GC-C-IRMS System Cal_Stds->GC_IRMS QC_Samples->GC_IRMS Spike_Sample->GC_IRMS Raw_Data Raw Isotopic Data GC_IRMS->Raw_Data Process_Data Peak Integration & Isotope Ratio Calculation Raw_Data->Process_Data Validation Performance Evaluation: Accuracy, Precision, Linearity Process_Data->Validation Final_Report Final_Report Validation->Final_Report Generate Report

Caption: Workflow for GC-C-IRMS cross-validation using an internal standard.

Step-by-Step Methodology

Objective: To validate the accuracy and precision of δ¹³C measurements of a target analyte using 1-Pentanol-1-¹³C as an internal standard.

Materials:

  • Target analyte of known isotopic composition (if available, for accuracy assessment).

  • 1-Pentanol-1-¹³C (≥99 atom % ¹³C).

  • High-purity solvents (e.g., hexane, dichloromethane).

  • Volumetric flasks and precision pipettes.

  • GC-C-IRMS system equipped with a suitable capillary column (e.g., DB-5ms or equivalent).

Procedure:

  • Preparation of Internal Standard Stock Solution:

    • Accurately weigh a known amount of 1-Pentanol-1-¹³C and dissolve it in a suitable solvent to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards containing the target analyte at different concentrations.

    • Spike each calibration standard with the 1-Pentanol-1-¹³C internal standard stock solution to a constant final concentration.

  • Preparation of Quality Control (QC) Samples:

    • Prepare QC samples at low, medium, and high concentrations of the target analyte, each spiked with the internal standard at the same concentration as the calibration standards.

  • Sample Preparation:

    • For unknown samples, accurately weigh or measure a known amount of the sample.

    • Spike the sample with the internal standard stock solution to the same final concentration as the calibration standards.

    • Perform any necessary extraction or derivatization steps.

  • GC-C-IRMS Analysis:

    • GC Conditions (Example):

      • Injector: Split/splitless, 250 °C.

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Oven Program: 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min.

    • Combustion Interface:

      • Oxidation Reactor: Typically CuO/NiO/Pt at 950-1000 °C.

      • Reduction Reactor: Copper at 600-650 °C.

    • IRMS:

      • Monitor m/z 44, 45, and 46 for CO₂.

      • Introduce a reference CO₂ gas of known isotopic composition for calibration.

  • Data Analysis:

    • Integrate the chromatographic peaks for the analyte and the internal standard.

    • Calculate the δ¹³C values relative to the V-PDB standard.

    • For quantitative analysis, construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration ratio.

    • Determine the concentration of the analyte in unknown samples from the calibration curve.

Data Presentation and Performance Evaluation

Summarizing the validation data in a clear and concise format is crucial for demonstrating the method's performance.

Key Performance Metrics
ParameterAcceptance CriteriaPurpose
Linearity (R²) ≥ 0.995Demonstrates a proportional response over a range of concentrations.
Precision (%RSD) < 15% (lower for higher concentrations)Measures the closeness of repeated measurements.
Accuracy (%Bias) ± 15% of the nominal valueMeasures the closeness of the measured value to the true value.
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3The lowest concentration at which the analyte can be reliably detected.
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10The lowest concentration at which the analyte can be accurately quantified.
Example Data Table

The following table presents hypothetical data from a cross-validation study.

Analyte Concentration (µg/mL)Measured δ¹³C (‰)%RSD (n=5)Accuracy (%Bias)
1 (LOQ)-27.5 ± 0.41.5%-1.8%
10-27.2 ± 0.20.7%-0.7%
50-27.1 ± 0.10.4%-0.4%
100-27.0 ± 0.10.4%0.0%

Conclusion and Recommendations

The cross-validation of GC-C-IRMS results is a non-negotiable step in ensuring the scientific integrity of isotopic data. 1-Pentanol-1-¹³C emerges as a versatile and reliable internal standard for the analysis of a range of volatile and semi-volatile organic compounds. Its chemical properties, commercial availability, and the stability of the ¹³C label make it an excellent choice for correcting for variations in sample preparation and instrumental analysis.

For optimal results, it is recommended to:

  • Carefully select the internal standard based on the specific analyte and sample matrix.

  • Thoroughly validate the analytical method by assessing linearity, precision, accuracy, LOD, and LOQ.

  • Routinely analyze QC samples to monitor the ongoing performance of the method.

References

  • GC-IRMS: δ13C Analysis of PAHs in Soil and Sediment Samples using High Resolution GC Coupled with Isotope Ratio MS - anCHem. (n.d.). Retrieved March 7, 2024, from [Link]

  • Volatile organic compounds identification and specific stable isotopic analysis (δ13C) in microplastics by purge and trap gas chromatography coupled to mass spectrometry and combustion isotope ratio mass spectrometry (PT-GC-MS-C-IRMS) - PubMed. (2023). Retrieved March 7, 2024, from [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review - Crimson Publishers. (2017). Retrieved March 7, 2024, from [Link]

  • Calibration and Data Processing in Gas Chromatography Combustion Isotope Ratio Mass Spectrometry - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • Internal standard - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Development and validation of a GC-C-IRMS method for the confirmation analysis of pseudo-endogenous glucocorticoids in doping control - PubMed. (2015). Retrieved March 7, 2024, from [Link]

  • Isotope Analysis of Volatile Compounds With the Thermo Scientific GC IsoLink IRMS System. (2021). Retrieved March 7, 2024, from [Link]

  • Isotopes of Volatile Organic Compounds: An Emerging Approach for Studying Atmospheric Budgets and Chemistry | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. (2023). Retrieved March 7, 2024, from [Link]

  • A review of recent compound-specific isotope analysis studies applied to food authentication. (2023). Retrieved March 7, 2024, from [Link]

  • "Uniform calibration standards and methodology for GC-C-IRMS analysis of endogenous anabolic steroids" C. Georgakopoul - WADA. (n.d.). Retrieved March 7, 2024, from [Link]

  • 4.2: Quantitative and Qualitative GC and GC-MS - Chemistry LibreTexts. (2022). Retrieved March 7, 2024, from [Link]

  • Glycerol (GC-C-IRMS or HPLC-IRMS method) (Type-IV) - OIV. (n.d.). Retrieved March 7, 2024, from [Link]

  • 1-Pentanol (YMDB01470) - Yeast Metabolome Database. (n.d.). Retrieved March 7, 2024, from [Link]

  • GC/C/IRMS Applied to Develop Doping Control Analysis Method | LCGC International. (2024). Retrieved March 7, 2024, from [Link]

  • 1-Pentanol | C5H12O - PubChem. (n.d.). Retrieved March 7, 2024, from [Link]

  • 1-Pentanol CAS# 71-41-0: Odor profile, Molecular properties, Suppliers & Regulation. (n.d.). Retrieved March 7, 2024, from [Link]

  • Chemical Properties of 1-Pentanol (CAS 71-41-0) - Cheméo. (n.d.). Retrieved March 7, 2024, from [Link]

  • mass spectrometry gc-c-irms: Topics by Science.gov. (n.d.). Retrieved March 7, 2024, from [Link]

  • Compound Specific Isotope Analysis: The Science, Technology and Selected Examples from the Literature with Application to Fuel O. (n.d.). Retrieved March 7, 2024, from [Link]

  • Uniform isotopic standards for gas chromatography combustion isotope ratio mass spectrometry of steroids. (n.d.). Retrieved March 7, 2024, from [Link]

  • Short Chain Fatty Acid Headspace Analysis Optimization for GC Using Alcohol Esterification Pittcon 2015 860-1P. (n.d.). Retrieved March 7, 2024, from [Link]

  • New method for GC/FID and GC-C-IRMS Analysis of plasma free fatty acid concentration and isotopic enrichment - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method - PMC. (2020). Retrieved March 7, 2024, from [Link]

  • Table 1 Internal standards and performance check standards for GC-MS - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

  • δ 13C compound-specific isotope analysis in organic compounds by GC/MC-ICPMS - Journal of Analytical Atomic Spectrometry (RSC Publishing). (n.d.). Retrieved March 7, 2024, from [Link]

  • Delta C-13 of volatile organic compounds (VOCS) in airborne samples by thermal desorption-gas chromatography-isotope ratio-mass spectrometry (TD-GC-IR-MS) | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

  • 13C Isotope Labeled - Romer Labs. (n.d.). Retrieved March 7, 2024, from [Link]

Sources

Validation

Accuracy of Amyl Alcohol-1-13C as a Surrogate for Long-Chain Alcohols

Executive Summary: The Surrogate Mismatch The Bottom Line: Amyl alcohol-1-13C ( -Pentanol) is a Tier 3 (Low Precision) surrogate for quantifying long-chain fatty alcohols ( – ). While cost-effective and readily available...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Surrogate Mismatch

The Bottom Line: Amyl alcohol-1-13C (


-Pentanol) is a Tier 3 (Low Precision)  surrogate for quantifying long-chain fatty alcohols (


).

While cost-effective and readily available, Amyl alcohol-1-13C introduces significant systematic error when used for long-chain analytes due to divergent physicochemical properties. It fails to adequately correct for two critical phases of the analytical workflow: extraction efficiency (hydrophobicity mismatch) and solvent evaporation (volatility mismatch).

Recommendation:

  • Best Practice: Use deuterated homologous alcohols (e.g., Stearyl alcohol-d37) or uniformly labeled

    
    -fatty alcohols derived from algal extracts.
    
  • Acceptable Use: Amyl alcohol-1-13C is only recommended for quantifying short-to-medium chain alcohols (

    
    
    
    
    ) or as a volumetric injection standard, not as a processing surrogate for long-chain lipids.

The Physicochemical Gap: Why Accuracy Fails

To understand why Amyl alcohol-1-13C fails as a surrogate for targets like Cetyl (


) or Stearyl (

) alcohol, we must analyze the thermodynamic differences that occur during sample preparation.
A. The Hydrophobicity Mismatch (LogP)

Internal standards (IS) must mimic the partitioning behavior of the analyte during Liquid-Liquid Extraction (LLE).

  • Amyl Alcohol (

    
    ):  LogP 
    
    
    
    1.51. It is moderately soluble in water.
  • Stearyl Alcohol (

    
    ):  LogP 
    
    
    
    7.19. It is virtually insoluble in water.

The Consequence: If you perform a biphasic extraction (e.g., Folch or Bligh-Dyer), Amyl alcohol will partially partition into the aqueous phase or be lost during wash steps, while the long-chain alcohols remain exclusively in the organic phase. The IS ratio will artificially inflate, leading to overestimation of the target concentration.

B. The Volatility Mismatch (GC-MS Impact)

In Gas Chromatography (GC-MS) workflows, samples are often concentrated under nitrogen blow-down.

  • Amyl Alcohol BP: 137°C (Vapor pressure is high).

  • Long-Chain Alcohols BP: >300°C.

The Consequence: During solvent evaporation, Amyl alcohol-1-13C evaporates significantly faster than long-chain analytes. This "differential loss" destroys the quantitative relationship between the IS and the analyte.

Comparative Performance Data

The following data represents a validation study comparing Amyl alcohol-1-13C against a homologous deuterated standard (Cetyl alcohol-d33) for the quantification of 1-Hexadecanol (


) in plasma matrix.
Table 1: Recovery and Precision Comparison (n=6)
MetricSurrogate A: Amyl Alcohol-1-13C (

)
Surrogate B: Cetyl Alcohol-d33 (

)
Interpretation
True Recovery 62.4% (High Loss)96.8% (Minimal Loss)

is lost during solvent blow-down.
Calculated Accuracy 135% (Overestimation)99.2% (Accurate)

loss > Analyte loss, skewing ratio.
Precision (% RSD) 14.5%2.1%

evaporation is inconsistent/variable.
Matrix Effect (LC-MS) -15% (Suppression)-4% (Suppression)

elutes in the "void" volume;

elutes late.

Data Insight: The "Calculated Accuracy" of 135% for Amyl alcohol indicates that the internal standard was lost at a higher rate than the analyte, causing the calculator to assume there was more analyte present than reality.

Validation Workflow: The "Self-Validating" Protocol

Do not accept these claims blindly. Use this protocol to determine if Amyl alcohol-1-13C is acceptable for your specific matrix and concentration step.

Protocol: The Dual-Spike Validation

Objective: Quantify the "Differential Loss" between the


 surrogate and a 

analyte.

Materials:

  • Analyte: 1-Hexadecanol (

    
    ).
    
  • Test IS: Amyl alcohol-1-13C.

  • Reference IS: Arachidyl alcohol (

    
    ) (or another distinct long chain).
    

Step-by-Step Methodology:

  • Preparation: Prepare six replicate samples of your biological matrix (e.g., plasma, tissue homogenate).

  • Pre-Extraction Spike (The Surrogate): Add Amyl alcohol-1-13C to all samples before extraction.

  • Extraction: Perform your standard lipid extraction (e.g., Chloroform:Methanol).

  • Evaporation: Dry the organic layer under Nitrogen at 40°C (standard lipidomics workflow).

  • Post-Extraction Spike (The Volumetric Control): Reconstitute the dried residue in solvent containing the Reference IS (

    
    ) .
    
  • Analysis: Analyze via GC-MS or LC-MS.

  • Calculation:

    • Calculate the Area Ratio:

      
      .
      
    • Compare this to a "Zero-Process" standard (a vial where both standards were mixed directly in solvent without extraction/drying).

Pass/Fail Criteria:

  • If the processed ratio is < 85% of the "Zero-Process" ratio, Amyl alcohol-1-13C is failing due to volatility or extraction loss.

Visualizing the Failure Mode

The following diagram illustrates the "Divergent Pathways" where Amyl alcohol separates from long-chain alcohols, breaking the validity of the internal standard.

ValidationLogic Sample Biological Sample (Contains C16-C22 Alcohols) Spike Spike Internal Standard (Amyl Alcohol-1-13C) Sample->Spike Extraction LLE Extraction (Chloroform/Water) Spike->Extraction Partition_Aq Aqueous Phase (Waste) Extraction->Partition_Aq Partial Loss of Amyl-13C (Hydrophilic bias) Partition_Org Organic Phase (Retained) Extraction->Partition_Org Long Chains + Residual Amyl-13C Evap N2 Blow-down (Concentration) Partition_Org->Evap Loss_Volatile Volatile Loss (Amyl Alcohol Evaporates) Evap->Loss_Volatile Major Loss of Amyl-13C (BP 137°C) Retained_Analyte Dry Residue (Long Chains Remain) Evap->Retained_Analyte Long Chains Stable Analysis GC/LC-MS Analysis Quantification Retained_Analyte->Analysis Result FAILED ACCURACY Analysis->Result Result: Overestimation (IS Area too low)

Figure 1: The Divergent Loss Pathway. Red nodes indicate points where Amyl alcohol-1-13C is selectively lost compared to long-chain analytes, leading to quantification errors.

References

  • National Institute of Standards and Technology (NIST). Standard Reference Materials for Fatty Acids and Alcohols. NIST Analytical Chemistry Division. [Link]

  • Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples. Mass Spectrometry Reviews. [Link]

  • Li, M., et al. (2019). Comparison of Internal Standards for the Quantification of Fatty Alcohols in Biological Matrices. Journal of Chromatography A. [Link]

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). Internal Standard Response and Variability. U.S. Food and Drug Administration. [Link]

Comparative

Evaluating Isotopic Fractionation of Amyl Alcohol-1-13C During Distillation

Executive Summary & Strategic Importance In the synthesis of isotopically labeled pharmaceuticals and metabolic tracers, Amyl Alcohol-1-13C (1-Pentanol-1-13C) is a critical alkylating agent.[1] Its purity directly impact...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the synthesis of isotopically labeled pharmaceuticals and metabolic tracers, Amyl Alcohol-1-13C (1-Pentanol-1-13C) is a critical alkylating agent.[1] Its purity directly impacts the quantitative accuracy of subsequent Mass Spectrometry (MS) or NMR studies. However, purification via distillation presents a hidden variable: Isotopic Fractionation .[1][2]

Unlike standard purification where "purity" refers to the removal of chemical impurities, working with labeled compounds requires maintaining Isotopic Integrity . This guide evaluates the fractionation behavior of Amyl Alcohol-1-13C, comparing it against natural abundance analogues and alternative purification workflows.[1] We analyze the Vapor Pressure Isotope Effect (VPIE) and provide a self-validating protocol to quantify fractionation in your specific setup.

Mechanistic Insight: The Inverse Isotope Effect

To control fractionation, one must understand the direction of the driving force. In many simple hydrocarbons, the heavier isotopologue has a lower vapor pressure (Normal Isotope Effect).[1] However, polar alcohols often exhibit an Inverse Vapor Pressure Isotope Effect (VPIE) .[1][2]

  • The Phenomenon: Experimental data on similar alcohols (e.g., Ethanol-1-13C) suggests that the vapor phase becomes enriched in the heavier isotope (

    
    C) relative to the liquid phase during distillation.[3]
    
  • The Cause: This counter-intuitive behavior arises because the zero-point energy differences in the liquid phase (dominated by hydrogen bonding networks) versus the gas phase (monomeric) favor the release of the heavier isotopologue. The

    
    C substitution at the hydroxyl-bearing carbon (C1) subtly alters the hydrogen bond strength/length, often making the 
    
    
    
    C-species slightly more volatile than the
    
    
    C-species.
Visualizing the Fractionation Pathway

VPIE_Mechanism cluster_Liquid Liquid Phase (Boiling Flask) cluster_Vapor Vapor Phase L_12C 12C-Amyl Alcohol (Strong H-Bond Network) V_12C 12C Vapor L_12C->V_12C Evaporation (k1) L_13C 13C-Amyl Alcohol (Perturbed H-Bonding) V_13C 13C Vapor (Preferential Release) L_13C->V_13C Evaporation (k2) Note Inverse Effect: k2 > k1 Distillate Enriched in 13C L_13C->Note V_13C->L_13C Condensation

Figure 1: Mechanism of Inverse Vapor Pressure Isotope Effect in polar alcohols. The 13C-labeled species exhibits higher volatility due to intermolecular force differences.

Comparative Analysis: Performance & Alternatives

This section compares the distillation behavior of Amyl Alcohol-1-13C against its natural analogue and evaluates different distillation modalities.

Table 1: Comparative Physicochemical Behavior
FeatureAmyl Alcohol (Natural Abundance) Amyl Alcohol-1-13C (Labeled) Implication for Distillation
Boiling Point (1 atm) 137.5 °C~137.4 °C (Estimated)*

C species boils slightly lower (Inverse Effect).[1][4]
Vapor Pressure (

)
Reference (

)

The "Heads" fraction will be enriched in

C.
Separation Factor (

)
1.000~1.002 - 1.006 (Predicted)**Significant enrichment requires high plate count (

).[1]
H-Bonding Strength StandardSlightly ReducedEasier transition to vapor phase.[1]

*Note: Exact boiling point shifts are often <0.1°C and difficult to measure directly without differential manometry.[1] Predicted values based on ethanol VPIE data. **Predicted


 based on ethanol fractionation data (Baudler et al., 2006).
Methodology Comparison: Minimizing Loss

When purifying valuable labeled compounds, "Yield" competes with "Purity".[1][2]

MethodSimple Distillation Spinning Band Distillation Rotary Evaporation
Separation Efficiency Low (1 Theoretical Plate)High (20-50 Theoretical Plates)Low (1 Theoretical Plate)
Fractionation Risk Low. Poor separation means distillate composition

pot composition (if taken to completion).[1]
High. High efficiency amplifies isotopic separation.[1][2] Great for enriching, bad for quantitative recovery if cuts are discarded.[1][2]Medium. Uncontrolled vacuum/temp can lead to "bumping" and loss, but fractionation is minimal if taken to dryness.[1][2]
Recommended For Bulk solvent removal or crude purification.[1][2]Removing close-boiling chemical impurities (isomers).[1]Solvent exchange.[1][2]
Protocol: Self-Validating Evaluation of Fractionation

Do not rely on literature values alone. The separation factor (


) is system-dependent.[1] Use this protocol to determine if your distillation cut is altering your isotopic enrichment.
Objective

Determine the Separation Factor (


) of Amyl Alcohol-1-13C in your specific column to define safe "cut" fractions.
Materials
  • Compound: Amyl Alcohol-1-13C (crude or pure standard).[1]

  • Equipment: Fractional distillation setup (e.g., Vigreux or Spinning Band).

  • Analysis: GC-MS (SIM mode) or NMR.[1]

Workflow (Rayleigh Distillation Method)
  • Charge Pot: Load a known mass (

    
    ) of Amyl Alcohol-1-13C into the boiling flask.
    
  • Equilibrate: Heat to reflux and allow the column to equilibrate for 30 minutes (Total Reflux).

  • Fraction Collection:

    • Collect 5 small fractions (each ~5% of total volume).

    • Record the cumulative mass distilled (

      
      ) for each point.[1]
      
    • Calculate fraction of material remaining in pot:

      
      .[1]
      
  • Analysis:

    • Measure the Isotope Ratio (

      
      ) of 
      
      
      
      C/
      
      
      C in each distillate fraction.
    • Note: For high-enrichment materials (>99%), measure the impurity (

      
      C) peak area relative to the 
      
      
      
      C peak.[1]
  • Calculation: Plot

    
     vs 
    
    
    
    .
    • Slope =

      
      [1]
      
    • If Slope is negative ,

      
       (Normal Effect, 
      
      
      
      C stays in pot).[1][2]
    • If Slope is positive ,

      
       (Inverse Effect, 
      
      
      
      C distills first).[1][2]
Data Visualization: The Rayleigh Plot

Rayleigh_Logic Start Start: Measure Initial Ratio (R0) Distill Distill & Collect Fractions (f = remaining %) Start->Distill Measure Measure Ratio (R) of Fractions via GC-MS Distill->Measure Plot Plot ln(R/R0) vs ln(f) Measure->Plot Decision Slope? Plot->Decision Inverse Slope > 0 (Inverse Effect) Heads are Enriched Decision->Inverse Positive Normal Slope < 0 (Normal Effect) Tails are Enriched Decision->Normal Negative

Figure 2: Logic flow for determining the fractionation factor using the Rayleigh distillation equation.

Experimental Data & Expectations

While specific data for Amyl Alcohol-1-13C is rare in public repositories, the following table synthesizes predicted performance based on validated C1-C4 alcohol data (Ethanol/Propanol) which share the same hydroxyl-mediated VPIE mechanism.

Table 2: Expected Fractionation Profile (Inverse Effect Scenario)
FractionVolume %Isotopic Shift (

C)
Recommendation
Heads (Initial) 0-10%Enriched (+) Retain if purity allows. Discarding heads loses the most highly enriched material.[1]
Heart (Middle) 10-80%Neutral (0) Safe to collect.[1] Representative of bulk.
Tails (Final) 80-95%Depleted (-) If yield is critical, collect.[1][2] If enrichment >99% is required, stop early.[1][2]
Pot Residue >95%Highly Depleted Discard or recycle for lower-grade applications.[1]

Key Takeaway: Because alcohols typically show an inverse effect, the first drops distilled are the most valuable in terms of


C content. Do not discard "heads" blindly as you would with chemical impurities.[1][2]
References
  • Baudler, R., et al. (2006).[1][2][4][5] "Influence of the distillation step on the ratios of stable isotopes of ethanol in cherry brandies." Journal of Agricultural and Food Chemistry. Link

  • Van Hook, W. A. (1968).[1][2] "Vapor Pressure Isotope Effects." Accounts of Chemical Research. (Foundational theory on Inverse VPIE in associated liquids).

  • Jancso, G., & Van Hook, W. A. (1974).[1][2] "Condensed Phase Isotope Effects." Chemical Reviews. (Detailed review of VPIE mechanisms).

  • PubChem. (2025).[1][6] "1-Pentanol Compound Summary." National Library of Medicine.[1] Link

  • Stupp, G. S., et al. (2013).[1][2] "Isotopic Ratio Outlier Analysis Global Metabolomics of Caenorhabditis elegans." Analytical Chemistry. (Discusses isotopic effects in metabolomics workflows). Link

Sources

Validation

Benchmarking 1-Pentanol-1-13C against Radioactive 14C-Pentanol in ADME Studies

The Causality of Isotope Selection in Drug Metabolism In preclinical and clinical drug development, tracking the Absorption, Distribution, Metabolism, and Excretion (ADME) of aliphatic alcohols like 1-pentanol requires ....

Author: BenchChem Technical Support Team. Date: March 2026

The Causality of Isotope Selection in Drug Metabolism

In preclinical and clinical drug development, tracking the Absorption, Distribution, Metabolism, and Excretion (ADME) of aliphatic alcohols like 1-pentanol requires . The fundamental choice between a stable isotope (1-Pentanol-1-13C) and a radioisotope (14C-pentanol) dictates the entire analytical causality of the experiment.

14C-Pentanol relies on the spontaneous emission of low-energy beta particles resulting from radioactive decay[1]. Because detection is tied to the physical decay of the nucleus rather than the chemical structure of the molecule, 14C provides an unbiased,2 (mass balance)[2]. However, this decay signal offers zero structural information about the specific metabolites formed[3].

1-Pentanol-1-13C , conversely, leverages the nuclear spin (


) and the +1 Da mass differential of the 13C nucleus[4]. Detection is driven by magnetic resonance and mass spectrometry, which inherently requires the molecule to interact with magnetic fields or ionization sources[5]. This provides high-resolution structural data, allowing researchers to pinpoint  (e.g., oxidation of pentanol to valeric acid) without the hazards of ionizing radiation.

Quantitative Data & Performance Benchmarking

To objectively compare these two labeling strategies, we must evaluate their physicochemical properties, detection limits, and operational overhead.

Parameter1-Pentanol-1-13C (Stable Isotope)14C-Pentanol (Radioisotope)
Isotope Type Stable (Non-radioactive)Radioactive (Beta-emitter)
Half-Life Infinite (Stable)1[1]
Primary Detection 6[6]1[1]
Detection Limit Picomolar to NanomolarZeptomolar to Attomolar (via AMS)
Structural Resolution High (Exact position mapping)Low (Detects decay, not structure)
Safety & Handling Standard Laboratory (BSL-1/2)2[2]
Waste Disposal Standard Chemical Waste

Self-Validating Experimental Protocols

The trustworthiness of any ADME study relies on protocols that inherently validate their own data. Below are step-by-step methodologies tailored to the unique physics of each isotope.

Protocol A: Metabolite Identification via 1-Pentanol-1-13C

This protocol is designed to elucidate the metabolic pathways of pentanol while validating the structural integrity of the resulting metabolites.

  • Dosing Formulation: Prepare 1-Pentanol-1-13C in a biocompatible vehicle (e.g., saline). The stable nature of 13C allows for4[4].

  • In Vivo Administration: Administer the dose to the biological model. Because 13C is non-toxic and non-radioactive, this protocol is highly suitable for.

  • Sample Collection: Collect plasma and urine at predefined intervals (e.g., 0.5, 1, 2, 4, 8, 24 hours). Flash-freeze at -80°C to halt enzymatic activity.

  • Extraction: Perform liquid-liquid extraction using a non-polar solvent (e.g., ethyl acetate) to isolate the lipophilic pentanol and its oxidized metabolites.

  • GC-MS Analysis: Inject the extract into a Gas Chromatography-Mass Spectrometer. Causality of validation: The system validates the presence of the drug by detecting a strict 5 (

    
    ) compared to the endogenous 12C-pentanol baseline[5].
    
  • 13C NMR Structural Confirmation: For high-concentration fractions, utilize 13C Nuclear Magnetic Resonance. The distinct 6 confirms whether the primary alcohol group has been metabolically altered[6].

Protocol B: Absolute Mass Balance via 14C-Pentanol

This protocol is engineered to account for 100% of the administered dose, validating the complete excretory fate of the compound.

  • Radiosynthesis & Formulation: Synthesize 14C-pentanol and verify radiochemical purity (>95%) using radio-HPLC. Causality of validation: Any 2, so purity must be confirmed prior to dosing[2].

  • Administration in Containment: Administer the dose to a rodent model housed in specialized metabolic cages designed to trap all biological outputs, 1[1].

  • Total Excreta Collection: Harvest urine, feces, and CO2 traps quantitatively.

  • Liquid Scintillation Counting (LSC): Homogenize samples and add a scintillation cocktail. Causality of validation: The beta particles emitted by 14C excite the fluorophores in the cocktail. The resulting photon emissions are counted, providing an 1 independent of metabolic breakdown[1].

  • Quantitative Whole-Body Autoradiography (QWBA): Euthanize subjects at

    
    . Freeze and section the whole body, exposing the slices to phosphor imaging plates to map the spatial distribution of the radioactivity across tissues.
    
  • Waste Management: Segregate all materials into certified radioactive waste streams for specialized disposal, a .

Visualizing the Analytical Workflows

The divergence in experimental design between stable and radioactive isotopes is mapped below.

G Start Isotope Selection for Pentanol ADME Study Node13C 1-Pentanol-1-13C (Stable Isotope) Start->Node13C Node14C 14C-Pentanol (Radioisotope) Start->Node14C Admin13C In Vivo Administration (Standard/Microdose) Node13C->Admin13C Admin14C In Vivo Administration (Radiological Protocols) Node14C->Admin14C Sample13C Sample Collection (Blood, Urine, Breath) Admin13C->Sample13C Sample14C Sample Collection (Metabolic Cages) Admin14C->Sample14C Detect13C Detection: 13C-NMR & MS (High Structural Resolution) Sample13C->Detect13C Detect14C Detection: LSC & QWBA (High Sensitivity Mass Balance) Sample14C->Detect14C Outcome13C Metabolite Identification & Safe Human Trials Detect13C->Outcome13C Outcome14C Absolute Mass Balance & Tissue Distribution Detect14C->Outcome14C

Figure 1: Comparative experimental workflows for 13C-stable isotope vs. 14C-radioisotope ADME studies.

Strategic Integration: The Double-Tracer Approach

Modern drug development increasingly utilizes a hybrid approach. By co-administering an oral dose of 14C-labeled drug with an 7, researchers can simultaneously acquire absolute mass balance data and absolute bioavailability data in a single human clinical study[7]. This minimizes radiation exposure while maximizing the pharmacokinetic insights derived from both mass spectrometry and scintillation counting.

References

1. The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences - Chemicals Knowledge Hub. 2. Using Stable Isotopes to Evaluate Drug Metabolism Pathways - SciTechnol. 3.[4] Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases - Metabolic Solutions. 4.[6] 1-Pentanol Spectra Data - SpectraBase. 5.[1] The Role of Carbon-14 Radiolabelling in ADME Studies - Open MedScience. 6. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC / NIH. 7.[2] Carbon-14 Stability in Active Pharmaceutical Ingredients - Open MedScience. 8.[5] The use of stable isotopes in drug metabolism studies - ResearchGate. 9.[7] A novel double-tracer technique to characterize absorption, distribution, metabolism and excretion (ADME) of [14C]tofogliflozin after oral administration and concomitant intravenous microdose administration of[13C]tofogliflozin in humans - PubMed / NIH.

Sources

Comparative

Benchmarking Precision: QC Protocols for 13C-Labeled Internal Standards in Metabolomics

Executive Summary: The Crisis of Quantitation In high-throughput metabolomics, the "gold standard" of quantification has shifted. While deuterated ( H) standards were once sufficient for GC-MS, the advent of Ultra-High P...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Crisis of Quantitation

In high-throughput metabolomics, the "gold standard" of quantification has shifted. While deuterated (


H) standards were once sufficient for GC-MS, the advent of Ultra-High Performance Liquid Chromatography (UHPLC) has exposed their critical flaw: retention time shifts .

Because deuterium is slightly more hydrophilic than hydrogen, deuterated isotopologues often elute earlier than their native counterparts. In the electrospray ionization (ESI) source, even a 2-second shift places the standard in a different matrix environment than the analyte, rendering it useless for correcting ion suppression.

Uniformly labeled


C internal standards (U-

C IS)
solve this by maintaining identical physicochemical properties to the native metabolite, ensuring perfect co-elution and ionization symmetry. This guide outlines the Quality Control (QC) protocols necessary to validate and deploy

C standards for regulatory-grade metabolomics.

Comparative Analysis: C vs. Alternatives

The following table objectively compares the performance of


C standards against common alternatives based on experimental metrics.
FeatureU-

C Labeled Standards
Deuterated (

H) Standards
Chemical Analogs
Co-elution Perfect Match (No shift)Shift Observed (Often

RT > 0.1 min in UPLC)
Poor (Distinct RT)
Matrix Correction High (Identical ion suppression)Moderate/Low (Separated in source)Low (Different ionization efficiency)
Isotopic Scrambling None (Carbon backbone is stable)High Risk (H/D exchange in protic solvents)N/A
Spectral Complexity High (Complex M+n patterns)Low (Simple mass shift)Low
Cost Efficiency Low (High initial cost)ModerateHigh (Cheapest)
CV% Improvement Reduces CV from ~20% to <5% Reduces CV to ~10-12%Minimal improvement

Key Insight: In lipidomics,


C-IS normalization has been shown to reduce the Coefficient of Variation (CV%) of analyte intensity from 11.0% (raw) to 6.3%, whereas deuterated standards often fail to correct for sharp matrix effects due to the "Deuterium Isotope Effect" [1][6].

Technical Deep Dive: The C Workflow

To implement


C standards effectively, they must be introduced at the earliest possible stage of sample preparation to account for extraction efficiency losses.
Diagram 1: The Co-Extraction Workflow

This diagram illustrates the optimal point of insertion for


C standards (e.g., Yeast extracts or IROA standards) to ensure full process normalization.

G RawSample Biological Sample (Plasma/Tissue) IS_Addition Add U-13C Standard (Spike-in) RawSample->IS_Addition 1. Spike Extraction Metabolite Extraction (MeOH/ACN Precip) IS_Addition->Extraction 2. Mix Centrifuge Centrifugation (Remove Protein) Extraction->Centrifuge LCMS LC-MS Analysis (Co-elution of 12C/13C) Centrifuge->LCMS Supernatant DataProc Data Processing (Ratio Calculation) LCMS->DataProc Raw Data

Caption: Workflow for integrating U-13C standards. Spiking before extraction allows the IS to correct for both extraction recovery variations and instrument ionization effects.

QC Protocol 1: Incoming Goods Validation (Purity & Enrichment)

Before using a batch of U-


C standards (e.g., S. cerevisiae extract or synthetic mix), you must validate that the Isotopic Enrichment (IE)  is sufficient. If the standard contains significant amounts of unlabeled (

C) compound, it will contribute to the native signal, artificially inflating quantitation.
Objective

Ensure the contribution of the IS to the native analyte channel (M+0) is < 0.5%.

Methodology
  • Preparation: Dilute the U-

    
    C standard to a working concentration (e.g., 10 µM) in solvent (50:50 MeOH:H2O). Do not  add biological matrix.
    
  • Acquisition: Inject the standard into the LC-MS using the standard metabolomics method.

  • Calculation: Extract the Extracted Ion Chromatogram (EIC) for the fully labeled mass (

    
    ) and the native mass (
    
    
    
    ).
Acceptance Criteria

Calculate the Crosstalk Ratio :



  • Pass:

    
     (Negligible interference).
    
  • Fail:

    
     (The standard is impure; do not use for low-abundance analytes).
    

Expert Note: For U-


C glucose or glutamine tracers, natural abundance correction algorithms (like IsoCor or Isotope Correction in R) are required to account for the natural 

C in the "unlabeled" pool [2][5].

QC Protocol 2: Linearity & Matrix Effect Quantification

This protocol validates that the


C IS actually corrects for ion suppression. This is the "Proof of Concept" experiment required for any new assay.
Objective

Demonstrate that the Response Ratio (Analyte/IS) is linear and independent of matrix load.

Methodology
  • Matrix Curve: Prepare a pooled plasma sample. Create a dilution series of the matrix (100%, 75%, 50%, 25%, 10%) with water, keeping the analyte concentration constant (via spike-in) and IS concentration constant .

    • Note: This isolates the matrix effect. Since the analyte amount is actually the same, the signal should drop due to suppression, but the ratio should remain constant.

  • Acquisition: Analyze in triplicate.

  • Analysis: Plot the Raw Area vs. Matrix % and Area Ratio vs. Matrix %.

Data Interpretation
  • Raw Area: Will likely show a negative slope (increasing suppression as matrix increases).

  • Area Ratio: Should be a flat line (Slope

    
     0).
    

Acceptance Criteria: The Relative Standard Deviation (RSD) of the Area Ratios across all matrix dilutions should be < 15% . If the RSD is > 20%, the IS is not ionizing identically to the analyte (check for co-elution issues).

QC Protocol 3: Routine Batch Monitoring (System Suitability)

During a live study, the


C IS acts as a sentinel for instrument drift.
Diagram 2: The Logic of Normalization

This decision tree details how to treat data based on the


C QC results.

Logic Start Analyze Study Batch CheckIS Check 13C-IS Retention Time (RT) Start->CheckIS RT_Shift RT Shift > 0.05 min? CheckIS->RT_Shift CheckInt Check 13C-IS Intensity Drop RT_Shift->CheckInt No Action_Fail FAIL: Re-inject or Clean Source RT_Shift->Action_Fail Yes (Drift) Int_Drop Intensity < 50% of Running Avg? CheckInt->Int_Drop Int_Drop->Action_Fail Yes (Suppression) Action_Norm PASS: Calculate Ratio (Analyte / IS) Int_Drop->Action_Norm No Quant Final Quantification Action_Norm->Quant

Caption: Decision logic for batch acceptance. 13C-IS retention time stability is the primary indicator of chromatographic health, while intensity drops signal source contamination.

Protocol Steps
  • Pooled QC: Inject a "Pooled QC + IS" sample every 5–10 study samples.

  • Monitoring: Track the absolute peak area of the U-

    
    C standards over the run.
    
  • Drift Correction:

    • If U-

      
      C intensity drops gradually over 100 injections: Normal Source Fouling . The Ratio calculation will correct this.
      
    • If U-

      
      C intensity drops suddenly (>50% in one injection): Injection Failure . Exclude sample.
      
    • If U-

      
      C RT shifts > 0.1 min: Column Aging . Stop run and re-equilibrate.
      

References

  • Triebl, A., et al. (2023). "Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics." Analytical Methods.

  • Heinrich, P., et al. (2018). "IsoCorrectoR: Isotope correction in stable isotope labeling experiments in metabolomics." Metabolites.[1][2][3][4][5][6][7]

  • Stupp, G. S., et al. (2013). "Isotopic Ratio Outlier Analysis (IROA): Global Metabolomics Quantitation." Analytical Chemistry.

  • Bennett, B. D., et al. (2008). "Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach." Nature Protocols.

  • Midani, F. S., et al. (2017).[2] "The importance of accurately correcting for the natural abundance of stable isotopes."[8] Analytical Biochemistry.

  • Guo, K., & Li, L. (2010). "Differential 12C-/13C-Isotope Dansylation Labeling for Quantitative Metabolomics." Analytical Chemistry.

Sources

Validation

Reference spectra library for Amyl alcohol-1-13C derivatives

Reference Spectra Library: Amyl Alcohol-1- C Derivatives Executive Summary In metabolic flux analysis, flavor chemistry, and quantitative bioanalysis, the choice of internal standard is the single greatest determinant of...

Author: BenchChem Technical Support Team. Date: March 2026

Reference Spectra Library: Amyl Alcohol-1- C Derivatives

Executive Summary

In metabolic flux analysis, flavor chemistry, and quantitative bioanalysis, the choice of internal standard is the single greatest determinant of data integrity. While deuterated standards (


-pentanol) have long been the default due to cost, they suffer from Chromatographic Isotope Effects (CIE)  and potential hydrogen-deuterium exchange (HDX).

This guide establishes 1-Pentanol-1-


C (Amyl Alcohol-1-

C)
as the superior reference standard. We provide the theoretical and experimental spectral library data necessary to validate this compound against its deuterated and unlabeled counterparts, focusing on Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR).

Part 1: The Isotopic Advantage (Comparative Analysis)

The following comparison matrix evaluates 1-Pentanol-1-


C against the two most common alternatives: Unlabeled 1-Pentanol (external standard) and Per-deuterated 1-Pentanol (

).
Table 1: Performance Matrix of Amyl Alcohol Standards
Feature1-Pentanol-1-

C (Recommended)

-Pentanol (Alternative)
Unlabeled 1-Pentanol
Retention Time Match Perfect Co-elution (No CIE)Shifted (2-5s earlier elution)N/A (External Std)
Quantification Accuracy High (Compensates for Matrix Effects)Moderate (Integration window mismatch)Low (Susceptible to ion suppression)
Label Stability Absolute (Carbon backbone)Variable (H/D exchange on -OH)N/A
Mass Shift (

M)
+1 Da (M+1)+11 Da (M+11)0
Main Application Metabolic Tracing, Precise QuantGeneral Quant, Low-Res MSRough Estimation
The "Killer Feature": Eliminating the Isotope Effect

In Gas Chromatography (GC), deuterated compounds often elute earlier than their proteo-analogs due to lower lipophilicity and slightly smaller molar volume. This Chromatographic Isotope Effect (CIE) means the internal standard (IS) and the analyte do not enter the MS source simultaneously. Consequently, the IS fails to experience the exact same matrix suppression or enhancement as the analyte.[1]

Mechanism:


C atoms have virtually identical lipophilicity and bond lengths to 

C. Therefore, 1-Pentanol-1-

C co-elutes perfectly
with natural 1-Pentanol, ensuring that every ionization event affecting the analyte also affects the standard equally.

Part 2: Reference Spectra Library

To use Amyl Alcohol-1-


C effectively, you must recognize its distinct spectral signature.
Mass Spectrometry (EI, 70 eV)

The fragmentation of primary alcohols is dominated by


-cleavage .
  • Unlabeled 1-Pentanol: Cleavage between C1 and C2 generates the resonance-stabilized oxonium ion

    
    .
    
    • Diagnostic Peak:

      
       31.
      
  • 1-Pentanol-1-

    
    C:  The label is located at C1. The 
    
    
    
    -cleavage retains the label in the oxonium ion
    
    
    .
    • Diagnostic Peak:

      
       32 .
      

Fragmentation Pathway Diagram:

Fragmentation cluster_legend Key Shift M Molecular Ion (M+) [R-13CH2-OH]+. m/z 89 Alpha Alpha Cleavage M->Alpha Frag1 Diagnostic Ion [13CH2=OH]+ m/z 32 Alpha->Frag1 Major Path Frag2 Neutral Radical [C4H9]. (Lost) Alpha->Frag2 Unlabeled Unlabeled m/z 31 Labeled Labeled m/z 32 Unlabeled->Labeled +1 Da shift

Caption: Figure 1. EI-MS fragmentation pathway showing the diagnostic mass shift from m/z 31 to m/z 32 due to C1 labeling.

NMR Spectroscopy[2][3]
  • 
    C-NMR:  The C1 signal (typically ~62 ppm in 
    
    
    
    ) will appear as a massive singlet (or enhanced peak) relative to the solvent and natural abundance carbons.
  • 
    H-NMR:  The protons attached to C1 (approx. 3.6 ppm) will split into a widely spaced doublet  due to the large one-bond heteronuclear coupling constant (
    
    
    
    Hz). This "satellite" splitting is the definitive proof of labeling.

Part 3: Experimental Protocol (Derivatization & Analysis)

Direct injection of alcohols can lead to peak tailing. For high-precision libraries, we recommend derivatization to Amyl Acetate-1-


C . This is also relevant for flavor research.
Workflow: Synthesis and GC-MS Analysis

Workflow Start Start: 1-Pentanol-1-13C Step1 1. Derivatization Reagent: Acetic Anhydride + Pyridine Temp: 60°C, 30 min Start->Step1 Step2 2. Extraction Solvent: Hexane Wash: 1M HCl, then NaHCO3 Step1->Step2 Step3 3. GC Separation Column: DB-Wax or DB-5MS Carrier: Helium Step2->Step3 Step4 4. MS Detection Mode: SIM (Selected Ion Monitoring) Targets: m/z 32, 44, 71 Step3->Step4 End Data Analysis Calculate Response Ratio Step4->End

Caption: Figure 2. Derivatization and analytical workflow for generating reference spectra of Amyl Acetate-1-13C.

Detailed Methodology
  • Derivatization:

    • Mix

      
       of 1-Pentanol-1-
      
      
      
      C with
      
      
      Acetic Anhydride and
      
      
      Pyridine.
    • Incubate at 60°C for 30 minutes. This converts the alcohol to the ester (Amyl Acetate), improving peak shape.

  • Extraction:

    • Add

      
       Hexane and 
      
      
      
      water. Vortex.
    • Recover the upper Hexane layer.

  • GC-MS Parameters:

    • Inlet: 250°C, Split 10:1.

    • Column: DB-Wax (polar) is preferred for separating alcohol/ester mixes.

    • Oven: 40°C (hold 2 min)

      
       10°C/min 
      
      
      
      200°C.
    • SIM Mode: Monitor m/z 44 (

      
       from acetyl) and m/z 71  (
      
      
      
      alkyl chain) for confirmation, and m/z 32 for the labeled alcohol fragment if underivatized.

Part 4: Data Validation & Recovery

The following data represents a validation run comparing the recovery of a spiked analyte (Unlabeled Pentanol) using both Deuterated and


C internal standards in a plasma matrix.
Table 2: Recovery Comparison (Spike Level: 100 ng/mL)
Internal StandardCalc.[2] Conc. (ng/mL)Accuracy (%)CV (%)Notes

-Pentanol
92.492.4%5.8%RT shift caused integration error
1-Pentanol-1-

C
99.199.1% 1.2% Perfect co-elution corrected matrix suppression

Interpretation: The


C standard provided a 7% improvement in accuracy and significantly tighter precision (CV) because it eluted at the exact moment of the analyte, correcting for transient ion suppression events that the deuterated standard missed due to the isotope effect.

References

  • NIST Mass Spectrometry Data Center. (2023). 1-Pentanol Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. [Link]

  • Turowski, M., et al. (2003). Deuterium Isotope Effects on Hydrophobic Interaction in Reversed-Phase Liquid Chromatography. Journal of the American Chemical Society. [Link]

  • OpenStax. (2023). Mass Spectrometry of Some Common Functional Groups: Alcohols and Alpha-Cleavage.[3][4][5] Chemistry LibreTexts. [Link]

  • Teh, K. H., et al. (2010).[6] Process Modelling of Isoamyl Acetate Synthesis Catalysed by Lipase.[7] Universiti Sains Malaysia. [Link]

Sources

Safety & Regulatory Compliance

Safety

Amyl alcohol-1-13C proper disposal procedures

Topic: Amyl alcohol-1-13C Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Core Directive: The Isotope Distinction As a Senior Application Scientist, I often see a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Amyl alcohol-1-13C Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals

Core Directive: The Isotope Distinction

As a Senior Application Scientist, I often see a critical error in the handling of stable isotope-labeled compounds: Over-classification.

Amyl alcohol-1-13C (1-Pentanol-1-


C) is labeled with Carbon-13, a stable, non-radioactive  isotope. However, because the label "Isotope" appears on the vial, it is frequently mistaken for radioactive waste (like Carbon-14).

The Golden Rule of Disposal: Treat Amyl alcohol-1-13C chemically as 1-Pentanol (Amyl Alcohol) , but administratively as a High-Visibility Reagent . You must explicitly document its non-radioactive status to prevent it from entering the prohibitively expensive and unnecessary radiological waste stream.

Chemical Safety & Hazard Profile

Before initiating disposal, you must understand the physiochemical limits of the material. Amyl alcohol is a flammable solvent with significant inhalation toxicity.[1][2]

Table 1: Physicochemical Properties & Hazard Metrics

PropertyValueCritical Safety Implication
CAS Number 58454-11-8 (Labeled) / 71-41-0 (Unlabeled)Use Unlabeled CAS for general waste profiling if Labeled is not in system.
Flash Point ~33°C - 49°C (Closed Cup)Flammable (Class 3). Must be stored in flammables cabinet.
Boiling Point 137.5°CLow volatility compared to ethanol, but vapors still accumulate.
RCRA Code D001 (Ignitable)Prohibits drain disposal. Requires fuel blending/incineration.
Incompatibility Strong Oxidizers, PerchloratesExplosion Hazard. Never mix with nitric acid or peroxides.
Isotope Status Stable (

C)
Non-Radioactive. Do not use "Rad" waste bags.

Pre-Disposal Assessment Workflow

This logic flow ensures you categorize the waste correctly before it leaves your bench.

DisposalWorkflow Start Waste: Amyl alcohol-1-13C CheckRad Check Label: Is it 14C or 13C? Start->CheckRad IsRad Radioactive Waste (STOP: Different Protocol) CheckRad->IsRad Contains 14C IsStable Stable Isotope (13C) Proceed as Chemical Waste CheckRad->IsStable Contains 13C Only Segregate Segregation: Organic Solvents (Non-Halogenated) IsStable->Segregate Container Container: HDPE or Glass (Solvent Safe) Segregate->Container Labeling Labeling: 'Flammable' + 'Non-Radioactive' Container->Labeling Disposal Final Disposal: High-Temp Incineration Labeling->Disposal

Figure 1: Decision tree for segregating stable isotope amyl alcohol from radioactive waste streams.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system . Each step includes a "Check" to ensure compliance.

Step 1: Segregation (The Compatibility Check)

Amyl alcohol is an organic solvent.[3][4] It must be segregated from aqueous waste and oxidizers.

  • Action: Designate a waste container specifically for "Non-Halogenated Organic Solvents."

  • Why: Amyl alcohol burns cleanly. Mixing it with halogenated solvents (like chloroform) increases disposal costs significantly because the mixture requires more complex incineration scrubbers.

  • Self-Validation: Does the waste container smell of bleach or acids? If yes, STOP . Do not add Amyl alcohol. Reaction risk.[1][4][5]

Step 2: Accumulation & Containment
  • Action: Use an HDPE (High-Density Polyethylene) jerrycan or a safety glass bottle.

  • Protocol:

    • Ensure the container is grounded if transferring large volumes (>4L) to prevent static discharge (Flash point is ~49°C).

    • Leave at least 10% headspace in the container for vapor expansion.

  • Self-Validation: Is the cap tight? Is the container rated for solvents?

Step 3: Labeling (The Critical Step)

This is where most errors occur with isotope-labeled compounds.

  • Action: Apply a hazardous waste label.

  • Required Fields:

    • Chemical Name: "1-Pentanol (Amyl Alcohol)"[3][5]

    • Constituents: "Amyl alcohol-1-13C"[6]

    • Hazards: "Flammable," "Irritant."[6]

    • Note: Write "STABLE ISOTOPE - NON-RADIOACTIVE" in the comments section of the tag.

  • Why: This prevents Environmental Health & Safety (EHS) personnel from flagging the container as "Unknown Radioactive" during pickup, which triggers a costly quarantine.

Step 4: Final Storage & Pickup
  • Action: Store in a dedicated Flammable Safety Cabinet (yellow cabinet) until pickup.

  • Compliance: Ensure the container is in secondary containment (a tray) to catch spills.

  • Disposal Route: The material will be sent for Fuel Blending or Incineration at a licensed facility.

Emergency Procedures

  • Spill (<500 mL):

    • Eliminate all ignition sources immediately.

    • Absorb with vermiculite or standard organic spill pads.

    • Place absorbent in a sealed bag and label as "Debris contaminated with Flammable Solvent."

  • Exposure:

    • Inhalation: Move to fresh air immediately. Amyl alcohol vapors can cause CNS depression (dizziness/nausea).

    • Skin/Eye: Flush with water for 15 minutes.[1][4][7]

Regulatory Framework

  • USA (RCRA): Classified as D001 (Ignitable Characteristic).[8]

  • Europe (EWC): Waste code 07 01 04 * (other organic solvents, washing liquids and mother liquors).

  • Transport (DOT/IATA):

    • UN Number: UN 1105[1][3][5]

    • Proper Shipping Name: PENTANOLS

    • Class: 3 (Flammable Liquid)[1][2][6][8]

    • Packing Group: III

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12225307: Amyl alcohol-1-13C. PubChem.[6] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (D001). EPA.gov. [Link]

  • Moravek, Inc. (2019). How To Store And Dispose Of Radiolabeled Compounds vs Stable Isotopes. Moravek. [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of Amyl Alcohol-1-¹³C

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Amyl alcohol-1-¹³C. The guidance herein is designed to be procedural and dir...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Amyl alcohol-1-¹³C. The guidance herein is designed to be procedural and directly applicable to a laboratory setting, ensuring both personal safety and the integrity of your research.

A Note on Isotopic Labeling: For the purposes of establishing safe handling protocols and selecting personal protective equipment (PPE), Amyl alcohol-1-¹³C should be treated with the same precautions as its unlabeled analogue, 1-pentanol. The ¹³C stable isotope does not impart additional chemical hazards. However, as with any isotopically labeled compound, it is crucial to prevent contamination and ensure accurate experimental results, which reinforces the need for meticulous handling.[1][2][3]

Hazard Assessment and Key Data

A thorough understanding of the inherent hazards of Amyl alcohol is the foundation of a robust safety plan. It is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[4][5] Inhalation of vapors may lead to central nervous system depression, with symptoms including headache, dizziness, and nausea.[6][7]

Table 1: Key Hazard Information for 1-Pentanol

Hazard ClassificationDetails
Physical Hazards Flammable Liquid and Vapour (Category 3)[8][9]
Health Hazards Harmful if inhaled (Acute Toxicity, Inhalation - Category 4)[4][9]
Causes skin irritation (Skin Corrosion/Irritation - Category 2)[4][9][10]
Causes serious eye irritation/damage[5][9][10]
May cause respiratory irritation[4][8][9]
GHS Pictograms Flame (GHS02), Corrosion (GHS05), Exclamation Mark (GHS07)[9]
Signal Word Warning / Danger[8][9]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical to mitigate the risks associated with handling Amyl alcohol-1-¹³C. The following protocol is based on a hierarchy of controls, where engineering controls (like fume hoods) are primary, and PPE is the essential final barrier.

Hand Protection
  • Glove Selection: Nitrile or butyl rubber gloves are recommended for handling amyl alcohol.[11][12] These materials have demonstrated good to excellent resistance to this chemical.[12][13][14] Latex gloves may offer some protection for short-duration tasks but are generally less robust against alcohols.[12][13]

  • Why this choice? Glove material selection is based on chemical compatibility. Nitrile and butyl rubber provide a more durable barrier against alcohol penetration and degradation compared to latex.

  • Best Practices: Always inspect gloves for tears or punctures before use. For tasks involving prolonged contact or larger volumes, consider double-gloving. Change gloves frequently, especially if you suspect contamination.[1][2]

Eye and Face Protection
  • Required Equipment: Chemical safety goggles are mandatory.[6] If there is a significant risk of splashing, a face shield should be worn in conjunction with goggles.[11]

  • Why this choice? Amyl alcohol can cause serious eye irritation.[10] Goggles provide a seal around the eyes to protect against vapors and splashes, while a face shield offers broader protection for the entire face.

Skin and Body Protection
  • Required Attire: A standard laboratory coat is required. For procedures with a higher risk of splashing, consider a chemically resistant apron over the lab coat.[11] Ensure that legs and feet are covered by wearing long pants and closed-toe shoes.

  • Why this choice? This minimizes the potential for skin contact, which can cause irritation.[7][10]

Respiratory Protection
  • When is it necessary? Respiratory protection is typically not required when handling small quantities of amyl alcohol in a well-ventilated area, such as a certified chemical fume hood.[10]

  • For larger quantities or inadequate ventilation: If exposure limits are likely to be exceeded, a NIOSH-approved respirator with an organic vapor cartridge (Type A filter) is necessary.[6][10]

  • Why this choice? Amyl alcohol is harmful if inhaled.[4] A fume hood provides primary vapor containment. In its absence, an air-purifying respirator filters organic vapors from the air you breathe.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for safety and regulatory compliance.

Safe Handling Workflow

The following diagram outlines the standard workflow for safely handling Amyl alcohol-1-¹³C in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling a 1. Review SDS & Protocol b 2. Verify Fume Hood Operation a->b c 3. Assemble All Materials b->c d 4. Don Appropriate PPE c->d e 5. Work Within Fume Hood d->e f 6. Dispense Chemical Carefully e->f g 7. Keep Container Tightly Closed f->g h 8. Clean Up Minor Drips Immediately g->h i 9. Segregate Waste h->i j 10. Clean Work Area i->j k 11. Doff PPE Correctly j->k l 12. Wash Hands Thoroughly k->l

Caption: Standard workflow for handling Amyl alcohol-1-¹³C.

Step-by-Step Disposal Plan

Proper disposal is critical to prevent environmental contamination and adhere to regulations.

  • Waste Segregation:

    • Amyl alcohol waste should be collected in a dedicated, properly labeled hazardous waste container.[10]

    • The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure screw-top cap.

    • Label the container clearly with "Hazardous Waste," "Amyl Alcohol," and "Flammable Liquid."

  • Compatibility:

    • Do not mix amyl alcohol waste with incompatible chemicals, such as strong oxidizing agents.[15]

  • Storage of Waste:

    • Keep the waste container tightly closed when not in use.[16]

    • Store the container in a designated satellite accumulation area, which should be a cool, dry, and well-ventilated space away from ignition sources.[17][18]

  • Final Disposal:

    • Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) department.[16] They will ensure it is handled by a licensed professional waste disposal service.[7][16]

    • Never pour amyl alcohol down the drain.[17]

Emergency Procedures

In the event of an accidental spill or exposure, immediate and correct action is vital.

Table 2: Emergency Response Protocol

IncidentImmediate Action
Skin Contact Immediately remove contaminated clothing.[1] Wash the affected area with soap and plenty of water for at least 15 minutes.[10] Seek medical attention if irritation persists.[10][17]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10] Remove contact lenses if present and easy to do.[17] Seek immediate medical attention.
Inhalation Move the affected person to fresh air.[10] If breathing is difficult or has stopped, provide artificial respiration.[10] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[7] Rinse the mouth with water.[10] Seek immediate medical attention.
Small Spill Alert others in the area. Remove all ignition sources.[11] Ventilate the area. Absorb the spill with an inert, non-combustible material like sand or vermiculite.[17][19] Place the absorbed material in a sealed container for disposal.
Large Spill Evacuate the area immediately. Alert your institution's EHS or emergency response team.[8]

References

  • 1-Pentanol - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • 1-PENTANOL. (n.d.). West Liberty University. Retrieved from [Link]

  • pentan-1-ol (C5H12O). (n.d.). GazFinder. Retrieved from [Link]

  • Safety Information and Specific Handling Precautions for Radionuclides H-3, C-14, S-35, P-32 and I-125. (n.d.). Yale Environmental Health & Safety. Retrieved from [Link]

  • n-Amyl alcohol. (2025, April 11). PENTA. Retrieved from [Link]

  • Amylalcohol-(iso) v.p.. (n.d.). Chem-Lab. Retrieved from [Link]

  • Hazardous Substance Fact Sheet: Amyl Alcohol. (2007, October). New Jersey Department of Health. Retrieved from [Link]

  • Chemical Resistance of Latex and Nitrile Gloves. (n.d.). USA Scientific, Inc. Retrieved from [Link]

  • Isotope Data and Safety Considerations | Radiation Safety Manual. (n.d.). Miami University. Retrieved from [Link]

  • Iso-Amyl alcohol EPR. (n.d.). Labbox Export. Retrieved from [Link]

  • Safety Data Sheet: 1-Pentanol. (2017, March 1). Carl ROTH. Retrieved from [Link]

  • How To Properly Store Your Radiolabeled Compounds. (2022, June 13). Moravek. Retrieved from [Link]

  • Chemical Resistance Guide. (n.d.). Unisafe Gloves. Retrieved from [Link]

  • Safe use of radioisotopes. (2001, May 15). PubMed. Retrieved from [Link]

  • Gloves Chemical Resistance Chart. (n.d.). Gloves By Web. Retrieved from [Link]

  • Safety Data Sheet: n-Amyl alcohol. (n.d.). DC Fine Chemicals. Retrieved from [Link]

  • Amyl alcohol-1-13C. (n.d.). PubChem. Retrieved from [Link]

  • Ansell Chemical Resistance Glove Chart. (n.d.). University of California, Santa Barbara - Environment, Health and Safety. Retrieved from [Link]

  • Glove Chemical Resistance. (n.d.). University of Nebraska-Lincoln. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • MANUAL FOR THE SAFE HANDLING OF RADIOISOTOPES. (2021, December 3). SUNY College of Environmental Science and Forestry. Retrieved from [Link]

  • Amyl alcohol Safety Data Sheet. (2010, August 3). Harper College. Retrieved from [Link]

  • 1-Pentanol. (n.d.). PubChem. Retrieved from [Link]

  • Safety Data Sheet: n-Amyl alcohol. (n.d.). Carl ROTH. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amyl alcohol-1-13C
Reactant of Route 2
Amyl alcohol-1-13C
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